Technical Documentation Center

(4-ISOPROPYLPHENYL)METHANESULFONAMIDE Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-ISOPROPYLPHENYL)METHANESULFONAMIDE
  • CAS: 64732-36-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of (4-Isopropylphenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract (4-Isopropylphenyl)methanesulfonamide, a sulfonamide derivative, holds potential as a versatile building block in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Isopropylphenyl)methanesulfonamide, a sulfonamide derivative, holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, a detailed synthesis protocol, and an analysis of its spectroscopic data. The document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds. We will delve into the causality behind experimental choices and provide a framework for its safe handling and potential applications.

Introduction

The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] (4-Isopropylphenyl)methanesulfonamide, with its distinct substitution pattern on the phenyl ring, presents an interesting scaffold for the development of novel chemical entities. The isopropyl group can influence the compound's lipophilicity and metabolic stability, potentially leading to favorable pharmacokinetic profiles in drug candidates. This guide aims to consolidate the available technical information on this compound, providing a reliable reference for its synthesis, characterization, and further exploration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key identifiers and computed properties of (4-Isopropylphenyl)methanesulfonamide.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name N-(4-propan-2-ylphenyl)methanesulfonamide[4]
CAS Number 64732-36-1[4]
Molecular Formula C₁₀H₁₅NO₂S[4]
Molecular Weight 213.30 g/mol [4]
Canonical SMILES CC(C)C1=CC=C(C=C1)NS(=O)(=O)C[4]
InChIKey DZIPNNUWMDARJP-UHFFFAOYSA-N[4]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.1[4]
Topological Polar Surface Area 54.6 Ų[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]

Synthesis and Mechanism

The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry. The most common approach involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Pathway

The synthesis of (4-Isopropylphenyl)methanesulfonamide proceeds via the nucleophilic attack of the nitrogen atom of 4-isopropylaniline on the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as pyridine or triethylamine, is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 4-Isopropylaniline 4-Isopropylaniline Nucleophilic_Attack Nucleophilic Attack 4-Isopropylaniline->Nucleophilic_Attack Methanesulfonyl_Chloride Methanesulfonyl Chloride Methanesulfonyl_Chloride->Nucleophilic_Attack Base Base (e.g., Pyridine) Deprotonation Deprotonation Base->Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Chloride_Elimination Chloride Elimination Tetrahedral_Intermediate->Chloride_Elimination Chloride_Elimination->Deprotonation Target_Compound (4-Isopropylphenyl)methanesulfonamide Deprotonation->Target_Compound Base_Hydrochloride Base Hydrochloride Salt Deprotonation->Base_Hydrochloride

Caption: General reaction pathway for the synthesis of (4-Isopropylphenyl)methanesulfonamide.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-arylsulfonamides.

Materials and Reagents:

  • 4-Isopropylaniline

  • Methanesulfonyl Chloride

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-isopropylaniline (1 equivalent) in dichloromethane (DCM). Add pyridine (1.1 equivalents) to the solution.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C. The formation of a precipitate (pyridinium hydrochloride) may be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

G start Start dissolve Dissolve 4-isopropylaniline and pyridine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_msc Add methanesulfonyl chloride dropwise cool->add_msc react Stir at room temperature (2-4 hours) add_msc->react workup Aqueous Work-up (HCl, NaHCO₃, Brine) react->workup dry Dry organic layer (MgSO₄ or Na₂SO₄) workup->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or column chromatography evaporate->purify product Pure (4-Isopropylphenyl)- methanesulfonamide purify->product

Caption: Experimental workflow for the synthesis of (4-Isopropylphenyl)methanesulfonamide.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - A doublet for the methyl protons of the isopropyl group (~1.2 ppm).- A septet for the methine proton of the isopropyl group (~2.9 ppm).- A singlet for the methyl protons of the methanesulfonyl group (~3.0 ppm).- Two doublets for the aromatic protons in a para-substituted pattern (~7.2-7.4 ppm).- A broad singlet for the N-H proton (variable chemical shift).
¹³C NMR - A signal for the methyl carbons of the isopropyl group (~24 ppm).- A signal for the methine carbon of the isopropyl group (~34 ppm).- A signal for the methyl carbon of the methanesulfonyl group (~40 ppm).- Signals for the aromatic carbons (~120-150 ppm), with the ipso-carbon attached to the isopropyl group appearing at a distinct chemical shift.
IR - N-H stretching vibration (~3300-3200 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic, ~3100-2850 cm⁻¹).- Asymmetric and symmetric S=O stretching vibrations (~1350-1300 cm⁻¹ and ~1170-1150 cm⁻¹, respectively).- S-N stretching vibration (~900 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.30 g/mol ).- Characteristic fragmentation patterns, including the loss of the methanesulfonyl group and fragmentation of the isopropyl group.

Potential Applications and Biological Activity

The sulfonamide moiety is a well-known pharmacophore, and derivatives of (4-Isopropylphenyl)methanesulfonamide could be investigated for a range of biological activities.[5] The lipophilic isopropyl group may enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Potential areas of investigation include:

  • Antimicrobial Agents: Sulfonamides have a long history as antibacterial drugs.

  • Anticancer Agents: Many sulfonamide-containing compounds exhibit antitumor activity through various mechanisms, such as inhibition of carbonic anhydrase or dihydrofolate reductase.[5]

  • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes.

Further research is required to explore the specific biological activities of (4-Isopropylphenyl)methanesulfonamide.

Safety and Handling

Specific toxicological data for (4-Isopropylphenyl)methanesulfonamide is not available. However, based on the safety profiles of related sulfonamides and the starting materials, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[6][7][8][9]

Conclusion

(4-Isopropylphenyl)methanesulfonamide is a compound with significant potential for applications in medicinal chemistry and other fields of chemical research. This guide has provided a comprehensive overview of its known and predicted chemical properties, a detailed synthesis protocol, and a framework for its characterization and safe handling. The information presented herein is intended to facilitate further research and development involving this versatile molecule. Experimental determination of its physical properties and a thorough investigation of its biological activities are promising avenues for future studies.

References

  • Cas no 3144-09-0 (methanesulfonamide). (n.d.). Retrieved January 19, 2026, from [Link]

  • CPAChem. (2023, September 26). Safety data sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-isopropylphenyl)methanesulfonamide. PubChem. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). (n.d.). Retrieved from [Link]

  • Hussein, A. H., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. Chemistry Central Journal, 13(1), 91.
  • Rossello, A., et al. (2009). N-O-isopropyl sulfonamido-based hydroxamates: design, synthesis and biological evaluation of selective matrix metalloproteinase-13 inhibitors as potential therapeutic agents for osteoarthritis. Journal of Medicinal Chemistry, 52(15), 4757-73.
  • Rossello, A., et al. (2009). N-O-isopropyl sulfonamido-based hydroxamates: design, synthesis and biological evaluation of selective matrix metalloproteinase-13 inhibitors as potential therapeutic agents for osteoarthritis. PubMed. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methane sulfonamide. NIST Chemistry WebBook. Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • All About Drugs. (2014, July 18). Examples of 13C NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonamide, N-phenyl-. PubChem. Retrieved from [Link]

  • Hussein, A. H., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. ResearchGate. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonamide. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). Methanesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • NMR SPECTRA OF CHAPTER 1. (n.d.). Retrieved from [Link]

  • Cheméo. (n.d.). Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. Retrieved from [Link]

  • mzCloud. (2017, December 7). N 4 Acetylphenyl methanesulfonamide. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Ozochukwu, I. S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481.
  • Gowda, B. T., et al. (2007). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
  • National Institute of Standards and Technology. (n.d.). 4-Isopropylphenylacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). (R)-(4-isopropylphenyl)(phenyl)methanol - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved from [Link]

Sources

Exploratory

N-(4-isopropylphenyl)methanesulfonamide CAS number

An In-Depth Technical Guide to N-(4-isopropylphenyl)methanesulfonamide Introduction & Strategic Importance N-(4-isopropylphenyl)methanesulfonamide is an arylsulfonamide compound of significant interest to the fields of m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-isopropylphenyl)methanesulfonamide

Introduction & Strategic Importance

N-(4-isopropylphenyl)methanesulfonamide is an arylsulfonamide compound of significant interest to the fields of medicinal chemistry and drug discovery. While a specific CAS Number is not prominently listed in major public databases, it is uniquely identified by its PubChem Compound ID (CID) 849013.[1] The core of this molecule is the sulfonamide functional group, a cornerstone of pharmaceutical development. Historically, this group has been instrumental in the creation of essential drugs, including antibacterials, diuretics, and hypoglycemic agents.[2]

Modern drug development continues to leverage the sulfonamide scaffold for its versatile biological activities, which include inhibition of carbonic anhydrase, disruption of the cell cycle, and anti-angiogenic effects.[2][3] The structure of N-(4-isopropylphenyl)methanesulfonamide, which combines the proven methanesulfonamide moiety with a lipophilic 4-isopropylphenyl group, presents a valuable scaffold for investigating structure-activity relationships (SAR). The isopropyl substituent can significantly influence pharmacokinetic properties such as membrane permeability and metabolic stability, making it a key building block for developing novel therapeutic agents. This guide provides a comprehensive technical overview of its properties, synthesis, and potential applications for professionals in drug research and development.

Physicochemical & Computed Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key computed properties for N-(4-isopropylphenyl)methanesulfonamide have been consolidated from public chemical databases and are presented below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueData Source
PubChem CID 849013PubChem[1]
Molecular Formula C₁₀H₁₅NO₂SPubChem[1]
Molecular Weight 213.30 g/mol PubChem[1]
IUPAC Name N-(4-propan-2-ylphenyl)methanesulfonamidePubChem[1]
SMILES CC(C)C1=CC=C(C=C1)NS(=O)(=O)CPubChem[1]
InChIKey DZIPNNUWMDARJP-UHFFFAOYSA-NPubChem[1]
XLogP3 2.1PubChem[1]
Topological Polar Surface Area 54.6 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis and Purification

The synthesis of arylsulfonamides is a well-established transformation in organic chemistry. The most direct and industrially scalable approach for preparing N-(4-isopropylphenyl)methanesulfonamide involves the nucleophilic substitution reaction between 4-isopropylaniline and methanesulfonyl chloride.

Mechanistic Rationale & Workflow

The reaction proceeds via a nucleophilic attack of the primary amine (4-isopropylaniline) on the highly electrophilic sulfur atom of methanesulfonyl chloride.[4] A base, typically a non-nucleophilic amine like pyridine or triethylamine, is required to quench the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product. The general workflow for this synthesis is outlined below.

SynthesisWorkflow Reactants Reactants: - 4-Isopropylaniline - Methanesulfonyl Chloride - Pyridine (Base/Solvent) Reaction Reaction Setup: - Inert Atmosphere (N₂) - Cooled to 0°C - Stir for 2-4 hours Reactants->Reaction Combine Workup Aqueous Workup: - Quench with H₂O - Extract with Ethyl Acetate - Wash with 1N HCl, NaHCO₃, Brine Reaction->Workup Process Purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Recrystallization or  Column Chromatography Workup->Purification Isolate Crude Product Final Product: N-(4-isopropylphenyl)methanesulfonamide Purification->Product Yields Pure Compound ReactionMechanism cluster_reactants Reactants cluster_products Products Aniline 4-Isopropylaniline (Nucleophile) Transition Nucleophilic Attack (Transition State) Aniline->Transition Attacks Sulfur MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Transition Product N-(4-isopropylphenyl)methanesulfonamide Byproduct Pyridine HCl Transition->Product Cl⁻ departs, Proton transfer to Pyridine Transition->Byproduct

Fig 2. Simplified mechanism of sulfonamide formation.
Detailed Experimental Protocol

This protocol is a self-validating system adapted from established methodologies for sulfonamide synthesis. [5][6]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 4-isopropylaniline (1.0 eq) and anhydrous pyridine (5-10 volumes).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. The formation of a precipitate (pyridinium hydrochloride) is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Workup: Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with cold 1N HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Applications in Drug Discovery & Development

The N-(4-isopropylphenyl)methanesulfonamide scaffold is a promising starting point for lead optimization in drug discovery. The sulfonamide group can act as a hydrogen bond donor and acceptor, enabling it to bind to various biological targets, while the isopropylphenyl tail provides a lipophilic handle to modulate cell permeability and target engagement. [2] This class of compounds has shown significant potential as anticancer therapeutics. [3]The mechanism of action often involves the inhibition of key enzymes in signaling pathways, such as carbonic anhydrases, kinases, or metalloproteinases. [2][3]The arylsulfonamide structure can mimic the transition state of enzymatic reactions or occupy hydrophobic pockets within an enzyme's active site, leading to potent and selective inhibition.

DrugAction cluster_target Biological Target Drug N-(4-isopropylphenyl) methanesulfonamide Enzyme Enzyme Active Site (e.g., Kinase, Carbonic Anhydrase) Drug->Enzyme Binds to Active Site Signal_Out Downstream Signal (Blocked) Enzyme->Signal_Out Inhibition Pocket Hydrophobic Pocket H_Bond H-Bonding Residues Signal_In Upstream Signal Signal_In->Enzyme

Fig 3. Conceptual model of an arylsulfonamide inhibitor binding to an enzyme active site.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). [7][8]* Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. [10]* Fire Safety: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Thermal decomposition may produce hazardous gases such as carbon oxides (CO, CO₂) and sulfur oxides (SOx). [7][10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. [8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [7]

References

  • PubChem. N-(4-isopropylphenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • CPAchem. (n.d.). Safety data sheet for N-Methylperfluorohexane sulfonamide. [Link]

  • PubChem. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. Methanesulfonamide, N-phenyl-. National Center for Biotechnology Information. [Link]

  • PrepChem. (n.d.). Step 2) Preparation of N-[4-(2-Propenoxy)phenyl]methanesulfonamide. [Link]

  • PubChem. N-(4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties. [Link]

  • PubChem. N-(4-fluorophenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • mzCloud. (2017). N-(4-Acetylphenyl)methanesulfonamide. [Link]

  • Matysiak, J. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(15), 4936. MDPI. [Link]

  • Al-Harthy, T., et al. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports, 14, 2588. PMC - NIH. [Link]

  • Kisszékelyi, P., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 29(4), 882. MDPI. [Link]

  • PubChemLite. Methanesulfonamide, n-(4-((1-(3-quinolinylmethyl)-4-piperidinyl)carbonyl)phenyl)-, dihydrochloride. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.).
  • CAS Common Chemistry. (n.d.). N-Phenyltrifluoromethanesulfonimide. [Link]

  • Wang, Z., et al. (2023). Organic Solvent Nanofiltration in Pharmaceutical Applications. Membranes, 13(7), 652. PMC - PubMed Central. [Link]

Sources

Foundational

An In-Depth Technical Guide to (4-Isopropylphenyl)methanesulfonamide: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals Foreword The methanesulfonamide moiety is a cornerstone in modern medicinal chemistry, valued for its unique physicochemical properties that enhance drug-li...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The methanesulfonamide moiety is a cornerstone in modern medicinal chemistry, valued for its unique physicochemical properties that enhance drug-like characteristics. As a hydrogen bond donor and acceptor with a non-basic nitrogen and strong electron-withdrawing capabilities, it is a versatile functional group in the design of therapeutic agents.[1] N-aryl methanesulfonamides, in particular, represent a significant class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive technical overview of a specific N-aryl methanesulfonamide, (4-Isopropylphenyl)methanesulfonamide, focusing on its synthesis, structural elucidation, and quantitative analysis. The methodologies presented herein are designed to be self-validating, providing researchers with the foundational knowledge to confidently work with this and related compounds.

Core Molecular Attributes

(4-Isopropylphenyl)methanesulfonamide is an organic compound featuring a central benzene ring substituted with an isopropyl group at the para position and a methanesulfonamide group.

Molecular Structure and Properties
PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂SPubChem[3]
Molecular Weight 213.30 g/mol PubChem[3]
IUPAC Name N-(4-propan-2-ylphenyl)methanesulfonamidePubChem[3]
Monoisotopic Mass 213.08234989 DaPubChem[3]
SMILES CC(C)C1=CC=C(C=C1)NS(=O)(=O)CPubChem[3]
XLogP3 2.1PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]

Synthesis of (4-Isopropylphenyl)methanesulfonamide

The synthesis of N-aryl methanesulfonamides is typically achieved through the nucleophilic substitution reaction between an appropriately substituted aniline and methanesulfonyl chloride. The reaction is conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Reaction Pathway

The synthesis proceeds via the attack of the nucleophilic nitrogen of 4-isopropylaniline on the electrophilic sulfur atom of methanesulfonyl chloride, forming a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation by a base yields the final product.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Aniline 4-Isopropylaniline Attack Nucleophilic Attack Aniline->Attack MsCl Methanesulfonyl Chloride MsCl->Attack Base Pyridine (Base) Deprotonation Deprotonation Base->Deprotonation Elimination Chloride Elimination Attack->Elimination Tetrahedral Intermediate Elimination->Deprotonation Product (4-Isopropylphenyl)methanesulfonamide Deprotonation->Product Salt Pyridine Hydrochloride Deprotonation->Salt

Caption: General reaction pathway for the synthesis of (4-Isopropylphenyl)methanesulfonamide.

Experimental Protocol: Gram-Scale Synthesis

This protocol is adapted from established procedures for the synthesis of N-phenylmethanesulfonamides and is suitable for a laboratory setting.[4]

Materials and Reagents:

  • 4-Isopropylaniline

  • Methanesulfonyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 2 M Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-isopropylaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), deionized water (1x), and saturated sodium bicarbonate solution (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.

    • Dissolve the crude product in a minimal amount of hot solvent. If colored impurities persist, treat with activated charcoal and filter through celite.

    • Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Structural Elucidation and Characterization

Confirmation of the molecular structure and assessment of purity are critical steps following synthesis. A combination of spectroscopic techniques is employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

Based on spectral data from analogous N-(substituted phenyl)-methanesulfonamides, the following proton signals are anticipated.[5][6]

  • ~7.2 ppm (d, 2H): Aromatic protons ortho to the sulfonamide group.

  • ~7.1 ppm (d, 2H): Aromatic protons meta to the sulfonamide group.

  • ~6.8-7.0 ppm (s, 1H, broad): N-H proton of the sulfonamide. This signal is exchangeable with D₂O.

  • ~2.9-3.0 ppm (s, 3H): Methyl protons of the methanesulfonyl group.

  • ~2.9 ppm (sept, 1H): Methine proton of the isopropyl group.

  • ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • ~148-150 ppm: Aromatic carbon attached to the isopropyl group (C-4).

  • ~134-136 ppm: Aromatic carbon attached to the nitrogen (C-1).

  • ~127-129 ppm: Aromatic carbons meta to the sulfonamide group (C-3, C-5).

  • ~121-123 ppm: Aromatic carbons ortho to the sulfonamide group (C-2, C-6).

  • ~39-41 ppm: Methyl carbon of the methanesulfonyl group.

  • ~33-35 ppm: Methine carbon of the isopropyl group.

  • ~23-25 ppm: Methyl carbons of the isopropyl group.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis.

Expected Mass Spectrum:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Parent Ion: The protonated molecule [M+H]⁺ is expected at m/z 214.09.

  • Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation upon collision-induced dissociation (CID). A notable fragmentation is the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da.[7]

MS_Fragmentation Parent [M+H]⁺ m/z 214.09 Frag1 [M+H - SO₂]⁺ m/z 150.09 Parent->Frag1 - SO₂ (64 Da) Frag2 [C₉H₁₂N]⁺ m/z 134.10 Frag1->Frag2 - CH₄

Caption: Predicted key fragmentation pathway for (4-Isopropylphenyl)methanesulfonamide in ESI-MS/MS.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is crucial for determining the purity of the synthesized compound and for its quantification in various matrices.

Method Development Considerations
  • Column: A reversed-phase C18 column is the standard choice for separating moderately nonpolar compounds like N-aryl sulfonamides.

  • Mobile Phase: A gradient elution using acetonitrile and water is typically effective. The addition of a small amount of formic acid (0.1%) to the mobile phase is recommended to ensure good peak shape and to make the method compatible with mass spectrometry detection.[1][2]

  • Detection: UV detection is suitable due to the aromatic nature of the compound. A wavelength of approximately 254 nm is a good starting point, with further optimization based on the UV spectrum of the analyte.

Protocol: Reversed-Phase HPLC Method

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve sample in Acetonitrile/Water (1:1) to ~1 mg/mL Filter Filter through 0.22 µm syringe filter Prep->Filter Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Filter->Column Detector UV Detector at 254 nm Column->Detector MobilePhase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Gradient Gradient Elution (e.g., 30-90% B over 15 min) Chromatogram Obtain Chromatogram Detector->Chromatogram Purity Calculate Purity by Area Percent Method Chromatogram->Purity

Caption: Workflow for the quantitative analysis of (4-Isopropylphenyl)methanesulfonamide by HPLC.

Chromatographic Conditions:

ParameterCondition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

System Suitability:

Before sample analysis, the chromatographic system should be evaluated to ensure its performance. Key parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the analyte peak.

  • Theoretical Plates: Should be ≥ 2000.

  • Repeatability: The relative standard deviation (RSD) for peak area from six replicate injections of a standard solution should be ≤ 2.0%.

This method provides a robust starting point for the quality control and quantitative analysis of (4-Isopropylphenyl)methanesulfonamide. For analysis in complex matrices such as biological fluids or environmental samples, further sample preparation, such as solid-phase extraction (SPE), may be necessary to remove interfering substances.[8][9]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and quantitative analysis of (4-Isopropylphenyl)methanesulfonamide. The detailed protocols and underlying scientific principles are intended to empower researchers in drug discovery and development with the necessary tools to work effectively with this important class of molecules. By adhering to these self-validating methodologies, scientists can ensure the integrity and reproducibility of their results, paving the way for further investigation into the biological activities and therapeutic potential of N-aryl methanesulfonamides.

References

  • American Chemical Society. (2025). Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. ACS Fall 2025.
  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • PubChem. (n.d.). N-(4-isopropylphenyl)methanesulfonamide. National Center for Biotechnology Information. [Link]

  • Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Li, Y., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Journal of Food Composition and Analysis, 102, 104041.
  • Perreault, H., & Ramaley, L. (1998). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 9(7), 678–685.
  • Gowda, B. T., & Jayalakshmi, K. L. (2004). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.

Sources

Exploratory

The Definitive Guide to the Structural Elucidation of N-(4-isopropylphenyl)methanesulfonamide: A Methodical Approach for Researchers

This technical guide provides a comprehensive framework for the structural elucidation of N-(4-isopropylphenyl)methanesulfonamide, a molecule of interest in pharmaceutical and chemical research. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of N-(4-isopropylphenyl)methanesulfonamide, a molecule of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic, field-proven workflow, emphasizing the causal relationships between experimental choices and the progressive confirmation of the molecular structure. Every step is designed to be self-validating, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Imperative of Unambiguous Structure Verification

In the landscape of drug discovery and development, the unequivocal determination of a molecule's structure is a foundational pillar upon which all subsequent research is built. The identity, purity, and stability of a pharmaceutical compound are critical quality attributes that directly impact its safety and efficacy.[1][2] For N-(4-isopropylphenyl)methanesulfonamide (Figure 1), a member of the sulfonamide class of compounds known for their diverse biological activities, a rigorous and systematic approach to structure elucidation is paramount.[3] This guide outlines a multi-technique strategy, integrating data from spectroscopy and crystallography to create a cohesive and irrefutable structural narrative.

Figure 1: Proposed Structure of N-(4-isopropylphenyl)methanesulfonamide

Caption: 2D representation of N-(4-isopropylphenyl)methanesulfonamide.

Synthesis and Purification: The Genesis of a Pure Analyte

The journey of structure elucidation begins with the synthesis of the target compound. N-(4-isopropylphenyl)methanesulfonamide can be synthesized via a nucleophilic substitution reaction between 4-isopropylaniline and methanesulfonyl chloride.[4][5] The purification of the crude product is a critical, non-negotiable step to remove unreacted starting materials, by-products, and residual solvents, any of which could interfere with subsequent analytical measurements.

Experimental Protocol: Synthesis and Purification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-isopropylaniline in a suitable aprotic solvent such as dichloromethane. Cool the solution in an ice bath.

  • Addition of Reagent: Slowly add methanesulfonyl chloride to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions. A tertiary amine base, such as triethylamine, is added to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure N-(4-isopropylphenyl)methanesulfonamide as a crystalline solid.

Spectroscopic Characterization: Assembling the Structural Puzzle

The purified compound is then subjected to a battery of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

Predicted ¹H NMR Data and Interpretation

Based on the structure of N-(4-isopropylphenyl)methanesulfonamide and data from analogous compounds, the following proton signals are predicted:

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~1.25Doublet6H-CH(CH₃ )₂The six equivalent methyl protons of the isopropyl group are split by the adjacent methine proton.
~2.90Septet1H-CH (CH₃)₂The methine proton of the isopropyl group is split by the six adjacent methyl protons.
~3.00Singlet3H-SO₂CH₃ The three protons of the methylsulfonyl group are in a unique environment and appear as a singlet.
~7.20Doublet2HAr-H (ortho to -NH)Aromatic protons ortho to the sulfonamide group.
~7.25Doublet2HAr-H (ortho to -isopropyl)Aromatic protons ortho to the isopropyl group.
~9.80Singlet (broad)1H-NH -The sulfonamide proton is acidic and often appears as a broad singlet. Its chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts for N-(4-isopropylphenyl)methanesulfonamide are summarized below:

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~24.0-CH(C H₃)₂The two equivalent methyl carbons of the isopropyl group.
~33.8-C H(CH₃)₂The methine carbon of the isopropyl group.
~40.5-SO₂C H₃The methyl carbon of the methanesulfonyl group.
~121.0C -Ar (ortho to -NH)Aromatic carbons ortho to the sulfonamide group.
~127.5C -Ar (ortho to -isopropyl)Aromatic carbons ortho to the isopropyl group.
~135.0C -Ar (ipso to -NH)The aromatic carbon directly attached to the nitrogen atom.
~147.0C -Ar (ipso to -isopropyl)The aromatic carbon directly attached to the isopropyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

Predicted FT-IR Data and Interpretation

The FT-IR spectrum of N-(4-isopropylphenyl)methanesulfonamide is expected to show characteristic absorption bands for its key functional groups:

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3250N-H stretchSulfonamide
~2960C-H stretch (aliphatic)Isopropyl and methyl groups
~1600, ~1500C=C stretchAromatic ring
~1330Asymmetric SO₂ stretchSulfonamide
~1150Symmetric SO₂ stretchSulfonamide
~900S-N stretchSulfonamide
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. Both positive and negative ion modes should be explored.

Predicted Mass Spectrometry Data and Interpretation

  • Molecular Ion: The high-resolution mass spectrum should show a prominent molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) corresponding to the exact mass of N-(4-isopropylphenyl)methanesulfonamide (C₁₀H₁₅NO₂S), which is 213.0823.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N and S-C bonds.

X-ray Crystallography: The Definitive Structural Confirmation

While the combination of spectroscopic techniques provides a robust structural hypothesis, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the molecular structure in the solid state. This technique provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.

Expected Crystallographic Data

Although the specific crystal structure of N-(4-isopropylphenyl)methanesulfonamide is not publicly available, based on related structures, the following key features are expected:

Parameter Expected Value
S=O bond lengths~1.43 Å
S-N bond length~1.63 Å
S-C bond length~1.76 Å
Sulfonamide group geometryTetrahedral around the sulfur atom
Intermolecular interactionsHydrogen bonding between the sulfonamide N-H and an oxygen atom of a neighboring molecule is highly likely, often leading to the formation of dimers or chains in the crystal lattice.

Analytical Method Validation: Ensuring Reliability and Regulatory Compliance

For applications in drug development, the analytical methods used for structure elucidation and quality control must be validated according to regulatory guidelines (e.g., ICH, FDA, EMA).[1][2][6] This ensures that the methods are suitable for their intended purpose and provide reliable and reproducible results.

Key Validation Parameters

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of N-(4-isopropylphenyl)methanesulfonamide, integrating the various analytical techniques in a systematic and self-validating manner.

G synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Purified Sample ir FT-IR Spectroscopy synthesis->ir Purified Sample ms Mass Spectrometry synthesis->ms Purified Sample structure_hypothesis Structure Hypothesis nmr->structure_hypothesis ir->structure_hypothesis ms->structure_hypothesis xray X-ray Crystallography structure_confirmation Definitive Structure Confirmation xray->structure_confirmation structure_hypothesis->xray For Absolute Confirmation structure_hypothesis->structure_confirmation validation Analytical Method Validation structure_confirmation->validation final_report Comprehensive Characterization Report validation->final_report

Caption: Integrated workflow for the structure elucidation of N-(4-isopropylphenyl)methanesulfonamide.

Conclusion

The structural elucidation of N-(4-isopropylphenyl)methanesulfonamide is a multi-faceted process that requires the careful application and interpretation of a suite of analytical techniques. By following the systematic and self-validating workflow outlined in this guide—from synthesis and purification to comprehensive spectroscopic and crystallographic analysis, all underpinned by rigorous method validation—researchers can achieve an unambiguous and irrefutable structural assignment. This high level of confidence is essential for advancing the study of this and other promising molecules in the field of drug discovery and development.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Vertex AI Search.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Vertex AI Search.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
  • N-(4-isopropylphenyl)methanesulfonamide | C10H15NO2S | CID 849013. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). European Journal of Chemistry. Retrieved from [Link]

  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (2021, June 30). European Journal of Chemistry. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of N-Arylsulfonamides

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary: The N-arylsulfonamide scaffold is a cornerstone in modern medicinal chemistry, representing a privileged structure found in a w...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The N-arylsulfonamide scaffold is a cornerstone in modern medicinal chemistry, representing a privileged structure found in a wide array of therapeutic agents.[1] Its remarkable versatility stems from the strong electron-withdrawing nature of the arylsulfonyl group and the ease with which substituents can be modified on both the aromatic ring and the sulfonamide nitrogen.[2] This guide provides a comprehensive overview of the major biological activities of N-arylsulfonamides, delves into the molecular mechanisms underpinning these actions, presents detailed protocols for their evaluation, and offers insights into structure-activity relationships. We will explore their roles as anticancer, antimicrobial, and anti-inflammatory agents, providing the technical foundation necessary for professionals engaged in drug discovery and development.

The N-Arylsulfonamide Core: A Privileged Scaffold in Medicinal Chemistry

The foundational structure of an N-arylsulfonamide consists of a sulfonamide group (-SO₂NH-) directly attached to an aromatic ring (Ar) and an aryl group (Ar'). This arrangement confers specific physicochemical properties that are highly advantageous for drug design. The sulfonamide group is a weak acid and can engage in crucial hydrogen bonding interactions with biological targets, while the aryl groups provide a template for extensive synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.[2]

Historically, the journey of sulfonamides began with the discovery of their antibacterial properties, leading to the first "Magic Bullet" drugs.[2] However, their therapeutic potential has since expanded dramatically. Today, N-arylsulfonamides are integral components of drugs targeting a diverse range of conditions, including cancers, microbial infections, inflammation, and glaucoma.[3][4]

Caption: General chemical structure of the N-arylsulfonamide scaffold.

Key Biological Activities and Mechanisms of Action

N-arylsulfonamides exert their biological effects by targeting a variety of enzymes and signaling pathways critical for disease progression.

Anticancer Activity

The anticancer properties of N-arylsulfonamides are diverse, with several key mechanisms identified.[5]

2.1.1 Inhibition of Carbonic Anhydrases (CAs)

  • Mechanism: Many solid tumors exhibit hypoxia (low oxygen), which leads to the upregulation of human Carbonic Anhydrase isoforms, particularly CA IX and XII.[6] These enzymes help maintain the intracellular pH by converting CO₂ to bicarbonate and protons, facilitating tumor cell survival and proliferation in an acidic microenvironment.[7] The primary sulfonamide group (-SO₂NH₂) of N-arylsulfonamides is a classic zinc-binding group. It coordinates to the Zn²⁺ ion in the active site of CAs, effectively inhibiting their enzymatic activity and disrupting pH regulation in cancer cells.[8][9]

  • Significance: This mechanism makes CA IX and XII highly attractive targets for anticancer therapy, and N-arylsulfonamides are among the most potent inhibitors discovered.[6][9]

Hypoxia Tumor Hypoxia HIF1 HIF-1α Stabilization Hypoxia->HIF1 CA9 CA IX Upregulation HIF1->CA9 Enzyme Carbonic Anhydrase IX (CA IX) Activity CA9->Enzyme pH_regulation Extracellular Acidification & Intracellular pH Homeostasis Enzyme->pH_regulation Tumor Tumor Proliferation, Survival & Metastasis pH_regulation->Tumor Sulfonamide N-Arylsulfonamide Inhibitor Sulfonamide->Enzyme Inhibition

Caption: Inhibition of Carbonic Anhydrase IX by N-arylsulfonamides.

2.1.2 Other Anticancer Mechanisms Beyond CA inhibition, N-arylsulfonamides have been shown to:

  • Interfere with Glucose Metabolism: Certain novel arylsulfonamides can induce energetic stress in tumor cells by perturbing glucose metabolism, leading to ATP depletion and suppression of the mTORC1/HIF-1α signaling pathway.[10]

  • Inhibit Tubulin Polymerization: Some derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2]

  • Target Tyrosine Kinases: The versatile scaffold can be adapted to inhibit various tyrosine kinases that are crucial for cancer cell signaling and proliferation.[5]

Antimicrobial Activity
  • Mechanism: The classic mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[11] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet. Sulfonamides act as competitive inhibitors of the DHPS substrate, para-aminobenzoic acid (PABA), thereby halting folate production and preventing bacterial growth.

  • Significance: While resistance is an issue, the development of new sulfonamide derivatives continues to be a strategy for combating bacterial infections.[12][13] These compounds are effective against a broad spectrum of gram-positive and gram-negative bacteria.[12]

Anti-inflammatory Activity
  • Mechanism: A prominent class of N-arylsulfonamides, known as coxibs (e.g., Celecoxib), function as selective inhibitors of cyclooxygenase-2 (COX-2).[14][15] The COX-2 enzyme is primarily responsible for producing prostaglandins that mediate inflammation and pain.[16][17] Unlike the constitutively expressed COX-1, which has a protective role in the gastrointestinal tract, COX-2 is induced at sites of inflammation.[18] The bulkier sulfonamide moiety of selective inhibitors fits into a side pocket of the COX-2 active site that is absent in COX-1, accounting for their selectivity.

  • Significance: Selective COX-2 inhibitors provide effective anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[15]

Methodologies for Evaluating Biological Activity

Rigorous and validated experimental protocols are essential for characterizing the biological activity of novel N-arylsulfonamide compounds.

In Vitro Anticancer Activity: Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., human melanoma A875, liver carcinoma HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.[19]

    • Causality: This initial incubation period ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare serial dilutions of the N-arylsulfonamide compounds in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Doxorubicin).[19][20]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Causality: The incubation time is chosen to be long enough for the compound to exert its cytotoxic or cytostatic effects, typically spanning several cell doubling times.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value—the concentration required to inhibit cell growth by 50%.[19]

Data Presentation: Example Cytotoxicity Data

Compound IDModificationTarget Cell LineIC₅₀ (µM)[19][20]
10l Arylsulfonamide-carbazoleA875 (Melanoma)5.21 ± 0.65
10p Arylsulfonamide-carbazoleHepG2 (Liver)4.88 ± 0.52
10q Trifluoromethylated-carbazoleA875 (Melanoma)4.19 ± 0.78
10q Trifluoromethylated-carbazoleHepG2 (Liver)3.55 ± 0.63
5-FU Positive ControlHepG2 (Liver)5.81 ± 0.44
Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli ATCC 11230, S. aureus ATCC 25953) equivalent to a 0.5 McFarland standard. Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12][21]

    • Self-Validation: The use of a McFarland standard and specified CFU/mL ensures the bacterial challenge is standardized and reproducible across experiments.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the N-arylsulfonamide compounds in CAMHB.[11]

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[21]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11][21]

step1 Step 1: Inoculum Prep Standardize bacteria to 0.5 McFarland standard. Dilute in CAMHB. step2 Step 2: Serial Dilution Prepare 2-fold dilutions of N-arylsulfonamide in 96-well plate. step1->step2 step3 Step 3: Inoculation Add standardized bacterial suspension to all wells. Final conc. ~5x10^5 CFU/mL. step2->step3 step4 Step 4: Incubation Incubate at 37°C for 16-20 hours. step3->step4 step5 Step 5: Read MIC Identify lowest concentration with no visible growth. step4->step5

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Perspectives

The N-arylsulfonamide scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its proven success across multiple biological targets, including enzymes like carbonic anhydrases and cyclooxygenases, underscores its importance in medicinal chemistry.[3][5][14] Future research will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel mechanisms of action, and leveraging this versatile core to tackle emerging therapeutic challenges such as drug resistance and metabolic disorders. The integration of computational design with synthetic chemistry and robust biological evaluation will be paramount in unlocking the full potential of this remarkable chemical class.[8]

References

  • N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Wiley Online Library. [Link]

  • Arylsulfonamides as inhibitors for carbonic anhydrase: prediction & validation. Royal Society of Chemistry. [Link]

  • Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, characterization, antimicrobial activity and structure–activity relationships of new aryldisulfonamides. Taylor & Francis Online. [Link]

  • A novel small-molecule arylsulfonamide causes energetic stress and suppresses breast and lung tumor growth and metastasis. PubMed Central. [Link]

  • Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. PubMed. [Link]

  • Examples of N-acylsulfonamide-containing drugs. ResearchGate. [Link]

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Preprints.org. [Link]

  • Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. PubMed. [Link]

  • Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. [Link]

  • Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. PubMed Central. [Link]

  • Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds. American Chemical Society. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central. [Link]

  • Conformationally Restricted Glycoconjugates Derived from Arylsulfonamides and Coumarins: New Families of Tumour-Associated Carbonic Anhydrase Inhibitors. PubMed Central. [Link]

  • Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. PubMed. [Link]

  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central. [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. [Link]

  • Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. PubMed. [Link]

  • Arylidene analogues as selective COX-2 inhibitors: synthesis, characterization, in silico and in vitro studies. PubMed. [Link]

  • N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Semantic Scholar. [Link]

  • (PDF) Biological activities of sulfonamides. ResearchGate. [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]

  • Understanding Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in 3 minutes. YouTube. [Link]

Sources

Exploratory

(4-Isopropylphenyl)methanesulfonamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals Introduction (4-Isopropylphenyl)methanesulfonamide is a chemical compound belonging to the sulfonamide class, a group of molecules that have been extensivel...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Isopropylphenyl)methanesulfonamide is a chemical compound belonging to the sulfonamide class, a group of molecules that have been extensively explored in medicinal chemistry for their diverse biological activities.[1][2] The core structure features a methanesulfonamide group attached to a 4-isopropylphenyl ring. While specific research on this particular molecule is not abundant in publicly available literature, its structural motifs suggest potential for a range of pharmacological applications, from antimicrobial and anticancer to enzyme inhibition.[3][4][5] This in-depth technical guide provides a comprehensive overview of (4-isopropylphenyl)methanesulfonamide, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on the established pharmacology of structurally related N-aryl sulfonamides.

Chemical and Physical Properties

(4-Isopropylphenyl)methanesulfonamide, also known by its IUPAC name N-(4-isopropylphenyl)methanesulfonamide, possesses the molecular formula C₁₀H₁₅NO₂S. A summary of its key chemical and physical properties is presented in the table below.

PropertyValue
Molecular Weight 213.3 g/mol
IUPAC Name N-(4-isopropylphenyl)methanesulfonamide
Synonyms N-[4-(1-methylethyl)phenyl]methanesulfonamide
CAS Number 64732-36-1
Molecular Formula C₁₀H₁₅NO₂S

Synthesis of (4-Isopropylphenyl)methanesulfonamide

The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry.[6] A common and effective method involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. For (4-isopropylphenyl)methanesulfonamide, the synthesis would proceed via the reaction of 4-isopropylaniline with methanesulfonyl chloride.

Experimental Protocol: Synthesis of N-(4-isopropylphenyl)methanesulfonamide

This protocol is a representative procedure adapted from general methods for the synthesis of N-aryl sulfonamides.

Materials:

  • 4-Isopropylaniline

  • Methanesulfonyl chloride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-isopropylaniline (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: To the cooled solution, add pyridine (1.2 equivalents) dropwise while stirring.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (4-isopropylphenyl)methanesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Aniline 4-Isopropylaniline Reaction Reaction Mixture Aniline->Reaction MsCl Methanesulfonyl Chloride MsCl->Reaction Base Pyridine in DCM Base->Reaction Temp 0°C to RT Temp->Reaction Workup Aqueous Work-up Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Dry & Concentrate Product (4-Isopropylphenyl)methanesulfonamide Purification->Product Isolate Pure Compound

General synthesis workflow for (4-Isopropylphenyl)methanesulfonamide.

Potential Biological Activities and Therapeutic Targets

The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents.[3] The biological activity of N-aryl sulfonamides is significantly influenced by the nature of the substituent on the aryl ring. The presence of the 4-isopropyl group in the topic compound may confer specific properties related to lipophilicity and steric interactions with biological targets.

Antimicrobial Activity

Sulfonamides are historically significant as the first class of synthetic antimicrobial agents. While the development of resistance has limited their use, novel sulfonamide derivatives continue to be explored for their antibacterial and antifungal properties.[7] The mechanism of action for antibacterial sulfonamides typically involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. The 4-isopropylphenyl group may influence the binding affinity and selectivity of the compound for microbial DHPS. Studies on related N-alkylphenyl sulfonamides have shown promising antibacterial activity.[8]

Anticancer Activity

A growing body of research highlights the potential of sulfonamide derivatives as anticancer agents.[4][9] These compounds can target various pathways involved in cancer progression, including:

  • Carbonic Anhydrase Inhibition: Certain sulfonamides are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are involved in pH regulation and tumor progression.[2][10]

  • VEGFR-2 Inhibition: Some sulfonamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[11]

  • Other Kinase Inhibition: The sulfonamide scaffold can be adapted to target other protein kinases that are dysregulated in various cancers.

The lipophilic isopropyl group on the phenyl ring of (4-isopropylphenyl)methanesulfonamide could enhance its ability to penetrate cell membranes and interact with intracellular targets.

Anticancer_Mechanisms cluster_targets Potential Molecular Targets cluster_effects Cellular Effects cluster_outcome Therapeutic Outcome Compound (4-Isopropylphenyl)methanesulfonamide Potential Anticancer Agent CA Carbonic Anhydrase (e.g., CA IX, CA XII) Compound->CA Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits OtherKinases Other Protein Kinases Compound->OtherKinases Inhibits pH Disruption of pH Homeostasis CA->pH Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Signaling Modulation of Signaling Pathways OtherKinases->Signaling Outcome Inhibition of Tumor Growth and Metastasis pH->Outcome Angiogenesis->Outcome Signaling->Outcome

Potential anticancer mechanisms of action for (4-Isopropylphenyl)methanesulfonamide.
Enzyme Inhibition

Beyond carbonic anhydrases, sulfonamides have been shown to inhibit a variety of other enzymes.[10][12] The specific inhibitory profile of (4-isopropylphenyl)methanesulfonamide would need to be determined through broad enzymatic screening. Potential targets could include proteases, kinases, and other enzymes where the sulfonamide moiety can interact with the active site.

Other Potential Activities
  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation: A patent application has described compounds containing a 4-isopropylphenyl group as modulators of the CFTR channel, suggesting a potential application in the treatment of cystic fibrosis.[13]

  • Antiarrhythmic Activity: Certain N-substituted phenyl methanesulfonamide derivatives have been reported to exhibit Class III antiarrhythmic activity.[3]

Structure-Activity Relationships (SAR)

While specific SAR studies for (4-isopropylphenyl)methanesulfonamide are not available, general principles from related N-aryl sulfonamides can be applied. The nature and position of the substituent on the phenyl ring are critical for determining the biological activity and selectivity. The 4-isopropyl group is a moderately lipophilic and bulky substituent. These characteristics can influence:

  • Binding Affinity: The isopropyl group can engage in hydrophobic interactions within the binding pocket of a target protein, potentially increasing affinity.

  • Selectivity: The size and shape of the isopropyl group can influence the selectivity for different enzyme isoforms or receptor subtypes.

  • Pharmacokinetic Properties: Lipophilicity affects absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[14][15]

Conclusion

(4-Isopropylphenyl)methanesulfonamide is a sulfonamide derivative with a chemical structure that suggests a range of potential biological activities. Based on the extensive research on the broader class of N-aryl sulfonamides, this compound warrants further investigation as a potential antimicrobial, anticancer, or enzyme-inhibiting agent. The provided synthesis protocol offers a straightforward method for its preparation, enabling further in-vitro and in-vivo evaluation. Future research should focus on a comprehensive biological screening of this compound to elucidate its specific mechanism of action and therapeutic potential.

References

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). PubMed Central.
  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (n.d.). NIH. Retrieved from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). PubMed.
  • Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. Retrieved from [Link]

  • The Antimicrobial Activity, Toxicity and Antimicrobial Mechanism of a New Type of Tris(alkylphenyl)sulfonium. (2012). PubMed.
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024). PubMed.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
  • Pharmacokinetics and Mechanism of Renal Excretion of Short Acting Sulphonamides and N4-acetylsulphonamide Derivatives in Man. Structural Requirements of Sulphonamides for Active Tubular Secretion. (1981). PubMed.
  • Biological activities of sulfonamides. (2021).
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
  • Exploring Sulfonamides: Biological Activities and Structure-Activity Rel
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026).
  • Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides
  • Evaluation of Anticancer Activities of Novel Facile Synthesized Calix[n]arene Sulfonamide Analogs. (2020). PubMed.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Chemistry Portal.
  • One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. (2017). PubMed.
  • Patent Opposition Database. (2023). S – 357, First Floor Near HDFC Bank Panchsheel Park New delhi – 110017, India.
  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (n.d.).
  • Convenient synthesis and evaluation of enzyme inhibitory activity of several N-alkyl-, N-phenylalkyl, and cyclic isourea derivatives of 5a-carba-alpha-DL-fucopyranosylamine. (2002). PubMed.
  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. (n.d.).
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing.
  • Synthesis and Antibacterial Activity of N,N-Diethyl-3-substituted-2- (4-methyl-phenylsulfonamido)alkanamides and their Arylsulfonamide Precursors. (2014).
  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. (2020). RSC Advances.
  • Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of sulfonamide-containing antimicrobials. (2021).
  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (n.d.). MDPI.
  • Process for preparation of isosulfan blue. (2016).
  • Sulfonamide derivative and medicinal use thereof. (2020).
  • Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Vari
  • N‐arylsulfonamide‐containing commercial drugs. (n.d.).
  • Process for the preparation of zonisamide and the intermediates thereof. (2008).

Sources

Foundational

An In-Depth Technical Guide to (4-ISOPROPYLPHENYL)METHANESULFONAMIDE: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract (4-Isopropylphenyl)methanesulfonamide is a sulfonamide-containing organic compound that, while not a widely recognized therapeutic agent in its own right, represents a valuable molecular scaffold in the field of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Isopropylphenyl)methanesulfonamide is a sulfonamide-containing organic compound that, while not a widely recognized therapeutic agent in its own right, represents a valuable molecular scaffold in the field of drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its significance as a building block for more complex, biologically active molecules. By examining the historical context of sulfonamides and the strategic incorporation of the 4-isopropylphenyl moiety, this document serves as a resource for researchers, scientists, and professionals in medicinal chemistry, offering insights into the rational design and synthesis of novel therapeutic candidates.

Introduction: The Enduring Legacy of the Sulfonamide Scaffold

The journey of sulfonamides in medicine is a testament to the power of synthetic chemistry in combating disease. This class of compounds burst onto the scene in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent.[1][2] This groundbreaking discovery ushered in the era of sulfa drugs and laid the foundation for modern antimicrobial chemotherapy.[1][2]

The versatile sulfonamide functional group (R-SO₂-NR'R'') has since been incorporated into a vast array of therapeutic agents, demonstrating a remarkable spectrum of biological activities.[1][2] Beyond their antibacterial properties, sulfonamides have been successfully developed as diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies.[1] This therapeutic diversity stems from the sulfonamide group's ability to mimic or antagonize the function of p-aminobenzoic acid (PABA), an essential nutrient for many bacteria, and its capacity to bind to various enzyme active sites.

(4-Isopropylphenyl)methanesulfonamide, with its characteristic sulfonamide core and a lipophilic isopropyl-substituted phenyl ring, embodies a key strategy in modern medicinal chemistry: the use of well-defined molecular building blocks to systematically explore chemical space and optimize pharmacological properties. The 4-isopropylphenyl group, in particular, can enhance a molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and can provide specific steric and electronic interactions within a biological target.

This guide will now delve into the practical aspects of working with (4-isopropylphenyl)methanesulfonamide, from its synthesis to its potential as a cornerstone for future drug discovery endeavors.

Physicochemical Properties of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key computed properties of (4-isopropylphenyl)methanesulfonamide.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂SPubChem CID: 849013[3]
Molecular Weight 213.30 g/mol PubChem CID: 849013[3]
IUPAC Name N-(4-propan-2-ylphenyl)methanesulfonamidePubChem CID: 849013[3]
XLogP3 2.1PubChem CID: 849013[3]
Hydrogen Bond Donor Count 1PubChem CID: 849013[3]
Hydrogen Bond Acceptor Count 2PubChem CID: 849013[3]
Rotatable Bond Count 2PubChem CID: 849013[3]

Synthesis of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE: A Validated Protocol

The synthesis of (4-isopropylphenyl)methanesulfonamide is a classic example of nucleophilic substitution at a sulfonyl chloride. The following protocol is a robust and reliable method for its preparation in a laboratory setting.[4]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 4-Isopropylaniline product1 (4-Isopropylphenyl)methanesulfonamide reactant1->product1 Pyridine, DCM, 0 °C to RT reactant2 Methanesulfonyl Chloride reactant2->product1 plus + plus2 + product2 Pyridine Hydrochloride G cluster_mods Potential Modifications cluster_outcomes Desired Outcomes core (4-Isopropylphenyl)methanesulfonamide Scaffold mod1 N-Alkylation/ N-Arylation core->mod1 mod2 Aromatic Ring Substitution core->mod2 mod3 Modification of the Isopropyl Group core->mod3 outcome1 Enhanced Potency mod1->outcome1 outcome2 Improved Selectivity mod1->outcome2 mod2->outcome1 outcome_adme Optimized ADME Properties mod2->outcome_adme mod3->outcome_adme

Sources

Exploratory

(4-ISOPROPYLPHENYL)METHANESULFONAMIDE: A Scoping Review of Potential Research Applications

Abstract The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, a distinct molecule within this class, rema...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, a distinct molecule within this class, remains a largely unexplored entity in the scientific literature. This technical guide serves as a comprehensive scoping review, elucidating the potential research applications of this compound. By examining the established biological activities of structurally analogous N-aryl sulfonamides, we extrapolate and propose promising avenues for investigation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a scientifically grounded framework for initiating research into this promising, yet understudied, molecule. We will delve into its chemical properties, propose a viable synthetic route, and detail potential applications in oncology, infectious diseases, and enzyme inhibition, complete with actionable experimental protocols.

Introduction to the Sulfonamide Scaffold and the Subject Molecule

Sulfonamides, characterized by the -SO₂NH- linkage, are a "privileged scaffold" in drug discovery, renowned for their diverse pharmacological profiles.[1][2] From their initial discovery as antibacterial agents to their current applications as anticancer, antiviral, and anti-inflammatory drugs, the versatility of the sulfonamide core is well-documented.[1][3] The specific biological activity of a sulfonamide derivative is heavily influenced by the nature of the substituents on the sulfonyl group and the nitrogen atom.

(4-ISOPROPYLPHENYL)METHANESULFONAMIDE, also known as N-(4-isopropylphenyl)methanesulfonamide, features a methanesulfonyl group and a 4-isopropylphenyl substituent. While this specific molecule has a registered CAS number (64732-36-1), a thorough review of the scientific literature reveals a significant gap in our understanding of its biological properties. This guide aims to bridge this gap by postulating its potential research applications based on robust evidence from structurally related compounds.

Physicochemical Properties and Proposed Synthesis

A foundational understanding of a molecule's properties is critical for any research endeavor. The key physicochemical characteristics of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO₂SPubChem CID 849013
Molecular Weight 213.30 g/mol PubChem CID 849013
CAS Number 64732-36-1ChemicalBook
IUPAC Name N-(4-propan-2-ylphenyl)methanesulfonamidePubChem CID 849013
XLogP3 2.1PubChem CID 849013
Proposed Synthesis Workflow

The synthesis of N-aryl sulfonamides is a well-established chemical transformation. A general and efficient method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1] The following protocol outlines a proposed synthesis for (4-ISOPROPYLPHENYL)METHANESULFONAMIDE.

Diagram of Proposed Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4-isopropylaniline 4-Isopropylaniline reaction_step Nucleophilic Substitution 4-isopropylaniline->reaction_step Amine methanesulfonyl_chloride Methanesulfonyl Chloride methanesulfonyl_chloride->reaction_step Sulfonylating Agent base Pyridine or Triethylamine base->reaction_step solvent Dichloromethane (DCM) solvent->reaction_step temperature 0°C to Room Temperature temperature->reaction_step target_molecule (4-ISOPROPYLPHENYL)METHANESULFONAMIDE reaction_step->target_molecule G start Start cell_seeding Seed cancer cells in 96-well plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with varying concentrations of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate cell viability and IC50 read_absorbance->data_analysis end End data_analysis->end G start Start serial_dilution Prepare serial dilutions of the compound in 96-well plates start->serial_dilution inoculation Inoculate wells with a standardized bacterial suspension serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visually inspect for bacterial growth (turbidity) incubation->visual_inspection mic_determination Determine MIC as the lowest concentration with no visible growth visual_inspection->mic_determination end End mic_determination->end

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of N-(4-isopropylphenyl)methanesulfonamide

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-isopropylphenyl)methanesulfonamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis is...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(4-isopropylphenyl)methanesulfonamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis is achieved through the reaction of 4-isopropylaniline with methanesulfonyl chloride in the presence of a base. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, and critical safety information. The protocol emphasizes robust, reproducible methods and provides insights into potential side reactions and troubleshooting.

Introduction and Scientific Principles

N-aryl sulfonamides are a cornerstone structural motif in a vast array of biologically active compounds, including antibacterial agents and diuretics.[1][2] The target molecule, N-(4-isopropylphenyl)methanesulfonamide, serves as a key building block for more complex molecular architectures. Its synthesis from 4-isopropylaniline and methanesulfonyl chloride is a classic example of nucleophilic substitution at a sulfonyl center.[3][4]

Reaction Mechanism: The synthesis proceeds via the nucleophilic attack of the nitrogen atom of 4-isopropylaniline on the electrophilic sulfur atom of methanesulfonyl chloride.[3][5] The aniline's lone pair of electrons forms a bond with the sulfur, leading to the displacement of the chloride ion. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to prevent the protonation of the starting aniline and drive the reaction to completion.[6]

The overall transformation is as follows:

C9H13N + CH3SO2Cl → C10H15NO2S + HCl

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments to equipment and reagent quantities.

Materials and Reagents
Reagent/MaterialGradeM.W. ( g/mol )QuantityMolesEquiv.Supplier Example
4-IsopropylanilineReagent135.215.00 g36.98 mmol1.0TCI, 99-88-7
Methanesulfonyl ChlorideReagent114.553.3 mL (4.65 g)40.60 mmol1.1Loba Chemie, 124-63-0[7]
Pyridine (anhydrous)Anhydrous79.105.97 mL (5.86 g)74.0 mmol2.0Standard Supplier
Dichloromethane (DCM)Anhydrous84.93100 mL--Standard Supplier
Hydrochloric Acid (HCl)1 M aq.36.46~100 mL--Standard Supplier
Sodium Bicarbonate (NaHCO₃)Sat. aq.84.01~100 mL--Standard Supplier
BrineSat. aq.-~50 mL--Standard Supplier
Anhydrous Magnesium Sulfate (MgSO₄)Reagent120.37~10 g--Standard Supplier
Ethyl AcetateACS Grade88.11As needed--Standard Supplier
HexanesACS Grade-As needed--Standard Supplier
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper or fritted funnel

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_product Product R1 4-Isopropylaniline P1 N-(4-isopropylphenyl)methanesulfonamide R1->P1 + R2 R2 Methanesulfonyl Chloride Base Pyridine Byproduct Pyridine Hydrochloride Solvent DCM, 0°C to RT

Caption: Overall reaction for the synthesis of N-(4-isopropylphenyl)methanesulfonamide.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried 250 mL round-bottom flask.

    • Seal the flask with a rubber septum and purge with an inert atmosphere (Nitrogen or Argon).

    • To the flask, add 4-isopropylaniline (5.00 g, 36.98 mmol) and anhydrous dichloromethane (100 mL) via syringe.

    • Add anhydrous pyridine (5.97 mL, 74.0 mmol) to the stirred solution.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Slowly add methanesulfonyl chloride (3.3 mL, 40.60 mmol) dropwise to the cold, stirred solution over 15-20 minutes using a syringe or dropping funnel.[8]

    • Causality Note: Slow, cold addition is crucial to control the exothermic nature of the reaction and to minimize the formation of potential byproducts like di-sulfonylated aniline.[8]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 12-16 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase is 3:1 Hexanes:Ethyl Acetate. The product should have a lower Rf value than the starting aniline.

Workup and Purification
  • Quenching and Extraction:

    • Once the reaction is complete (as indicated by TLC), dilute the mixture with an additional 50 mL of dichloromethane.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 50 mL) - to remove pyridine and any unreacted aniline.

      • Saturated NaHCO₃ solution (1 x 50 mL) - to neutralize any remaining acid.

      • Brine (1 x 50 mL) - to remove bulk water.

  • Drying and Solvent Removal:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization.[9]

    • Dissolve the crude solid in a minimal amount of boiling ethyl acetate.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

    • Alternatively, for very high purity, the product can be purified via silica gel chromatography.[10]

Experimental Workflow Diagram

Workflow start Start setup Combine Aniline, Pyridine, and DCM in Flask start->setup cool Cool to 0°C setup->cool add Add Methanesulfonyl Chloride Dropwise cool->add react Stir at RT for 12-16h (Monitor by TLC) add->react dilute Dilute with DCM react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (MgSO₄) wash_brine->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end Obtain Pure Product purify->end

Caption: Step-by-step workflow for the synthesis and purification process.

Characterization

The identity and purity of the final product, N-(4-isopropylphenyl)methanesulfonamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (N-H, S=O).

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[11]

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[12][13] All operations should be performed in a well-ventilated chemical fume hood.[12][14]

  • 4-Isopropylaniline: Harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation.[13][15] Avoid all personal contact.[16]

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator.[7][14] Causes severe skin burns and eye damage.[7] Reacts with water, liberating acidic gas.[7] Handle under an inert atmosphere and protect from moisture.[7] Store in a cool, dry, well-ventilated area away from bases and oxidizing agents.[12]

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[14][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14][15]

  • Inhalation: Move the person to fresh air.[14][15]

  • Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[16][17]

In all cases of exposure, seek immediate medical attention.[13][14]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time and re-check by TLC. Ensure reagents are anhydrous.
Mechanical loss during workup.Be careful during extractions; avoid vigorous shaking that can cause emulsions.
Di-sulfonated Byproduct Reaction temperature too high; rapid addition of MsCl.Maintain 0 °C during addition and add MsCl slowly.[8] Use a slight excess of aniline (1.05-1.1 equiv.).[8]
C-Sulfonylation Impurity Reaction conditions favoring electrophilic substitution.Ensure a suitable base (like pyridine) is used to enhance the nucleophilicity of the aniline nitrogen over the ring.[8]
Product Fails to Crystallize Product is impure (oily).Re-purify the crude material using silica gel column chromatography.
Incorrect solvent system for recrystallization.Experiment with different solvent pairs (e.g., Toluene/Hexanes, Ethanol/Water).

References

  • Vertex AI Search. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • CDH Fine Chemical. (n.d.). 4-ISO PROPYL ANILINE CAS NO 99-88-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Apollo Scientific. (2022, September 16). 4-Isopropylaniline.
  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No.
  • NOAA. (n.d.). methanesulfonyl chloride - Report | CAMEO Chemicals.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoro-2-isopropylaniline.
  • Sdfine. (n.d.). METHANESULFONYL CHLORIDE.
  • MetaSci. (n.d.). Safety Data Sheet 4-Isopropylaniline.
  • Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
  • CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Isopropylaniline | 99-88-7.
  • Benchchem. (n.d.). Technical Support Center: Methanesulfonylation of Anilines.
  • Lee, S.-K. (1975). Kinetics Studies on Nucleophilic Reactions of Methanesulfonyl Chloride with Substituted Aniline in Methanol. KoreaScience.
  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines.
  • Organic Chemistry Portal. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.
  • National Center for Biotechnology Information. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
  • Willis Group - University of Oxford. (n.d.). Research.
  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • Benchchem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • ResearchGate. (n.d.). N‐Monoalkyl aniline synthesis.
  • Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • Google Patents. (n.d.). Process to prepare sulfonamides - US20030236437A1.
  • ChemRxiv. (n.d.). A Sulfonative rearrangement of N-Aryl Sulfamates to para-Sulfonyl Anilines.

Sources

Application

Application Notes and Protocols for the Synthesis of N-Arylsulfonamides

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract N-arylsulfonamides are a cornerstone structural motif in medicinal chemistry and materials science, ren...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-arylsulfonamides are a cornerstone structural motif in medicinal chemistry and materials science, renowned for their diverse biological activities, including antibacterial, antitumor, and anti-HIV properties.[1][2][3] This document provides a comprehensive guide to the synthesis of N-arylsulfonamides, designed for both novice and experienced researchers. We will delve into the foundational principles of commonly employed synthetic strategies, offering detailed, step-by-step experimental protocols. Beyond a mere recitation of procedures, this guide elucidates the rationale behind experimental choices, ensuring a deeper understanding of the underlying chemical principles. All protocols are designed to be self-validating, and key mechanistic claims are supported by authoritative, cited literature.

Introduction: The Significance of the N-Arylsulfonamide Moiety

The sulfonamide functional group, -S(=O)₂-NH₂, is a critical pharmacophore found in a multitude of FDA-approved drugs.[4] When the nitrogen atom is substituted with an aryl group, the resulting N-arylsulfonamide exhibits a unique combination of steric and electronic properties that are highly valuable in drug design.[5] These compounds are integral to a wide array of therapeutic agents, highlighting the importance of robust and versatile synthetic methodologies for their preparation.[1][2][4] This guide will focus on the most reliable and widely adopted methods for constructing the N-S bond in N-arylsulfonamides.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of N-arylsulfonamides can be broadly categorized into several key approaches, each with its own advantages and substrate scope considerations. We will explore the following in detail:

  • The Hinsberg Reaction: A classic and straightforward method.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and highly versatile cross-coupling reaction.

  • Copper-Catalyzed Ullmann Condensation: A well-established method, particularly for electron-deficient aryl halides.

  • Reductive Coupling of Nitroarenes: An approach utilizing readily available starting materials.

  • Transition-Metal-Free Syntheses: Emerging sustainable alternatives.

The Hinsberg Reaction: A Foundational Approach

The Hinsberg test, historically used to distinguish between primary, secondary, and tertiary amines, is a direct and reliable method for synthesizing N-arylsulfonamides from primary or secondary amines and an arylsulfonyl chloride.[6][7][8]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the arylsulfonyl chloride, leading to the displacement of the chloride ion.[6][8] In the presence of a base, such as aqueous sodium or potassium hydroxide, a primary amine will form a sulfonamide that is soluble in the basic solution due to the acidic proton on the nitrogen.[7] A secondary amine will form an insoluble sulfonamide.[7]

Causality of Experimental Choices: The use of an aqueous alkali serves both to neutralize the HCl byproduct and, in the case of primary amines, to deprotonate the resulting sulfonamide, aiding in its separation and purification.[6][7] The choice of arylsulfonyl chloride is dictated by the desired aryl substituent on the final product.

Detailed Experimental Protocols

Protocol 1: N-Arylsulfonamide Synthesis via the Hinsberg Reaction

This protocol describes the synthesis of an N-arylsulfonamide from a primary amine and benzenesulfonyl chloride.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Primary AmineReagentSigma-Aldrich---
Benzenesulfonyl ChlorideReagentSigma-AldrichCaution: Corrosive and moisture-sensitive.[9][10]
Sodium Hydroxide (NaOH)ACSFisher Scientific---
Diethyl EtherACSVWR---
Hydrochloric Acid (HCl)ConcentratedJ.T. Baker---
Deionized Water---------
Magnetic Stirrer and Stir Bar---------
Round-bottom flask---------
Separatory Funnel---------

Experimental Workflow:

Hinsberg_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve primary amine in 10% aq. NaOH B Add benzenesulfonyl chloride dropwise with stirring A->B 1 C Stir vigorously at room temperature for 15-30 min B->C 2 D Extract with diethyl ether to remove unreacted sulfonyl chloride C->D 3 E Acidify aqueous layer with conc. HCl until precipitate forms D->E 4 F Collect precipitate by vacuum filtration E->F 5 G Wash precipitate with cold water F->G 6 H Dry the product G->H 7

Caption: Workflow for N-arylsulfonamide synthesis via the Hinsberg reaction.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in a 10% aqueous sodium hydroxide solution.[6]

  • To the stirred solution, add benzenesulfonyl chloride (1.1 eq.) dropwise at room temperature.[6] Caution: This reaction is exothermic.

  • Stir the mixture vigorously for 15-30 minutes. A clear solution should form as the sulfonamide salt is soluble in the aqueous base.[11]

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzenesulfonyl chloride.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling until the N-arylsulfonamide precipitates out of solution.[7]

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold deionized water to remove any inorganic salts.

  • Dry the purified N-arylsulfonamide in a desiccator or a vacuum oven.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the synthesis of N-arylsulfonamides from aryl halides or triflates and sulfonamides.[12][13][14]

Mechanism: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylsulfonamide and regenerate the Pd(0) catalyst.[14]

Causality of Experimental Choices: The choice of palladium precursor, ligand, and base is crucial for the success of the reaction and depends on the specific substrates.[13] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[14] A strong, non-nucleophilic base is required to deprotonate the sulfonamide without competing in the coupling reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Aryl Halide (e.g., Bromobenzene)ReagentSigma-Aldrich---
SulfonamideReagentSigma-Aldrich---
Palladium(II) Acetate (Pd(OAc)₂)98%Strem Chemicals---
Xantphos98%Strem Chemicals---
Cesium Carbonate (Cs₂CO₃)99.9%Alfa Aesar---
TolueneAnhydrousAcros Organics---
Schlenk Flask---------
Inert Atmosphere (Nitrogen or Argon)---------

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation A Add Pd(OAc)₂, Xantphos, Cs₂CO₃, sulfonamide, and aryl halide to a Schlenk flask B Evacuate and backfill the flask with N₂ or Ar (3x) A->B 1 C Add anhydrous toluene via syringe B->C 2 D Heat the reaction mixture at 100-110 °C with stirring C->D 3 E Monitor reaction progress by TLC or GC-MS D->E 4 F Cool to room temperature and dilute with ethyl acetate E->F 5 G Filter through Celite to remove inorganic salts F->G 6 H Concentrate the filtrate in vacuo G->H 7 I Purify by column chromatography H->I 8

Caption: Workflow for N-arylsulfonamide synthesis via Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), sulfonamide (1.2 eq.), palladium(II) acetate (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.4 eq.).

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylsulfonamide.

Protocol 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically involving the coupling of an aryl halide with an amine or amide in the presence of a copper catalyst.[15][16] Modern protocols often utilize ligands to facilitate the reaction under milder conditions.[16]

Mechanism: The precise mechanism of the Ullmann condensation is still a subject of discussion, but it is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide to a copper(I)-amido complex, followed by reductive elimination.[16]

Causality of Experimental Choices: The use of a copper catalyst is the defining feature of this reaction.[15] The choice of ligand, base, and solvent can significantly impact the reaction efficiency and substrate scope.[16] Aryl iodides are generally more reactive than aryl bromides or chlorides.[15]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Aryl IodideReagentSigma-Aldrich---
SulfonamideReagentSigma-Aldrich---
Copper(I) Iodide (CuI)99.99%Strem Chemicals---
L-Proline99%Acros Organics---
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific---
Dimethyl Sulfoxide (DMSO)AnhydrousAcros Organics---
Reaction Vial with Screw Cap---------

Step-by-Step Procedure:

  • To a reaction vial, add the aryl iodide (1.0 eq.), sulfonamide (1.2 eq.), copper(I) iodide (10 mol%), L-proline (20 mol%), and potassium carbonate (2.0 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO).

  • Seal the vial with a screw cap and heat the mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions

  • Sulfonyl Chlorides: These reagents are corrosive and react violently with water, producing corrosive hydrochloric acid and sulfuric acid.[9] Always handle sulfonyl chlorides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9][10][17]

  • Palladium and Copper Catalysts: While generally used in small quantities, these heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.

  • Solvents: Many organic solvents used in these syntheses are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

  • Bases: Strong bases like sodium hydroxide and cesium carbonate are corrosive. Handle with care and avoid contact with skin and eyes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive catalystUse fresh catalyst or activate it if necessary.
Poor quality reagents/solventsUse freshly distilled or anhydrous solvents and pure reagents.
Incorrect reaction temperatureOptimize the reaction temperature.
Formation of Side Products Competing side reactionsAdjust stoichiometry, temperature, or reaction time. Consider a different catalyst/ligand system.
Impurities in starting materialsPurify starting materials before use.
Difficulty in Purification Product co-elutes with impuritiesOptimize the chromatography solvent system. Consider recrystallization.

Conclusion

The synthesis of N-arylsulfonamides is a well-established field with a variety of reliable methods at the disposal of the synthetic chemist. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required. The protocols detailed in this guide provide a solid foundation for the successful synthesis of this important class of compounds.

References

  • Chemistry Learner. (n.d.). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1210.
  • Sun, N., & Sanchez-Mendoza, A. (2021). Recent developments in the synthesis of N-aryl sulfonamides.
  • Wikipedia. (2023). Hinsberg reaction. Retrieved from [Link]

  • Unacademy. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]

  • O'Sullivan, T., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(45), 28247-28264.
  • O'Sullivan, T., et al. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 11(45), 28247-28264.
  • Li, J., et al. (2016). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry, 14(34), 8073-8077.
  • Vedantu. (n.d.). Hinsberg Reagent and Test: Distinguishing Amines Easily. Retrieved from [Link]

  • Sun, N., & Sanchez-Mendoza, A. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online, 51(15), 2287-2304.
  • JoVE. (2023). Video: Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

  • Jiang, J., et al. (2018). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. Organic & Biomolecular Chemistry, 16(27), 5016-5020.
  • Luo, M., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

  • Kumar, A., et al. (2020). Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry, 18(44), 9015-9019.
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1210.
  • Dumont, J.-M., et al. (2021). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 12(10), 1737-1745.
  • Buchwald, S. L., et al. (2008).
  • Woolven, J., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 13(2), 254-257.
  • Wang, L., et al. (2023). Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides. Organic Letters, 25(18), 3326-3331.
  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21547-21554.
  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Ellman, J. A., & Greenwood, N. S. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(26), 4759-4764.
  • ResearchGate. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-free one-pot synthesis of N-arylsulfonamides from nitroarenes and sodium sulfinates in an aqueous medium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition-Metal-Free N-(o-Halo)arylation of Sulfoximines/Sulfonimidamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • American Chemical Society. (n.d.). N-Arylation of Sulfonamides on Solid Supports. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Preprints.org. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Transition-Metal-Free and Redox-Neutral Strategy for Sulfilimines Synthesis via S-Arylation of Sulfenamides. Retrieved from [Link]

  • Sun, N., & Sanchez-Mendoza, A. (2021). Recent developments in the synthesis of N-aryl sulfonamides.

Sources

Method

Application Note: High-Purity Recovery of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE via Optimized Recrystallization

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and active pharmaceutical ingredient (API) purification. Abstract: (4-ISOPROPYLPHENYL)METHANESULFONAMIDE is a key inter...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and active pharmaceutical ingredient (API) purification.

Abstract: (4-ISOPROPYLPHENYL)METHANESULFONAMIDE is a key intermediate in the synthesis of various chemical entities. Achieving high chemical purity is paramount for its effective use in downstream applications, including drug development and materials science. This document provides a comprehensive guide to the purification of this sulfonamide via recrystallization, a robust and scalable technique. We delve into the foundational principles, present a systematic protocol for empirical solvent selection, detail a full-scale purification workflow, and offer a guide for troubleshooting common challenges. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve consistent, high-purity results.

The Foundational Rationale: Recrystallization for Sulfonamides

Recrystallization is a premier technique for purifying solid organic compounds, predicated on the principle that the solubility of most solids increases with temperature.[1][2] The process involves dissolving the impure compound in a minimal amount of a suitable hot solvent and allowing the solution to cool slowly. As the solution cools, its capacity to hold the solute decreases, forcing the desired compound to precipitate out of the solution and form a crystal lattice.[3] Impurities are ideally excluded from this growing crystal structure and remain dissolved in the surrounding solution, known as the mother liquor.[3][4]

The molecular structure of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, featuring a polar sulfonamide group (-SO₂NH-) and a nonpolar isopropylphenyl moiety, makes solvent selection a critical, nuanced step. A successful recrystallization hinges on identifying a solvent or solvent system that exhibits a steep solubility curve for the target compound—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[5]

Table 1: Physicochemical Properties of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE

PropertyValueSource
IUPAC Name N-(4-propan-2-ylphenyl)methanesulfonamidePubChem[6]
Molecular Formula C₁₀H₁₅NO₂SPubChem[6]
Molecular Weight 213.30 g/mol PubChem[6]
Calculated XLogP3 2.1PubChem[6]

The XLogP3 value of 2.1 suggests moderate lipophilicity, indicating that a range of organic solvents could be suitable candidates for recrystallization.[6]

Protocol Part A: Systematic Solvent System Selection

When purification literature for a specific compound is unavailable, an empirical, small-scale screening process is the most reliable method for identifying an optimal solvent.[7][8] This avoids the inefficient use of large quantities of crude material on unsuitable systems.

The Objective: To identify a solvent that fully dissolves the sulfonamide when hot but provides poor solubility when cold, leading to high crystal recovery.

Protocol A: Small-Scale Solvent Screening

  • Preparation: Arrange a series of labeled test tubes, each containing approximately 50-100 mg of crude (4-ISOPROPYLPHENYL)METHANESULFONAMIDE.

  • Room Temperature Test: To each test tube, add a candidate solvent (see Table 2) dropwise, starting with 0.5 mL. Agitate at room temperature.

    • Observation: If the compound dissolves completely, the solvent is unsuitable as a single-solvent system. It may, however, be useful as the "good" solvent in a solvent/anti-solvent pair.

  • Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue to add the solvent in small portions until the solid just dissolves.[7]

    • Observation 1: If a very large volume of solvent is required to dissolve the solid, the solvent is likely a poor choice due to low maximum solubility, which will result in poor recovery.

    • Observation 2: If the solid dissolves completely in a reasonable volume of hot solvent, proceed to the next step.

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

    • Observation: The ideal solvent will produce a high yield of crystalline precipitate. If the compound "oils out" (separates as a liquid), or if crystal formation is minimal, the solvent is suboptimal.[9]

  • Solvent/Anti-Solvent Test (if needed): If no single solvent is ideal, test miscible solvent pairs.[10] Dissolve the compound in a minimal amount of a "good" solvent (where it is highly soluble). Then, add a miscible "anti-solvent" (where it is poorly soluble) dropwise until persistent cloudiness appears, then warm to clarify and cool slowly. Common pairs include ethanol/water and acetone/water.[9][10]

Table 2: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityRationale & Notes
Water100HighUnlikely to work alone due to the nonpolar tail, but excellent as an anti-solvent.[11]
Ethanol78HighGood general-purpose polar solvent. Often effective for sulfonamides, especially with water.[9]
Isopropanol82Medium-HighA proven solvent for purifying other sulfonamides.[12] A strong candidate.
Ethyl Acetate77MediumA less polar option that may provide a good solubility differential.
Toluene111LowMay be effective if impurities are highly polar. Aryl compounds can crystallize well from toluene.[11]
Heptane/Hexane98 / 69Very LowUnlikely to dissolve the sulfonamide alone, but can serve as an anti-solvent with a more polar solvent.

Diagram 1: Workflow for Empirical Solvent Selection A flowchart guiding the logical steps of screening and selecting an appropriate recrystallization solvent.

Solvent_Selection start Start: Add ~50mg Crude to Test Tube add_solvent Add 0.5 mL Solvent Agitate at Room Temp start->add_solvent check_rt_sol Completely Soluble? add_solvent->check_rt_sol heat_sample Heat Towards Boiling Point Add Solvent Portions to Dissolve check_rt_sol->heat_sample No reject_single Reject as Single Solvent (Consider as 'Good' Solvent for Solvent/Anti-Solvent Pair) check_rt_sol->reject_single Yes check_hot_sol Dissolves in Reasonable Volume? heat_sample->check_hot_sol cool_sample Cool Slowly to RT Then Place in Ice Bath check_hot_sol->cool_sample Yes reject_poor Reject (Poor Solubility) check_hot_sol->reject_poor No check_crystals Abundant Crystals Form? cool_sample->check_crystals oiling_out Consider Slower Cooling, More Dilute Solution, or Reject Solvent check_crystals->oiling_out No (Oiling Out) accept Select as Optimal Solvent check_crystals->accept Yes

Protocol Part B: Bulk Purification via Single-Solvent Recrystallization

This protocol assumes Isopropanol has been identified as the optimal solvent from the screening in Part A. Adjust the solvent choice based on your empirical findings.

Materials & Equipment:

  • Crude (4-ISOPROPYLPHENYL)METHANESULFONAMIDE

  • Selected Solvent (e.g., Isopropanol, reagent grade)

  • Erlenmeyer Flasks (2)

  • Hot Plate with Stirring Function

  • Watch Glass (to cover flask)

  • Büchner Funnel and Filter Flask

  • Filter Paper

  • Glass Stirring Rod

  • Desiccator or Vacuum Oven

Protocol B: Step-by-Step Recrystallization

  • Dissolution: Place the crude sulfonamide powder into an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of isopropanol, just enough to create a slurry. Place the flask on a hot plate and bring the solvent to a gentle boil. Continue adding small portions of hot isopropanol until the compound just dissolves completely.[13] The key is to use the absolute minimum amount of hot solvent to create a saturated solution, which is essential for maximizing yield.[1][4]

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% of solute weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[9][13]

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[13]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass (to prevent solvent evaporation and contamination) and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period; slow cooling is critical for the formation of large, pure crystals.[1][2] Once at room temperature, you may place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[9]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[9] Ensure the filter paper is wetted with a small amount of the cold solvent before pouring the crystal slurry.

  • Washing: Wash the crystals on the filter with two small portions of ice-cold isopropanol. This removes any residual mother liquor clinging to the crystal surfaces. Use minimal cold solvent to avoid dissolving a significant portion of the product.[9][14]

  • Drying: Allow the crystals to air-dry on the filter paper by pulling a vacuum for several minutes. For complete solvent removal, transfer the purified crystals to a desiccator or a vacuum oven at a suitable temperature until a constant weight is achieved.

Diagram 2: Experimental Workflow for Bulk Recrystallization A summary of the sequential stages involved in the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolation Isolation & Drying Dissolution 1. Dissolution Crude solid in minimal hot solvent Hot_Filtration 2. Hot Filtration (Optional) Remove insoluble impurities Dissolution->Hot_Filtration Cooling 3. Slow Cooling Undisturbed cooling to RT, then ice bath Hot_Filtration->Cooling Isolation 4. Vacuum Filtration Collect crystals Cooling->Isolation Washing 5. Cold Solvent Wash Remove mother liquor Isolation->Washing Drying 6. Drying Desiccator or vacuum oven Washing->Drying

Quality Control & Troubleshooting

A successful purification must be verified. The purity of the final product can be assessed by melting point analysis (a sharp melting range close to the literature value indicates high purity), Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC).

Table 3: Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Recommended Solution(s)
"Oiling Out" The melting point of the solid is lower than the solvent's boiling point; the solution is cooling too rapidly; high concentration of impurities.[9]Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.[9] Consider changing to a lower-boiling point solvent.
No Crystals Form Too much solvent was used, and the solution is not saturated; the solution is supersaturated and requires nucleation.[9]To induce crystallization, scratch the inner surface of the flask with a glass rod or add a "seed" crystal of the pure compound.[9] If too much solvent was used, evaporate some solvent to increase the concentration and cool again.
Low Crystal Yield Too much solvent was used; cooling was incomplete; crystals were washed with too much cold solvent or warm solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Ensure the flask is thoroughly cooled in an ice bath. Use only a very small amount of ice-cold solvent for washing. Ensure filtration apparatus is pre-heated for hot filtration.
Colored Crystals Colored impurities were not fully removed.The crude product may require an activated charcoal treatment during the dissolution step.[13] A second recrystallization may be necessary.

Conclusion

The recrystallization of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE is a powerful purification technique that, when executed systematically, yields a product of high purity. The cornerstone of this process is the empirical selection of an appropriate solvent system that leverages the differential solubility of the compound at varying temperatures. By following the detailed protocols for solvent screening and bulk purification, and by applying the troubleshooting guide provided, researchers can confidently and consistently achieve the desired purity standards for their downstream research and development activities.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(2), 114. [Link]

  • Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. [Link]

  • Martin, E. J. (1957). U.S. Patent No. 2,777,844. U.S.
  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash Chemistry. [Link]

  • 3: Crystallization. (2022). Chemistry LibreTexts. [Link]

  • N-(4-isopropylphenyl)methanesulfonamide. (n.d.). PubChem. [Link]

  • Chemistry Crystallization. (n.d.). Sathee Jee. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of N-(4-isopropylphenyl)methanesulfonamide

Abstract This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-isopropylp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-isopropylphenyl)methanesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and quality control. The methodologies detailed herein are grounded in established scientific principles and adhere to regulatory guidelines, ensuring the development of a robust, reliable, and accurate analytical method. The narrative explains the rationale behind experimental choices, from initial analyte characterization to final method validation, providing a complete framework for the analysis of this and structurally similar compounds.

Introduction and Analyte Characterization

N-(4-isopropylphenyl)methanesulfonamide is a sulfonamide derivative with a chemical structure that suggests moderate non-polarity, making it an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).[1] A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient method development.

Table 1: Physicochemical Properties of N-(4-isopropylphenyl)methanesulfonamide

PropertyValueSource
IUPAC Name N-(4-propan-2-ylphenyl)methanesulfonamidePubChem[1]
Molecular Formula C₁₀H₁₅NO₂SPubChem[1]
Molecular Weight 213.30 g/mol PubChem[1]
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

The XLogP3 value of 2.1 indicates a moderate lipophilicity, which predicts good retention on a non-polar stationary phase, such as C18, with a polar mobile phase. The presence of a phenyl ring suggests that the compound will be UV active, allowing for sensitive detection using a UV detector.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method is a systematic process. The following sections detail the logical progression from initial parameter selection to a fully optimized method.

Choice of Chromatographic Mode and Stationary Phase

Given the analyte's non-polar nature, reversed-phase chromatography is the most suitable approach. A C18 (octadecylsilane) stationary phase is selected as the initial choice due to its versatility and wide applicability in the analysis of moderately non-polar compounds. The hydrophobic interactions between the isopropylphenyl moiety of the analyte and the C18 alkyl chains of the stationary phase are expected to provide adequate retention.

Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent. Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV cutoff, which can lead to better peak shapes and lower baseline noise, especially at shorter wavelengths.[2]

An initial scouting gradient is recommended to determine the approximate organic solvent concentration required for elution. A typical scouting gradient would run from a low to a high concentration of organic solvent (e.g., 10% to 90% acetonitrile in water) over a reasonable time (e.g., 20-30 minutes). This allows for the determination of an appropriate isocratic mobile phase composition or the optimization of a gradient elution for more complex samples.

To ensure good peak shape and reproducibility, especially for compounds with acidic or basic functionalities, the pH of the mobile phase should be controlled. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (typically 0.1%), can suppress the ionization of any residual silanols on the stationary phase and ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.

Wavelength Selection for UV Detection

Experimental Protocols

This section provides detailed, step-by-step protocols for the analysis of N-(4-isopropylphenyl)methanesulfonamide.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Handle N-(4-isopropylphenyl)methanesulfonamide and all solvents in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for N-(4-isopropylphenyl)methanesulfonamide and all solvents for specific handling and disposal instructions. While a specific SDS for the target analyte is not widely available, related compounds are known to be irritants.

Materials and Reagents
  • N-(4-isopropylphenyl)methanesulfonamide reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (reagent grade, ≥98%)

  • Syringe filters (0.45 µm or 0.22 µm, compatible with the solvents used)

Instrumentation and Chromatographic Conditions

Table 2: Recommended HPLC Instrumentation and Initial Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and PDA detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA, scan range 200-400 nm, detection wavelength to be determined
Protocol for Determination of λmax
  • Prepare a stock solution of N-(4-isopropylphenyl)methanesulfonamide at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

  • Further dilute the stock solution with the mobile phase to a concentration of approximately 10-20 µg/mL.

  • Inject the diluted solution onto the HPLC system using the conditions outlined in Table 2, with a gradient elution (e.g., 10-90% B over 20 minutes) to ensure the analyte elutes.

  • Using the PDA detector software, extract the UV spectrum of the eluting peak corresponding to N-(4-isopropylphenyl)methanesulfonamide.

  • Identify the wavelength of maximum absorbance (λmax) from the spectrum. This wavelength should be used for all subsequent quantitative analyses. For structurally similar sulfonamides, a λmax in the range of 265-277 nm has been reported.

Preparation of Standard and Sample Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(4-isopropylphenyl)methanesulfonamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For a formulated drug product, extraction and filtration steps may be necessary to remove excipients. The final sample concentration should fall within the range of the calibration curve.

System Suitability Testing

Before sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard solution (e.g., five or six replicate injections) and evaluating the system suitability parameters.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

These criteria are based on general pharmacopeial guidelines, such as those found in USP <621>.[4]

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Placebo Analysis: Analyzing a placebo (formulation without the active ingredient) to show the absence of interfering peaks at the retention time of the analyte.

  • Forced Degradation Studies: Subjecting the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method should be able to resolve the analyte peak from any degradant peaks.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of the reference standard spanning the expected range of the assay.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Spike a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery. The recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Assess the variability of the method by analyzing the same sample on different days, by different analysts, and/or on different instruments. The RSD between the datasets should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analyze a sample under each of the modified conditions and evaluate the impact on the results and system suitability parameters. The results should remain within the acceptance criteria.

Data Presentation and Visualization

Workflow Diagram

HPLC_Method_Development cluster_0 Phase 1: Analyte & Method Characterization cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) cluster_3 Phase 4: Final Method A Analyte Characterization (Physicochemical Properties) B Select Chromatographic Mode (Reversed-Phase) A->B LogP > 0 C Initial Parameter Selection (Column, Mobile Phase) B->C D Determine λmax (PDA Detector) C->D E Scouting Gradient Runs D->E F Optimize Mobile Phase (Isocratic or Gradient) E->F G System Suitability Testing F->G Meets Criteria H Specificity (Forced Degradation) G->H I Linearity & Range H->I J Accuracy (Recovery) I->J K Precision (Repeatability & Intermediate) J->K L LOD & LOQ K->L M Robustness L->M N Finalized & Validated HPLC Method M->N

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

This application note provides a detailed and scientifically grounded framework for the development and validation of an HPLC method for the analysis of N-(4-isopropylphenyl)methanesulfonamide. By following the outlined protocols, researchers and analysts can establish a reliable, robust, and accurate method suitable for quality control and research applications. The principles and strategies discussed are broadly applicable to the analysis of other sulfonamides and related pharmaceutical compounds.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. N-(4-isopropylphenyl)methanesulfonamide. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • NIST Chemistry WebBook. Benzenesulfonamide, 4-methyl-. [Link]

  • Dolan, J. W. (2013). The Importance of pH Control. LCGC North America, 31(5), 380-385. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH. [Link]

  • Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]

  • PubChem. N-Phenylmethanesulfonamide. [Link]

  • PubChem. Methanesulfonamide. [Link]

Sources

Method

Cell-based assay for P2Y12 inhibition by (4-ISOPROPYLPHENYL)METHANESULFONAMIDE derivatives

Application Note & Protocol Topic: High-Throughput Cell-Based Assay for Screening (4-ISOPROPYLPHENYL)METHANESULFONAMIDE Derivatives as P2Y12 Inhibitors Audience: Researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Cell-Based Assay for Screening (4-ISOPROPYLPHENYL)METHANESULFONAMIDE Derivatives as P2Y12 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The P2Y12 Receptor as a Prime Antithrombotic Target

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis.[1] Predominantly expressed on the surface of platelets, it is activated by adenosine diphosphate (ADP), which is released from dense granules upon initial platelet activation.[2][3] The binding of ADP to the P2Y12 receptor initiates a critical signaling cascade that amplifies and sustains platelet aggregation, leading to the formation of a stable thrombus.[4][5]

Mechanistically, the P2Y12 receptor is coupled to the inhibitory G protein, Gαi.[3][6] Upon activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger that otherwise serves to maintain platelets in a quiescent state.[5][7] The reduction in cAMP alleviates the inhibition of platelet activation pathways, thereby promoting aggregation.[8] Due to its central role in thrombus formation, the P2Y12 receptor has become a major target for antiplatelet drugs used in the treatment of acute coronary syndromes and the prevention of thrombotic events.[9][10][11][12]

This application note provides a comprehensive protocol for a robust, high-throughput cell-based assay designed to identify and characterize novel P2Y12 inhibitors from the (4-ISOPROPYLPHENYL)METHANESULFONAMIDE chemical class. The assay leverages a recombinant cell line stably expressing the human P2Y12 receptor and quantifies receptor inhibition by measuring the restoration of intracellular cAMP levels.

Assay Principle: Quantifying P2Y12 Inhibition via cAMP Readout

This assay operates on the principle of reversing the inhibitory effect of P2Y12 activation on cAMP production. A host cell line, such as Chinese Hamster Ovary (CHO-K1) cells, which are commonly used for studying recombinant GPCRs, is engineered to stably express the human P2Y12 receptor.[13][14][15]

The workflow is as follows:

  • Baseline cAMP Generation: Adenylyl cyclase in the cells is directly stimulated with forskolin, leading to a measurable increase in intracellular cAMP.

  • P2Y12 Activation & Signal Reduction: The P2Y12 receptor is activated by adding a specific agonist, such as 2-methylthioadenosine diphosphate (2-MeSADP), a stable ADP analog. This activation of the Gαi pathway inhibits the forskolin-stimulated adenylyl cyclase, causing a significant drop in cAMP levels.

  • Inhibitor Action & Signal Restoration: In the presence of a P2Y12 antagonist, like a derivative of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, the binding of the agonist is blocked. This prevents the inhibition of adenylyl cyclase, and consequently, the intracellular cAMP levels are restored towards the baseline established by forskolin alone.

The magnitude of this cAMP restoration is directly proportional to the inhibitory activity of the test compound. The cAMP concentration is quantified using a sensitive detection method, such as a competitive immunoassay employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an ELISA-based format.[16]

P2Y12_Signaling_Pathway cluster_extracellular cluster_intracellular P2Y12 P2Y12 Receptor Gi Gαi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) ATP ATP ADP ADP / 2-MeSADP (Agonist) ADP->P2Y12 Binds & Activates Inhibitor (4-ISOPROPYLPHENYL)METHANESULFONAMIDE (Test Compound) Inhibitor->P2Y12 Blocks Forskolin Forskolin Forskolin->AC Stimulates Gi->AC Inhibits cAMP cAMP (Signal) ATP->cAMP  Converts AC Response ↓ Platelet Activation (in vivo) cAMP->Response

Caption: P2Y12 Gαi signaling pathway and points of modulation in the assay.

Materials and Reagents

Reagent/MaterialDescription & Recommended Source
Cell Line CHO-K1 cells stably expressing human P2Y12 receptor (e.g., from Eurofins DiscoverX, GenScript).[17][18]
Cell Culture Medium Ham's F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).
Assay Plates Solid white, 384-well, tissue-culture treated microplates.
Test Compounds (4-ISOPROPYLPHENYL)METHANESULFONAMIDE derivatives, dissolved in 100% DMSO to create stock solutions.
P2Y12 Agonist 2-Methylthioadenosine diphosphate (2-MeSADP) trisodium salt (e.g., Sigma-Aldrich, Cat# M123).
Adenylyl Cyclase Activator Forskolin (e.g., Sigma-Aldrich, Cat# F6886).
Positive Control A known P2Y12 antagonist, such as Cangrelor or Ticagrelor.[19]
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
cAMP Detection Kit LANCE® Ultra cAMP Detection Kit (PerkinElmer) or similar TR-FRET/HTRF® kit.[16]
Reagent Seals Adhesive plate seals.
Instrumentation TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).

Detailed Experimental Protocol

Part A: Cell Culture and Maintenance
  • Culture Conditions: Maintain the P2Y12-CHO-K1 cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.

  • Aseptic Technique: Use sterile technique at all times to prevent contamination.

Part B: Assay Protocol

The following protocol is optimized for a 384-well plate format.

  • Cell Seeding:

    • Harvest P2Y12-CHO-K1 cells using a non-enzymatic cell dissociation buffer to preserve receptor integrity.

    • Resuspend cells in serum-free culture medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 250,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of a 384-well white assay plate (5,000 cells/well).

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂. Causality: This overnight incubation allows cells to adhere and recover, ensuring optimal receptor expression and cell health.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the (4-ISOPROPYLPHENYL)METHANESULFONAMIDE derivatives and control compounds in 100% DMSO.

    • Further dilute these compounds in Assay Buffer to a 4X final concentration. The final DMSO concentration in the assay should not exceed 0.5%.

    • Remove the assay plate from the incubator. Aspirate the culture medium and add 20 µL of Assay Buffer to each well.

    • Add 10 µL of the 4X compound dilutions to the appropriate wells.

    • For control wells, add 10 µL of Assay Buffer containing 0.5% DMSO (vehicle control).

    • Incubate the plate at room temperature for 30 minutes. Causality: This pre-incubation step allows the test compounds to bind to the P2Y12 receptor before agonist stimulation.

  • Agonist Stimulation:

    • Prepare a 4X solution of 2-MeSADP (agonist) and Forskolin in Assay Buffer. The final concentration of 2-MeSADP should be its EC₈₀ value (determined separately), and the final concentration of Forskolin is typically 1-10 µM.

    • Add 10 µL of the 4X agonist/forskolin mixture to all wells except the "Forskolin only" (100% signal) control wells. To these, add 10 µL of a 4X Forskolin-only solution.

    • Incubate the plate at room temperature for 30 minutes. Causality: This incubation period is sufficient for the agonist to activate the P2Y12 receptor and modulate cAMP production.

  • cAMP Detection (Example using a TR-FRET Kit):

    • Prepare the cAMP detection reagents according to the manufacturer's protocol (e.g., LANCE Ultra cAMP kit).[16]

    • Add 20 µL of the Eu-cAMP tracer solution to all wells.

    • Add 20 µL of the ULight-anti-cAMP antibody solution to all wells.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET compatible reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

Caption: High-level experimental workflow for the P2Y12 cAMP assay.

Data Analysis and Interpretation

  • Calculate TR-FRET Ratio: For each well, calculate the ratio of the emission signals: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Normalize Data: Express the data as a percentage of inhibition, normalizing to the intra-plate controls.

    • 0% Inhibition Control (Max Signal): Wells with Forskolin + Agonist (2-MeSADP) + Vehicle.

    • 100% Inhibition Control (Min Signal): Wells with Forskolin only + Vehicle.

    Percent Inhibition = 100 * (Sample Ratio - 0% Control Ratio) / (100% Control Ratio - 0% Control Ratio)

  • Determine IC₅₀ Values:

    • Plot the Percent Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software like GraphPad Prism.

    • The IC₅₀ is the concentration of the inhibitor that produces a 50% response between the top and bottom plateaus of the curve.

Example Data Presentation:

Compound Conc. (nM)% Inhibition
0.12.5
18.1
1025.6
5048.9
10075.3
100098.2
IC₅₀ (nM) 51.2

Assay Validation and Quality Control

To ensure the reliability and robustness of the assay, the following quality control metrics should be monitored for each plate:

  • Signal Window (S/B): The ratio of the mean signal of the 100% control (Forskolin only) to the 0% control (Forskolin + Agonist). A ratio > 5 is generally considered good.

  • Z'-Factor: This parameter assesses the statistical separation between the positive and negative controls, indicating the assay's suitability for high-throughput screening.

    • Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ]

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) 1. High variability in cell seeding. 2. Inconsistent reagent addition. 3. Suboptimal agonist or forskolin concentration.1. Ensure a homogenous cell suspension; use a multichannel pipette. 2. Use automated liquid handlers; check pipette calibration. 3. Re-optimize concentrations via dose-response curves.
High Signal in 0% Control (Low Agonist Effect) 1. Low P2Y12 receptor expression. 2. Degraded agonist (2-MeSADP). 3. Insufficient cell number.1. Check cell line passage number; use earlier passages. 2. Use a fresh stock of agonist. 3. Optimize cell seeding density.
"Flat" Dose-Response Curve 1. Compound is inactive or has low potency. 2. Compound insolubility at high concentrations. 3. Off-target effects interfering with the assay.1. Test a wider concentration range. 2. Check compound solubility in assay buffer; lower max concentration if precipitation is observed. 3. Run counter-screens (e.g., against forskolin stimulation alone).
High Background Signal 1. Basal PKA activity is high. 2. Non-specific binding in the detection assay.1. Ensure cells are not over-stimulated during handling. 2. Follow kit manufacturer's blocking and washing steps precisely (if applicable).[20]

References

  • Price, M. J., et al. (2011). P2Y12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. Heart, 97(20), 1681-1687. [Link]

  • Kattanam, V., et al. (2003). Central role of the P2Y12 receptor in platelet activation. The Journal of Clinical Investigation, 112(3), 398-402. [Link]

  • Capodanno, D., et al. (2013). P2Y12 inhibitors: pharmacologic mechanism and clinical relevance. Cardiovascular & Hematological Agents in Medicinal Chemistry, 11(2), 101-105. [Link]

  • Angiolillo, D. J., & Ueno, M. (2010). P2Y(12) antagonists as antiplatelet agents: recent developments. Current Opinion in Drug Discovery & Development, 13(4), 497-506. [Link]

  • Wikipedia. (n.d.). P2Y12. [Link]

  • Hobl, E. L., & Jilma, B. (2018). P2Y12 receptor inhibitors: an evolution in drug design to prevent arterial thrombosis. Expert Opinion on Drug Metabolism & Toxicology, 14(3), 303-315. [Link]

  • Valenti, M. T., et al. (2020). Mechanism of action of oral P2Y12-inhibitors. ResearchGate. [Link]

  • Gachet, C. (2008). P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells. Purinergic Signalling, 4(4), 297-303. [Link]

  • Murugappan, S., & Kunapuli, S. P. (2011). P2Y12 receptor in platelet activation. Platelets, 22(1), 56-60. [Link]

  • Ferreiro, J. L., & Angiolillo, D. J. (2010). Platelet P2Y₁₂ receptor inhibition: an update on clinical drug development. Expert Opinion on Investigational Drugs, 19(11), 1341-1355. [Link]

  • Patsnap Synapse. (2024). What are P2Y12 receptor antagonists and how do they work? [Link]

  • ResearchGate. (n.d.). Antithrombotic P2Y12 receptor antagonists: recent developments in drug discovery. [Link]

  • Cattaneo, M. (2015). P2Y12 receptors: structure and function. Journal of Thrombosis and Haemostasis, 13(S1), S10-S16. [Link]

  • Li, J., et al. (2022). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. International Journal of Molecular Sciences, 23(23), 15003. [Link]

  • BioWorld. (2006). Novel P2Y12 receptor antagonists emerge from Pfizer R&D. [Link]

  • National Center for Biotechnology Information. (n.d.). Key assay optimization parameters and troubleshooting guidelines. Assay Guidance Manual. [Link]

  • Neuromics. (n.d.). GPCR CHO-K1 Growth Media. [Link]

  • Hardy, A., et al. (2004). P2Y12 receptor modulation of ADP-evoked intracellular Ca2+ signalling in THP-1 human monocytic cells. British Journal of Pharmacology, 142(1), 194-200. [Link]

  • Creative Bioarray. (n.d.). CHO-K1-CXCR5/Gα15-Stable Cell Line. [Link]

  • Eurofins DiscoverX. (n.d.). ADRA1A Gq Calcium Signaling Cell-Based Assay Kit (CHO-K1). [Link]

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. [Link]

  • Gangarapu, K., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6709. [Link]

  • GenScript. (n.d.). GPCR Stable Cell Lines. [Link]

  • Malinowska, E., et al. (2021). Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Sharma, S., & Checco, J. W. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, 166, 15-42. [Link]

  • O'Hayre, M., et al. (2005). Analysis of endogenous S1P and LPA receptor expression in CHO-K1 cells. Prostaglandins & Other Lipid Mediators, 76(1-4), 53-68. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • ACS Publications. (n.d.). Direct Selection of DNA-Encoded Libraries for Biased Agonists of GPCRs on Live Cells. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ Follitropin Alfa Bioassay Kit. [Link]

  • Gangarapu, K., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6709. [Link]

  • Price, M. J. (2011). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Biomarkers in Medicine, 5(1), 39-48. [Link]

  • Molecular Devices. (n.d.). CatchPoint cAMP Fluorescent Assay Kit. [Link]

  • Swieringa, F., et al. (2018). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 29(7), 718-726. [Link]

  • Gerdes, N., et al. (2021). P2Y12 receptor blockers are anti-inflammatory drugs inhibiting both circulating monocytes and macrophages including THP-1 cells. Scientific Reports, 11(1), 1083. [Link]

  • Swieringa, F., et al. (2018). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 29(7), 718-726. [Link]

  • ResearchGate. (n.d.). Effects of P2Y12 R antagonists on the inhibition of cAMP formation... [Link]

  • ResearchGate. (n.d.). Biological activity and synthesis of sulfonamide derivatives: A brief review. [Link]

  • PubMed. (n.d.). Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. [Link]

  • UChicago Medicine Medical Laboratories. (2025). P2Y12 Inhibition Assay. [Link]

  • ResearchGate. (2025). Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. [Link]

  • TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. [Link]

Sources

Application

Application Note: A High-Throughput Screening Cascade for the Identification of Novel Anti-HBV Sulfonamide Compounds

Introduction: The Persistent Challenge of Hepatitis B and the Promise of Novel Sulfonamides Chronic Hepatitis B Virus (HBV) infection remains a significant global health burden, affecting over 250 million individuals and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Persistent Challenge of Hepatitis B and the Promise of Novel Sulfonamides

Chronic Hepatitis B Virus (HBV) infection remains a significant global health burden, affecting over 250 million individuals and leading to severe liver complications, including cirrhosis and hepatocellular carcinoma.[1] Current therapies, primarily nucleos(t)ide analogues (NAs) and interferons, effectively suppress viral replication but rarely achieve a functional cure, defined by the loss of Hepatitis B surface antigen (HBsAg) and the eradication of the stable intranuclear covalently closed circular DNA (cccDNA).[2][3] The persistence of cccDNA serves as a reservoir for viral transcription and is a key factor in viral rebound after treatment cessation.[1][3] This necessitates the exploration of novel therapeutic agents targeting different stages of the HBV life cycle.[1][2][4]

Sulfonamide-based compounds have emerged as a promising class of small molecules with diverse biological activities. Recent studies have highlighted their potential as anti-HBV agents, with some derivatives demonstrating the ability to interfere with critical viral processes.[3][5][6] Notably, certain sulfonamides act as capsid assembly modulators (CAMs), either by inducing the formation of aberrant, non-functional capsids or by accelerating capsid assembly to prevent the encapsidation of the viral pregenomic RNA (pgRNA) and polymerase complex.[7][8][9] Others have been shown to specifically inhibit the formation of the critical cccDNA molecule from the relaxed circular DNA (rcDNA) genome.[3][5][6][10] These mechanisms represent a departure from the reverse transcriptase inhibition of NAs, offering the potential for synergistic combination therapies and overcoming existing drug resistance.[11]

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to screen and characterize novel sulfonamide compounds for anti-HBV activity. The protocols herein are designed as a self-validating cascade, beginning with an initial assessment of cytotoxicity, followed by a high-throughput screen for the inhibition of viral replication, and culminating in more detailed mechanistic assays to elucidate the specific viral target.

Scientific Rationale: A Multi-Faceted Approach to Anti-HBV Drug Discovery

The screening strategy outlined in this guide is built upon a logical progression of assays designed to efficiently identify and validate potent and non-toxic anti-HBV sulfonamides. The causality behind this experimental workflow is rooted in the principles of modern antiviral drug discovery:

  • Prioritizing Safety: A fundamental prerequisite for any therapeutic agent is a favorable safety profile. Therefore, the initial step is to assess the cytotoxicity of the sulfonamide compounds on the host cells. This ensures that any observed antiviral activity is not a byproduct of cellular toxicity.

  • Targeting Viral Replication: The primary goal is to identify compounds that inhibit HBV replication. This is achieved by quantifying the amount of HBV DNA released into the cell culture supernatant, a direct measure of viral progeny production.

  • Elucidating the Mechanism of Action: Once a compound has been shown to inhibit HBV replication without significant cytotoxicity, the next critical step is to determine its mechanism of action. This involves investigating its effects on the expression of key viral antigens (HBsAg and HBeAg) and the integrity of the viral capsid.

This multi-pronged approach allows for the comprehensive evaluation of novel sulfonamide compounds, providing a clear path from initial screening to lead optimization.

Experimental Workflow & Key Methodologies

The following sections provide detailed protocols for the anti-HBV screening cascade. It is crucial to maintain aseptic cell culture techniques throughout all experimental procedures.

Choosing the Right Cellular Model: The Foundation of Reliable Data

The selection of an appropriate cell line is paramount for the relevance and reproducibility of in vitro anti-HBV studies. For the initial screening of sulfonamide compounds, the HepG2.2.15 cell line is highly recommended.[12][13][14]

  • Rationale for Choosing HepG2.2.15: This human hepatoblastoma cell line is stably transfected with a full-length HBV genome (genotype D, serotype ayw).[14] Consequently, it constitutively produces and secretes infectious HBV virions, HBsAg, and Hepatitis B e-antigen (HBeAg), mimicking a chronic infection state.[12][13] This makes it an ideal and widely used model for screening compounds that inhibit viral replication and antigen secretion.[13] For studies focusing on viral entry, cell lines such as HepG2-NTCP or Huh7-NTCP , which are engineered to express the HBV entry receptor sodium taurocholate cotransporting polypeptide (NTCP), are more suitable.[6][12][15]

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Antiviral Screening cluster_2 Phase 3: Mechanistic Elucidation Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) HBV DNA Quantification (IC50) HBV DNA Quantification (IC50) Cytotoxicity Assay (CC50)->HBV DNA Quantification (IC50) Non-toxic compounds proceed HBsAg & HBeAg Quantification HBsAg & HBeAg Quantification HBV DNA Quantification (IC50)->HBsAg & HBeAg Quantification Active compounds proceed HBcAg Analysis HBcAg Analysis HBsAg & HBeAg Quantification->HBcAg Analysis G Cell Lysate Cell Lysate SDS-PAGE SDS-PAGE Cell Lysate->SDS-PAGE Protein Separation Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer to Membrane Blocking Blocking Protein Transfer->Blocking Prevent non-specific binding Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Anti-HBcAg Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation HRP-conjugated Chemiluminescent Detection Chemiluminescent Detection Secondary Antibody Incubation->Chemiluminescent Detection Signal Generation Imaging Imaging Chemiluminescent Detection->Imaging Data Capture

Figure 2: A simplified workflow for the Western blot analysis of HBcAg.

Protocol: HBcAg Western Blot

  • Cell Lysis: After treating HepG2.2.15 cells with the sulfonamide compounds for 72 hours, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., NP-40 or RIPA buffer). [16]2. Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the Bradford or BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). 4. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. 5. Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. [16]6. Antibody Incubation:

    • Primary Antibody: Incubate the membrane with a primary antibody specific for HBV core protein (anti-HBcAg) overnight at 4°C. [16] * Secondary Antibody: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [16]7. Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. [16]8. Analysis: Compare the intensity of the HBcAg bands between treated and untreated samples. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading. [17]

Conclusion and Future Directions

The screening cascade detailed in this application note provides a robust and efficient framework for the identification and initial characterization of novel sulfonamide compounds with anti-HBV activity. By systematically evaluating cytotoxicity, antiviral potency, and the mechanism of action, researchers can effectively prioritize lead compounds for further development. Promising candidates identified through this workflow should be subjected to further mechanistic studies, such as investigating their effects on cccDNA stability and their potential for synergistic activity with existing anti-HBV drugs. Ultimately, this structured approach will accelerate the discovery of new therapeutic agents to address the unmet medical need for a functional cure for chronic Hepatitis B.

References

  • Verrier, E. R., et al. (2022). Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids. Bio-protocol, 12(8), e4392.
  • Yin, W., et al. (2021).
  • Cai, D., et al. (2012). Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation. Antimicrobial Agents and Chemotherapy, 56(8), 4277–4288.
  • Cai, D., et al. (2012). Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA. Antimicrobial Agents and Chemotherapy, 56(8), 4277-4288.
  • UASLP. (2012). Hepatitis B virus (HBV) detection & quantitation using real-time qPCR (SYBR Green format). Retrieved from [Link]

  • Kim, H., et al. (2021). Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication. ACS Infectious Diseases, 7(3), 645–656.
  • Lee, H., et al. (2019). Discovery of a New Sulfonamide Hepatitis B Capsid Assembly Modulator. ACS Medicinal Chemistry Letters, 10(11), 1538–1544.
  • Armed Forces Institute of Pathology. (n.d.). Real Time-PCR HBV-DNA Analysis: Significance and First Experience in Armed Forces. AFIP.
  • Liu, C., et al. (2017). Real-time PCR assays for hepatitis B virus DNA quantification may require two different targets. Virology Journal, 14(1), 94.
  • GraphPad. (n.d.). How to determine an IC50 - FAQ 1859. Retrieved from [Link]

  • Teh, C. P., et al. (2021). Primer and probe conservation issue in the quantification of hepatitis B virus DNA. Reviews in Medical Virology, 31(3), e2182.
  • Teh, C. P., et al. (2021). Primer and probe conservation issue in the quantification of hepatitis B virus DNA. Reviews in Medical Virology, 31(3), e2182.
  • ICE-HBV. (n.d.). A modified kit-based HBV protein-free DNA extraction from liver tissues and cell cultures for HBV cccDNA Southern blot and qPCR. Retrieved from [Link]

  • Hantz, O., & Zoulim, F. (2023). In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Virology, 3, 1145330.
  • Khan, I., et al. (2021).
  • Bio-Synthesis Inc. (2018). PCR Primers for Hepatitis B Virus (HBV) Detection. Retrieved from [Link]

  • Dr. Saqib Science Academy. (2023). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]

  • Verrier, E. R., et al. (2016). Cell Culture Models for the Investigation of Hepatitis B and D Virus Infection. Viruses, 8(9), 261.
  • Abbexa. (n.d.). Human HBsAg(HepatitisB surface antigen) ELISA Kit. Retrieved from [Link]

  • Al-Salabi, M. I., et al. (2023). Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators. International Journal of Molecular Sciences, 24(23), 17006.
  • Perilla, J. R., & Schulten, K. (2020).
  • Wiener Lab. (n.d.). HBsAg Elisa. Retrieved from [Link]

  • ICE-HBV. (n.d.). Detection and characterisation of integrated Hepatitis B virus DNA using inverse nested PCR. Retrieved from [Link]

  • Bobo, M. D., et al. (2024).
  • Alpha Diagnostic International. (n.d.). Assay Procedure. Retrieved from [Link]

  • Wang, Y., et al. (2024). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. Viruses, 16(7), 1057.
  • Liu, J., et al. (2014). Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2. World Journal of Gastroenterology, 20(24), 7806–7814.
  • Scribd. (n.d.). 3.1.1 HBsAg Testing (ELISA Method). Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Dr. Majid Ali. (2021). Easy method to calculate IC50 and IC80 using Graphpad Prism. Retrieved from [Link]

  • Kim, J., et al. (2020). A Simple and Cost-Effective DNA Preparation Method Suitable for High-Throughput PCR Quantification of Hepatitis B Virus Genomes. Viruses, 12(9), 915.
  • Wiener Lab. (n.d.). Enzyme-linked immunosorbent assay (ELISA) for the detection of the Hepatitis B virus surface antigen (HBsAg) SUMMARY Hepatitis B. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved from [Link]

  • Loglio, A., et al. (2004). Detection and quantification of hepatitis B virus DNA by SYBR green real-time polymerase chain reaction. Journal of Virological Methods, 117(2), 117-123.
  • ResearchGate. (2020). How to calculate CC50 at graphpad prism?. Retrieved from [Link]

  • ResearchGate. (n.d.). Detection of HBcAg in the cell lysates (a) and HBeAg released in the.... Retrieved from [Link]

  • Loglio, A., et al. (2004). Detection and quantification of hepatitis B virus DNA by SYBR green real-time polymerase chain reaction. Journal of Virological Methods, 117(2), 117-123.
  • Ko, C., et al. (2018). Production and Purification of Cell Culture–generated Hepatitis B Virus by Transient Transfection and Density Gradient. Journal of Visualized Experiments, (139), 57953.

Sources

Method

Application Notes &amp; Protocols: N-(4-isopropylphenyl)methanesulfonamide as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and ability to act as a bioisostere for amides.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to its unique chemical properties and ability to act as a bioisostere for amides.[1][2] This guide provides a detailed exploration of N-(4-isopropylphenyl)methanesulfonamide, a key building block for the synthesis of complex pharmaceutical compounds. We present a comprehensive, step-by-step protocol for its synthesis and characterization, followed by an in-depth look at its application as an intermediate in the synthesis of advanced drug candidates, particularly those featuring a pyrimidine core, such as Rosuvastatin and its analogues.

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides (-SO₂NH-) are integral to numerous blockbuster drugs, including antibacterials, diuretics, anticonvulsants, and anti-cancer agents.[3][4][5] Their prevalence stems from their ability to mimic the geometry of amides while offering improved metabolic stability and distinct hydrogen bonding capabilities.[2] N-(4-isopropylphenyl)methanesulfonamide, with its characteristic isopropylphenyl group, offers a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a final drug molecule. This makes it a valuable intermediate for drug discovery programs aiming to optimize lead compounds.

Synthesis of N-(4-isopropylphenyl)methanesulfonamide

The most common and efficient method for preparing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3] This nucleophilic substitution reaction is robust and generally high-yielding.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the methanesulfonyl chloride. This displaces the chloride ion, and the base (typically pyridine or triethylamine) neutralizes the hydrochloric acid generated in situ, driving the reaction to completion.[6]

Detailed Synthesis Protocol

This protocol outlines the standard laboratory procedure for synthesizing N-(4-isopropylphenyl)methanesulfonamide from 4-isopropylaniline.

Materials and Equipment:

  • 4-isopropylaniline

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-isopropylaniline (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C over 20-30 minutes. A precipitate of pyridinium hydrochloride may form.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(4-isopropylphenyl)methanesulfonamide.

Reaction Parameters Summary
ParameterValue/ReagentMolar Eq.Purpose
Starting Amine4-isopropylaniline1.0Nucleophile
Sulfonylating AgentMethanesulfonyl chloride1.2Electrophile
BasePyridine1.5HCl Scavenger
SolventDichloromethane (DCM)-Reaction Medium
Temperature0 °C to Room Temp.-Controls reaction rate
Reaction Time12-18 hours-Ensure completion
Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-isopropylaniline in anhydrous DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add Methanesulfonyl Chloride (dropwise) C->D E Warm to RT, Stir 12-18h D->E F Monitor by TLC E->F G Dilute with DCM F->G H Aqueous Washes (HCl, NaHCO₃, Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Recrystallize I->J K Pure Product J->K

Caption: Workflow for the synthesis of N-(4-isopropylphenyl)methanesulfonamide.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

PropertyValue
Molecular Formula C₁₀H₁₅NO₂S[7]
Molecular Weight 213.30 g/mol [7]
Appearance White to off-white solid
XLogP3 2.1[7]
Expected Spectroscopic Data

The following table summarizes the expected spectral data for N-(4-isopropylphenyl)methanesulfonamide, which is critical for its identification.[8][9]

TechniqueFeatureExpected Chemical Shift / Wavenumber
¹H NMR -CH(CH₃)₂ (septet)~2.9 ppm
-CH(CH ₃)₂ (doublet)~1.2 ppm
Ar-H (multiplet)~7.1-7.3 ppm
N-H (broad singlet)Variable, ~6.5-7.5 ppm
S-CH₃ (singlet)~3.0 ppm
¹³C NMR C -S~40 ppm
C -N~135 ppm
Aromatic C -H~120-130 ppm
Isopropyl C H~34 ppm
Isopropyl C H₃~24 ppm
IR (cm⁻¹) N-H Stretch3200-3300
C-H Stretch (Aromatic)~3100
C-H Stretch (Aliphatic)2850-3000
S=O Asymmetric Stretch~1320-1350
S=O Symmetric Stretch~1150-1170
MS (ESI+) [M+H]⁺m/z 214.09

Application in the Synthesis of Pyrimidine-Based Therapeutics

N-(4-isopropylphenyl)methanesulfonamide is an ideal precursor for creating more complex molecules, particularly those in the pyrimidine class of drugs. The isopropylphenyl moiety is a common feature in kinase inhibitors and other targeted therapies. To illustrate its utility, we will look at the synthesis of a key intermediate for Rosuvastatin, a widely prescribed statin drug. While the exact starting material for Rosuvastatin is N-(4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, the core chemistry demonstrates how a pre-formed sulfonamide is incorporated.[10][11]

General Strategy: Building the Pyrimidine Core

The synthesis often involves the construction of a substituted pyrimidine ring, followed by the introduction of the sulfonamide side chain, or the coupling of a pre-functionalized pyrimidine with the sulfonamide. The latter approach is often preferred for late-stage diversification in medicinal chemistry programs.

Illustrative Protocol: Synthesis of a Rosuvastatin Intermediate

This section describes a conceptual pathway for synthesizing a key Rosuvastatin intermediate, highlighting the role of the sulfonamide component. The synthesis involves the formation of a pyrimidine ring and subsequent functional group manipulations.

Conceptual Steps:

  • Pyrimidine Ring Formation: A common method is the condensation of a substituted amidine with a β-keto ester to form the pyrimidine core.

  • Introduction of the Sulfonamide: The N-(4-isopropylphenyl)methanesulfonamide would be coupled to the pyrimidine core, typically via a nucleophilic aromatic substitution (SNAᵣ) reaction if a suitable leaving group (e.g., a halogen) is present on the pyrimidine ring.

  • Side Chain Elaboration: Further chemical modifications are then performed on the pyrimidine ring to build the final, complex structure of the drug.

Synthetic Pathway Diagram

G A N-(4-isopropylphenyl) methanesulfonamide C Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B Functionalized Pyrimidine (e.g., chloro-pyrimidine) B->C D Coupled Intermediate C->D E Further Elaboration D->E F Advanced Drug Candidate E->F

Caption: Conceptual pathway for utilizing the sulfonamide intermediate in drug synthesis.

Conclusion

N-(4-isopropylphenyl)methanesulfonamide is a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis, combined with the desirable physicochemical properties imparted by the isopropylphenyl group, makes it an attractive building block for creating novel drug candidates. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery efforts, paving the way for the next generation of innovative therapeutics.

References

  • Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. Available at: [Link]

  • Process for the preparation of bosentan. Google Patents.
  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]

  • An Alternate Synthesis of Bosentan Monohydrate, an Endothelin Receptor Antagonist. Bentham Science. Available at: [Link]

  • Analysis of the Metabolic Pathway of Bosentan and of the Cytotoxicity of Bosentan Metabolites Based on a Quantitative Modeling of Metabolism and Transport in Sandwich-Cultured Human Hepatocytes. PubMed. Available at: [Link]

  • Process for the preparation of bosentan monohydrate. Google Patents.
  • Method of synthesis of bosentan, its polymorphic forms and its salts. Google Patents.
  • N-(4-isopropylphenyl)methanesulfonamide. PubChem. Available at: [Link]

  • Processes for the preparation of bosentan and its intermediates thereof. Google Patents.
  • N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. PubChem. Available at: [Link]

  • Process for preparation of bosentan monohydrate of pharmaceutical purity. Google Patents.
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF BOSENTAN. WIPO Patentscope. Available at: [Link]

  • Preparation of N-[4-(2-Propenoxy)phenyl]methanesulfonamide. PrepChem.com. Available at: [Link]

  • Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s. ResearchGate. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Method of preparing methane sulfonamide and its derivatives. Google Patents.
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. YouTube. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. ResearchGate. Available at: [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. Available at: [Link]

  • Spectroscopy NMR, IR, MS, UV-Vis. University of Wisconsin-River Falls. Available at: [Link]

  • Crystal structure of N, N-diisopropyl-4-methyl-benzene-sulfonamide. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. National Institutes of Health. Available at: [Link]

  • Process to prepare sulfonamides. Google Patents.
  • N-(4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide. PubChem. Available at: [Link]

  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]

  • Methanesulfonamide. PubChem. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of N-Arylsulfonamides

Introduction: The Enduring Importance of N-Arylsulfonamides in Drug Discovery The N-arylsulfonamide moiety is a cornerstone of modern medicinal chemistry, embedded in the chemical architecture of a multitude of FDA-appro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of N-Arylsulfonamides in Drug Discovery

The N-arylsulfonamide moiety is a cornerstone of modern medicinal chemistry, embedded in the chemical architecture of a multitude of FDA-approved drugs.[1][2][3][4] From antibacterial agents to treatments for cancer, diabetes, and hypertension, the versatility of this functional group is undeniable.[2][5] Its prevalence stems from its ability to act as a bioisostere for carboxylic acids, offering similar hydrogen bonding capabilities but with enhanced metabolic stability.[5][6][7] The continued interest in N-arylsulfonamide-containing compounds necessitates robust and scalable synthetic methodologies to support drug development from the bench to commercial production.[2]

This comprehensive guide provides an in-depth analysis of the key strategies for the scale-up synthesis of N-arylsulfonamides. Moving beyond theoretical discussions, we present field-proven protocols, address common scale-up challenges, and offer practical solutions to empower researchers, scientists, and drug development professionals in their endeavors.

PART 1: Strategic Approaches to N-Arylsulfonamide Synthesis at Scale

The selection of a synthetic route for the large-scale production of N-arylsulfonamides is a critical decision dictated by factors such as cost of starting materials, reaction safety, atom economy, and the desired purity of the final product. Here, we dissect the most prevalent industrial methods, outlining their mechanistic underpinnings and scale-up considerations.

The Classical Approach: Nucleophilic Substitution of Sulfonyl Chlorides

The reaction of an amine with a sulfonyl chloride is the most traditional and widely employed method for the synthesis of sulfonamides.[8][9] While effective, this route presents significant safety and environmental challenges, particularly during the preparation of the sulfonyl chloride intermediate, which often involves hazardous reagents like chlorosulfonic acid.[8][9]

Causality of Experimental Choices:

  • Starting Materials: The choice of sulfonylating agent is paramount. Chlorosulfonic acid is highly reactive and corrosive, posing significant handling risks at scale.[8] Safer alternatives are continuously being explored.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. The choice of base and solvent can significantly impact reaction rate, yield, and impurity profile.

G cluster_0 Classical Synthesis Aryl Compound Aryl Compound Sulfonylating Agent (e.g., ClSO3H) Sulfonylating Agent (e.g., ClSO3H) Aryl Sulfonyl Chloride Aryl Sulfonyl Chloride Amine Amine N-Arylsulfonamide N-Arylsulfonamide

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of C-N bonds, offering a powerful and versatile method for the preparation of N-arylsulfonamides.[10][11] This palladium-catalyzed reaction couples an aryl halide or triflate with a sulfonamide.[10][12]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical for reaction efficiency. Sterically hindered and electron-rich ligands have been developed to improve catalytic activity and substrate scope.[10]

  • Base Selection: A non-nucleophilic base is required to deprotonate the sulfonamide without competing in the coupling reaction. The choice of base can influence the reaction rate and the formation of byproducts.

G cluster_1 Buchwald-Hartwig Amination Aryl Halide/Triflate Aryl Halide/Triflate Sulfonamide Sulfonamide Pd Catalyst Pd Catalyst Ligand Ligand Base Base N-Arylsulfonamide N-Arylsulfonamide

Copper-Catalyzed Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for C-N bond formation.[13][14] While historically requiring harsh reaction conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.[13][14][15]

Causality of Experimental Choices:

  • Copper Source: Both Cu(I) and Cu(II) salts can be used as catalysts. The choice of copper source and ligand can significantly impact the reaction's efficiency.

  • Solvent and Temperature: High-boiling polar solvents are often required to achieve reasonable reaction rates, although newer ligand systems are enabling the use of milder conditions.[13]

Modern and Greener Approaches

Recent advancements have focused on developing more sustainable and efficient methods for N-arylsulfonamide synthesis.

  • From Nitroarenes: Iron-catalyzed protocols have emerged for the synthesis of N-arylsulfonamides directly from readily available nitroarenes and sulfonyl chlorides or sodium arylsulfinates.[1][16][17][18] This approach avoids the use of potentially genotoxic aromatic amines.[16]

  • Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed in a modular approach to generate libraries of N-acyl sulfonamides, showcasing the power of click chemistry in drug discovery.[19][20][21]

  • Flow Chemistry: Continuous flow synthesis offers significant advantages for the scale-up of N-arylsulfonamide synthesis, particularly for reactions involving hazardous reagents or highly exothermic processes.[22][23][24][25] The enhanced heat and mass transfer in flow reactors can lead to improved safety, higher yields, and better product quality.[24]

PART 2: Detailed Protocols and Experimental Design

This section provides detailed, step-by-step protocols for the synthesis of N-arylsulfonamides using the methods discussed above. These protocols are intended as a starting point and may require optimization based on the specific substrates and scale of the reaction.

Protocol 2.1: Scale-up Synthesis of an N-Arylsulfonamide via Buchwald-Hartwig Amination

Objective: To synthesize N-(4-methoxyphenyl)benzenesulfonamide on a multi-gram scale.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
4-Bromoanisole187.04 g/mol 18.7 g0.1
Benzenesulfonamide157.19 g/mol 17.3 g0.11
Palladium(II) acetate224.50 g/mol 224 mg0.001
Xantphos578.68 g/mol 1.16 g0.002
Cesium carbonate325.82 g/mol 48.9 g0.15
Toluene-500 mL-

Equipment:

  • 1 L three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter flask

Procedure:

  • Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen for 15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: To the flask, add palladium(II) acetate, Xantphos, cesium carbonate, and benzenesulfonamide.

  • Solvent and Substrate Addition: Add toluene, followed by 4-bromoanisole via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter through a pad of celite to remove inorganic salts. Wash the celite pad with toluene.

  • Extraction: Combine the filtrates and wash with water (2 x 200 mL) and brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-(4-methoxyphenyl)benzenesulfonamide.

Protocol 2.2: Continuous Flow Synthesis of a Sulfonyl Chloride

Objective: To safely generate an aryl sulfonyl chloride in a continuous flow reactor.

Materials:

Reagent/SolventConcentration
Aryl disulfide in Dichloromethane0.5 M
1,3-dichloro-5,5-dimethylhydantoin (DCH) in Acetonitrile1.0 M

Equipment:

  • Two syringe pumps

  • T-mixer

  • Tubular reactor (e.g., PFA tubing)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • System Setup: Set up the flow chemistry system as depicted in the diagram below.

  • Reagent Pumping: Pump the aryl disulfide solution and the DCH solution at equal flow rates into the T-mixer.

  • Reaction in Flow: The combined stream flows through the heated tubular reactor, where the reaction occurs. The residence time is controlled by the flow rate and the reactor volume.

  • Quenching and Collection: The product stream is passed through a back-pressure regulator and collected in a vessel containing a quenching agent (e.g., sodium sulfite solution).

  • Work-up and Isolation: The quenched reaction mixture is then subjected to standard work-up procedures to isolate the sulfonyl chloride.

G Syringe Pump A (Aryl Disulfide) Syringe Pump A (Aryl Disulfide) T-Mixer T-Mixer Syringe Pump A (Aryl Disulfide)->T-Mixer Syringe Pump B (DCH) Syringe Pump B (DCH) Syringe Pump B (DCH)->T-Mixer Heated Tubular Reactor Heated Tubular Reactor T-Mixer->Heated Tubular Reactor Back-Pressure Regulator Back-Pressure Regulator Heated Tubular Reactor->Back-Pressure Regulator Collection Vessel (Quench) Collection Vessel (Quench) Back-Pressure Regulator->Collection Vessel (Quench)

PART 3: Troubleshooting and Overcoming Scale-up Challenges

Scaling up chemical reactions is rarely a linear process.[26] The following table outlines common challenges encountered during the scale-up of N-arylsulfonamide synthesis and provides practical solutions.

ChallengePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, poor mixing, side reactions, product loss during work-up.Optimize reaction time and mixing efficiency. Ensure precise temperature control.[27] Refine extraction and purification protocols for larger volumes.[27]
High Impurity Levels Impure starting materials, side reactions due to poor temperature control, degradation of product during purification.Analyze raw materials for impurities. Implement strict temperature control.[27] For sensitive products, consider purification on deactivated silica gel or recrystallization.[28]
Runaway Reaction Highly exothermic reaction, inadequate heat removal at larger scales.Perform reaction calorimetry to assess thermal hazards.[26] Implement controlled addition of reagents. Utilize a reactor with a high surface area to volume ratio or consider continuous flow synthesis for better heat management.[29][26]
Difficult Purification Product instability on silica gel, co-eluting impurities.Use deactivated silica gel for chromatography.[28] Explore alternative purification methods like recrystallization or preparative HPLC.[28]

Conclusion

The synthesis of N-arylsulfonamides is a mature field with a diverse array of synthetic methodologies. The successful scale-up of these reactions requires a deep understanding of the underlying chemistry, careful consideration of process safety, and a willingness to adapt and optimize protocols for larger scales. By leveraging modern techniques such as palladium- and copper-catalyzed cross-coupling reactions and embracing innovative technologies like continuous flow chemistry, researchers and drug development professionals can efficiently and safely produce these vital pharmaceutical building blocks.

References

  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. Available at: [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. Available at: [Link]

  • (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates - ResearchGate. Available at: [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available at: [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - ResearchGate. Available at: [Link]

  • Fully Automated Synthesis of Secondary Sulfonamides in a Binary Flow-Through Reactor System§ | Vapourtec. Available at: [Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium - Sci-Hub. Available at: [Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Available at: [Link]

  • Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery - ChemRxiv. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - NIH. Available at: [Link]

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. Available at: [Link]

  • Continuous flow reactor setup for the synthesis of sulfonamide (3).... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Available at: [Link]

  • Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts | Organic Letters - ACS Publications. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins - PMC - PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

  • Click Chemistry * Sharpless Lab * The Scripps Research Institute. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • 5 Common Challenges in Scaling Up an API - Neuland Labs. Available at: [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides - ResearchGate. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. Available at: [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - NIH. Available at: [Link]

  • Selected drugs with N-aryl sulfonamide structure motif - ResearchGate. Available at: [Link]

  • N‐arylsulfonamide‐containing commercial drugs. - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the In Vitro Biological Evaluation of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE

Introduction: Unveiling the Therapeutic Potential of a Novel Methanesulfonamide Derivative The methanesulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Methanesulfonamide Derivative

The methanesulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] Derivatives of methanesulfonamide have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] A significant area of investigation for this class of compounds has been the development of selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2]

This document provides a comprehensive guide for the initial in vitro biological evaluation of a novel compound, (4-ISOPROPYLPHENYL)METHANESULFONAMIDE. As a Senior Application Scientist, the following protocols and application notes are designed to provide a logical, stepwise approach to characterizing its biological activity profile. We will begin with a foundational assessment of its cytotoxic potential, which is crucial for determining a therapeutic window and identifying any direct anticancer effects.[5][6][7] Subsequently, we will delve into more mechanistic assays to explore its potential as an anti-inflammatory agent by targeting the COX-2 enzyme and the NF-κB signaling pathway, a central regulator of inflammation.[8][9][10][11] Finally, we will outline a protocol to investigate the mechanism of cell death if significant cytotoxicity is observed.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

Scientific Rationale: The initial step in characterizing any novel compound is to determine its effect on cell viability.[7][12] This provides essential information about the compound's intrinsic toxicity and helps establish a concentration range for subsequent, more specific assays.[6] A dose-dependent reduction in cell viability can also be an early indicator of potential anticancer properties.[3][13] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis prep_compound Prepare Stock Solution of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE in DMSO treatment Treat Cells with a Range of Compound Concentrations prep_compound->treatment prep_cells Culture and Seed Adherent Cells in 96-well Plates prep_cells->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Reagent to Each Well incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize Formazan Crystals incubate_mtt->add_dmso read_absorbance Measure Absorbance at 490 nm add_dmso->read_absorbance calc_viability Calculate Percent Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE in a selected cancer cell line (e.g., MCF-7 breast cancer cells) and a non-cancerous cell line (e.g., HEK293).[7]

Materials:

  • (4-ISOPROPYLPHENYL)METHANESULFONAMIDE

  • Dimethyl sulfoxide (DMSO)

  • Human cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Preparation: Prepare a 10 mM stock solution of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE in DMSO. Prepare serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[14]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[14]

Data Presentation and Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15][16][17]

Cell LineCompoundIncubation Time (hours)IC50 (µM) [Hypothetical Data]
MCF-7(4-ISOPROPYLPHENYL)METHANESULFONAMIDE4825.8
HEK293(4-ISOPROPYLPHENYL)METHANESULFONAMIDE48> 100

Part 2: Mechanistic Insights - Anti-inflammatory Potential

Scientific Rationale: A significant number of methanesulfonamide derivatives have been developed as selective COX-2 inhibitors for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] COX-2 is an inducible enzyme that plays a key role in the synthesis of prostaglandins, which are potent mediators of pain and inflammation.[18] Therefore, evaluating the inhibitory effect of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE on COX-2 activity is a logical next step.

Furthermore, the NF-κB signaling pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory genes, including COX-2.[9][11] Inhibition of NF-κB activation is a key mechanism for many anti-inflammatory drugs.[10][11] Assessing the effect of our test compound on this pathway can provide deeper mechanistic insights.

Protocol 2: In Vitro COX-2 Inhibition Assay

Objective: To determine the IC50 value of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE for the inhibition of human recombinant COX-2 enzyme activity.

Principle of the Assay: This colorimetric assay measures the peroxidase component of COX-2 activity. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), and its peroxidase activity then reduces PGG2 to PGH2. This process is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product that can be measured spectrophotometrically at 590 nm.[18][19]

COX-2 Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Induces Expression Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation COX-2->Prostaglandins Test Compound Test Compound Test Compound->COX-2 Inhibits

Caption: The COX-2 signaling cascade leading to inflammation.

Materials:

  • Human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Arachidonic acid

  • TMPD

  • (4-ISOPROPYLPHENYL)METHANESULFONAMIDE

  • Celecoxib (positive control)[20]

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and celecoxib in DMSO. Prepare working solutions by diluting the stocks in Tris-HCl buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 150 µL of Tris-HCl buffer

    • 10 µL of Hematin

    • 10 µL of COX-2 enzyme solution

    • 10 µL of the test compound at various concentrations (or celecoxib for positive control, or DMSO for vehicle control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[21]

  • Reaction Initiation: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.[18]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 590 nm every minute for 5-10 minutes at 37°C using a microplate reader in kinetic mode.[20]

Data Presentation and Analysis: Calculate the initial reaction rate (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15][16]

CompoundTargetIC50 (µM) [Hypothetical Data]
(4-ISOPROPYLPHENYL)METHANESULFONAMIDECOX-25.2
Celecoxib (Positive Control)COX-20.8
Protocol 3: NF-κB (p65) Translocation Assay

Objective: To determine if (4-ISOPROPYLPHENYL)METHANESULFONAMIDE inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus (e.g., TNF-α).

Principle of the Assay: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation with pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate gene transcription.[9][22] This translocation can be visualized and quantified using immunofluorescence microscopy.

Canonical NF-κB Signaling Pathway

G TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates Proteasome Proteasome IκB->Proteasome Degradation NF-κB (p65/p50) NF-κB (p65/p50) Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activates Test Compound Test Compound Test Compound->IKK Complex Inhibits?

Caption: Overview of the canonical NF-κB signaling pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)[23][24]

  • (4-ISOPROPYLPHENYL)METHANESULFONAMIDE

  • TNF-α

  • Formaldehyde

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody

  • DAPI (nuclear stain)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include an unstimulated control and a TNF-α stimulated vehicle control.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% formaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block non-specific binding with 1% BSA in PBS for 30 minutes. Incubate with the primary anti-p65 antibody for 1 hour at room temperature. After washing, incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour in the dark.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of the DAPI (blue) and p65 (e.g., green) channels.

  • Quantification: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus (defined by the DAPI stain) versus the cytoplasm. A significant decrease in nuclear p65 fluorescence in treated cells compared to the TNF-α stimulated control indicates inhibition.

Part 3: Elucidating the Mechanism of Cell Death

Scientific Rationale: If the initial cytotoxicity screening reveals significant cell-killing activity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[25][26] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[25][26]

Protocol 4: Annexin V/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by (4-ISOPROPYLPHENYL)METHANESULFONAMIDE in a cancer cell line that showed high sensitivity in the MTT assay.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 and 2x IC50 concentrations of the test compound for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, wash the pellet with cold PBS, and centrifuge again.[26]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[5]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5]

Data Analysis: The flow cytometry data will generate a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live cells

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-Left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compound.

Conclusion

This guide provides a structured and scientifically grounded approach to the initial in vitro biological evaluation of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE. By systematically assessing its cytotoxicity, anti-inflammatory potential, and mechanism of cell death, researchers can gain valuable insights into its therapeutic promise. The data generated from these protocols will form a strong foundation for further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy models.

References

  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • SPIE Digital Library. High content cell-based assay for the inflammatory pathway.
  • Benchchem. Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • The Journal of Immunology. Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. Oxford Academic.
  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds.
  • Redoxis. Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes.
  • PubMed. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format.
  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Molecular Devices. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay.
  • PubMed. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines.
  • Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit.
  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • Creative Proteomics. NF-kB Pathway Luminex Multiplex Assay.
  • PMC - NIH. Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer.
  • PubMed. Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Abcam. Induction of apoptosis in cells.
  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Bio-Rad. Transcription - NF-kB signaling pathway.
  • Benchchem. biological activity of methanesulfonamide derivatives.
  • Science Gateway. How to calculate IC50.
  • RayBiotech. NF-kappaB Signaling Pathway.
  • MDPI. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • NCBI. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening.
  • Sigma-Aldrich. Apoptosis Assays.
  • RSC Publishing. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation.
  • USF Health - University of South Florida. Apoptosis Protocols.
  • PMC - NIH. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis.
  • PubMed. Therapeutic potential of sulfamides as enzyme inhibitors.
  • JoVE. Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview.
  • PubMed. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives.
  • ResearchGate. (PDF) Design, synthesis and biological evaluation of chalcone derivatives possessing a methanesulfonamido pharmacophore as selective COX-2 inhibitors.
  • TSI Journals. Synthesis and Biological Evaluation of New Sulfonamide Derivative.
  • Bio-Rad Antibodies. NF-κB Signaling Pathway.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-isopropylphenyl)methanesulfonamide

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-(4-isopropylphenyl)methanesulfonamide. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of N-(4-isopropylphenyl)methanesulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of N-(4-isopropylphenyl)methanesulfonamide typically involves the reaction of 4-isopropylaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base. This reaction, while straightforward in principle, is susceptible to various issues that can lead to low yields and purification difficulties. Understanding the underlying chemistry and potential pitfalls is crucial for success.

Visualizing the Reaction Pathway

The intended reaction is a nucleophilic attack of the amine on the sulfonyl chloride. However, several side reactions can compete with the desired transformation.

Reaction_Pathway Figure 1: Synthesis and Potential Side Reactions reagents 4-Isopropylaniline + Methanesulfonyl Chloride + Base (e.g., Pyridine) product N-(4-isopropylphenyl)methanesulfonamide (Desired Product) reagents->product Desired Reaction side_product1 Di-sulfonylation Product (N,N-bis(methylsulfonyl)-4-isopropylaniline) reagents->side_product1 Excess MsCl or High Temp. side_product2 Methanesulfonic Acid (from Hydrolysis) reagents->side_product2 Presence of Water side_product3 C-Sulfonylation Product (Ring Sulfonylation) reagents->side_product3 Lewis Acidic Conditions or High Temp.

Caption: Figure 1: Synthesis and Potential Side Reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of N-(4-isopropylphenyl)methanesulfonamide in a question-and-answer format.

Question 1: Why is my yield of N-(4-isopropylphenyl)methanesulfonamide consistently low?

Answer: Low yields can stem from several factors, often related to the reactivity of the starting materials and the reaction conditions.

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly reactive and readily hydrolyzes in the presence of moisture to form methanesulfonic acid, which is unreactive towards the amine[1].

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.

  • Inadequate Base: The reaction generates hydrochloric acid (HCl), which can protonate the 4-isopropylaniline, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least a stoichiometric equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced. An excess of the base (1.1-1.5 equivalents) is often recommended.

  • Sub-optimal Reaction Temperature: While heating can increase the reaction rate, it can also promote the formation of side products.

    • Solution: Start the reaction at a low temperature (0 °C), especially during the addition of the highly reactive methanesulfonyl chloride, and then allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Question 2: I'm observing a significant amount of a di-sulfonylated byproduct. How can I prevent this?

Answer: The formation of N,N-bis(methylsulfonyl)-4-isopropylaniline is a common side reaction, especially when using primary anilines.

  • Incorrect Stoichiometry: An excess of methanesulfonyl chloride is a primary cause of di-sulfonylation.

    • Solution: Carefully control the stoichiometry. Use a slight excess of 4-isopropylaniline (e.g., 1.05-1.1 equivalents) relative to methanesulfonyl chloride to ensure the complete consumption of the sulfonylating agent.

  • Rapid Addition of Methanesulfonyl Chloride: Adding the methanesulfonyl chloride too quickly can create localized high concentrations, favoring the second sulfonylation.

    • Solution: Add the methanesulfonyl chloride dropwise to the solution of the aniline and base over an extended period.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation.

    • Solution: Maintain a low temperature (0 °C) during the addition of methanesulfonyl chloride and control the temperature throughout the reaction.

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Purification challenges often arise from the presence of unreacted starting materials, side products, and the hydrochloride salt of the base.

  • Common Impurities:

    • Unreacted 4-isopropylaniline

    • Methanesulfonic acid (from hydrolysis)

    • Di-sulfonylated byproduct

    • Pyridinium or triethylammonium hydrochloride

  • Purification Strategy:

    • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove the hydrochloride salt of the base and any water-soluble impurities. Quench the reaction with water or a dilute acid solution, then extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Recrystallization: This is often the most effective method for purifying the solid N-(4-isopropylphenyl)methanesulfonamide.

      • Solvent Selection: A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A mixture of ethanol and water, or isopropanol, is often a good starting point.

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can treat the hot solution with activated charcoal. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Question 4: How can I monitor the progress of my reaction?

Answer: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.

  • TLC Analysis:

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for the mobile phase.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting aniline and the sulfonamide product should be UV active.

    • Interpretation: As the reaction progresses, the spot corresponding to the 4-isopropylaniline should diminish, and a new spot for the N-(4-isopropylphenyl)methanesulfonamide product will appear. The product is typically more polar than the starting aniline, so it will have a lower Rf value.

Experimental Protocol: Synthesis of N-(4-isopropylphenyl)methanesulfonamide

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Isopropylaniline

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-isopropylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

  • Workup:

    • Quench the reaction by adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water).

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Add hot water dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization:

  • Appearance: White to off-white solid.

  • Molecular Weight: 213.30 g/mol [2].

  • Expected Spectroscopic Data:

    • ¹H NMR: Expect signals for the isopropyl protons (a doublet and a septet), aromatic protons, the N-H proton (a singlet), and the methyl protons of the sulfonyl group (a singlet).

    • ¹³C NMR: Expect signals for the carbons of the isopropyl group, the aromatic ring, and the methyl group of the sulfonyl moiety[3].

    • IR: Look for characteristic peaks for N-H stretching, aromatic C-H stretching, and the symmetric and asymmetric stretching of the S=O bonds.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Guide start Low Yield or Impure Product check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents check_purification Optimize Purification start->check_purification sub_cond1 Anhydrous conditions? check_conditions->sub_cond1 sub_cond2 Correct stoichiometry? check_conditions->sub_cond2 sub_cond3 Appropriate temperature? check_conditions->sub_cond3 sub_reag1 Fresh MsCl? check_reagents->sub_reag1 sub_reag2 Dry solvents? check_reagents->sub_reag2 sub_pur1 Effective workup? check_purification->sub_pur1 sub_pur2 Correct recrystallization solvent? check_purification->sub_pur2 sol_cond1 Use oven-dried glassware and inert atmosphere sub_cond1->sol_cond1 sol_cond2 Use slight excess of aniline sub_cond2->sol_cond2 sol_cond3 Cool during addition, monitor by TLC sub_cond3->sol_cond3 sol_reag1 Use freshly opened or distilled MsCl sub_reag1->sol_reag1 sol_reag2 Use anhydrous grade solvents sub_reag2->sol_reag2 sol_pur1 Ensure proper phase separation and washing sub_pur1->sol_pur1 sol_pur2 Perform solvent screening for recrystallization sub_pur2->sol_pur2

Caption: Figure 2: Troubleshooting Guide.

Summary of Key Parameters

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Ensures solubility of reactants and is inert under reaction conditions.
Base Pyridine or Triethylamine (1.1-1.5 eq)Non-nucleophilic base to neutralize HCl byproduct without competing with the aniline.
Temperature 0 °C during addition, then room temperatureMinimizes side reactions and controls the exothermic nature of the reaction.
Stoichiometry Slight excess of 4-isopropylaniline (1.05-1.1 eq)Prevents di-sulfonylation by ensuring complete consumption of methanesulfonyl chloride.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the highly moisture-sensitive methanesulfonyl chloride.
Purification Aqueous Workup followed by RecrystallizationRemoves ionic byproducts and purifies the final solid product effectively.

References

  • PubChem. (n.d.). N-(4-isopropylphenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). Preparation method of 3-methyl-4-isopropylaniline. CN105622428A.
  • Bowser, J. R., et al. (2012). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 53(49), 6696-6698. Retrieved from [Link]

  • Google Patents. (2008). Process for the preparation of n-[4-(4-fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-n-methyl-methanesulfonamide. EP1893585A1.
  • Fernández, S., et al. (2002). Mild and General Method for the Synthesis of Sulfonamides. Synthesis, 2002(1), 16-18. Retrieved from [Link]

  • Google Patents. (1972). Method of preparing methane sulfonamide and its derivatives. US3644433A.
  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Google Patents. (2011). Synthesis method of N-methyl isopropylamine. CN102070461A.
  • Google Patents. (2012). Synthesis method of 4-isopropylresorcinol. CN102351655A.
  • Liu, Z., et al. (2004). Synthesis of p-isopropylaniline. Shijiazhuang Huagong, 27(3), 1-3. Retrieved from [Link]

  • Google Patents. (2019). A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. WO2019081972A1.

Sources

Optimization

Optimizing reaction conditions for methanesulfonylation of anilines

An invaluable reaction in medicinal chemistry and materials science, the methanesulfonylation of anilines provides access to sulfonamides, a key functional group in a multitude of commercial drugs.[1][2] However, what ap...

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable reaction in medicinal chemistry and materials science, the methanesulfonylation of anilines provides access to sulfonamides, a key functional group in a multitude of commercial drugs.[1][2] However, what appears to be a straightforward nucleophilic substitution can be fraught with challenges, from low yields to the formation of stubborn byproducts.

This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to optimize your reaction conditions and troubleshoot effectively.

Fundamentals: The "Why" Behind the Reaction

Understanding the core mechanism is the first step to mastering this transformation. The reaction is a nucleophilic substitution where the nitrogen atom of the aniline attacks the highly electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[3] A base is essential to neutralize the hydrochloric acid (HCl) generated in the process.[4] If not neutralized, the HCl byproduct will protonate the starting aniline, rendering its nitrogen lone pair unavailable for nucleophilic attack and effectively halting the reaction.[4]

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Attacks S atom MsCl Methanesulfonyl Chloride (Electrophile) MsCl->Intermediate Protonated Protonated Sulfonamide Intermediate->Protonated Cl- leaves Intermediate->Protonated Product N-Aryl Methanesulfonamide (Product) Protonated->Product Deprotonation Byproduct [Base-H]+Cl- Protonated->Byproduct Base Base (e.g., Pyridine) Base->Product Base->Byproduct

Caption: The two-step mechanism of aniline methanesulfonylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of? A1: The primary side reactions include:

  • Di-sulfonylation: Formation of the N,N-bis(methylsulfonyl)aniline, which occurs when the initially formed sulfonamide product is further sulfonylated. This is more likely with excess methanesulfonyl chloride or at higher temperatures.[4]

  • C-Sulfonylation: Electrophilic aromatic substitution on the aniline ring itself, yielding ortho- and para-substituted isomers. This is less common under standard basic conditions but can be a factor.[4]

  • Hydrolysis of Methanesulfonyl Chloride: MsCl is highly reactive towards water. Any moisture in the solvent, reagents, or glassware will consume the reagent, forming methanesulfonic acid and reducing your yield.[4]

Q2: What is the best base for this reaction, and how much should I use? A2: Tertiary amines like triethylamine (TEA) or pyridine are the most common choices. Pyridine can sometimes act as a nucleophilic catalyst in addition to being a base.[5][6] You should use at least a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the methanesulfonyl chloride to ensure complete neutralization of the generated HCl.[4] Using an insufficient amount of base is a common cause of reaction failure.[4] For particularly unreactive or electron-deficient anilines, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be beneficial.[7]

Q3: Which solvent should I choose? A3: Anhydrous aprotic solvents are strongly preferred to prevent hydrolysis of the methanesulfonyl chloride.[4] Dichloromethane (DCM) is a very common choice due to its good solubility for the reactants and ease of removal during workup.[4] Other options include tetrahydrofuran (THF) and acetonitrile (ACN).

Q4: My aniline has electron-withdrawing groups and is very unreactive. What can I do? A4: Electron-deficient anilines are poor nucleophiles, which makes this reaction challenging.[7] To improve outcomes, you can:

  • Increase Reaction Temperature: After the initial slow addition of MsCl at 0 °C, you might need to warm the reaction to room temperature or even gently heat it (e.g., 40 °C) and extend the reaction time.[8] Always monitor by TLC to avoid decomposition.

  • Use a Catalyst: 4-(Dimethylamino)pyridine (DMAP) can be used in catalytic amounts (e.g., 0.1 eq) alongside your primary base (like TEA). DMAP is a hyper-nucleophilic catalyst that can accelerate the sulfonylation.[5][6]

  • Consider Alternative Methods: For very challenging substrates, newer methods like photoredox-catalyzed reactions might be necessary, though these require specialized setups.[1][9]

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Issue 1: My reaction shows a very low yield or has not gone to completion.

  • Question: I've stirred my reaction overnight, but TLC analysis shows a lot of unreacted aniline. What went wrong?

  • Answer & Solutions: This is a common problem with several potential causes:

    • Insufficient Base: The HCl byproduct protonated your aniline, stopping the reaction. Ensure you are using at least 1.1 equivalents of base.[4]

    • Moisture Contamination: Your methanesulfonyl chloride was consumed by water. Always use anhydrous solvents and flame- or oven-dried glassware under an inert atmosphere (Nitrogen or Argon).[4]

    • Poor Reagent Quality: Methanesulfonyl chloride can degrade over time, especially if not stored properly. Use a fresh bottle or distill the reagent before use.[10]

    • Low Temperature: While the addition of MsCl should be done at 0 °C, some less reactive anilines may require the reaction to be warmed to room temperature and stirred for a longer period (12-24 hours) to proceed to completion.[4]

Issue 2: My final product is contaminated with a significant amount of a less polar, faster-moving byproduct on TLC.

  • Question: I've isolated my product, but NMR analysis shows it's a mixture containing a di-sulfonylated species. How can I prevent this?

  • Answer & Solutions: The formation of the di-sulfonylated byproduct is a kinetic issue that can be controlled:

    • Incorrect Stoichiometry: Using an excess of methanesulfonyl chloride is the most direct cause. Use a slight excess of the aniline (e.g., 1.05 equivalents) relative to the MsCl to ensure the sulfonylating agent is consumed before it can react a second time.[4]

    • Rapid Addition of MsCl: Adding the methanesulfonyl chloride too quickly creates a high localized concentration, increasing the probability of the desired product reacting again. Always add the MsCl solution dropwise over a period of 15-30 minutes while the reaction is cooled in an ice bath.[4]

    • High Reaction Temperature: The second sulfonylation reaction has a higher activation energy. Running the initial addition at 0 °C strongly disfavors this side reaction.[4]

G Start Low Yield or Incomplete Reaction? CheckBase Is Base eq. ≥ 1.1? Start->CheckBase CheckMoisture Were anhydrous conditions used? CheckBase->CheckMoisture Yes Sol_Base Solution: Increase base to 1.1-1.2 eq. CheckBase->Sol_Base No CheckReagent Is MsCl fresh? CheckMoisture->CheckReagent Yes Sol_Moisture Solution: Use flame-dried glass & anhydrous solvent. CheckMoisture->Sol_Moisture No CheckTemp Was reaction warmed after addition? CheckReagent->CheckTemp Yes Sol_Reagent Solution: Use fresh or distilled MsCl. CheckReagent->Sol_Reagent No Sol_Temp Solution: Allow to warm to RT and stir 12-24h. CheckTemp->Sol_Temp No

Caption: Troubleshooting decision tree for low reaction yield.

Optimized Reaction Parameters

For successful methanesulfonylation, controlling key parameters is crucial. The table below summarizes optimized conditions against common pitfalls.

ParameterOptimized ConditionRationale & Common Pitfalls
Stoichiometry 1.0 eq MsCl : 1.05 eq AnilineA slight excess of aniline ensures complete consumption of MsCl, preventing di-sulfonylation.[4] Pitfall: Excess MsCl leads to the di-sulfonylated byproduct.
Base 1.1 - 1.2 eq Pyridine or TEAEnsures complete neutralization of HCl byproduct.[4] Pitfall: Stoichiometric or sub-stoichiometric base causes the reaction to stall as aniline is protonated.[4]
Temperature Add MsCl at 0 °C, then warm to RTLow temperature addition minimizes side reactions like di-sulfonylation.[4] Pitfall: High-temperature addition increases the rate of side reactions.
Solvent Anhydrous DCM or THFAprotic and anhydrous conditions prevent the hydrolysis of MsCl.[4] Pitfall: Using protic or wet solvents destroys the electrophile, leading to low or no yield.
Addition Rate Slow, dropwise addition of MsClMaintains a low concentration of the highly reactive MsCl, favoring mono-sulfonylation.[4] Pitfall: Rapid addition causes high local concentrations, promoting di-sulfonylation.

Experimental Protocol: General Procedure for N-Methanesulfonylation

This protocol is a robust starting point and may be optimized for specific aniline substrates.

Materials:

  • Aniline derivative (1.05 equivalents)

  • Methanesulfonyl chloride (1.0 equivalent)

  • Anhydrous Pyridine or Triethylamine (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a 1. Dissolve Aniline & Base in Anhydrous DCM b 2. Cool to 0 °C (Ice Bath) a->b c 3. Add MsCl Dropwise b->c d 4. Warm to RT, Stir 12-16h c->d e 5. Monitor by TLC d->e f 6. Quench & Wash: 1M HCl, NaHCO₃, Brine e->f g 7. Dry Organic Layer (Na₂SO₄) f->g h 8. Filter & Concentrate g->h i 9. Purify (Recrystallization or Chromatography) h->i

Caption: General experimental workflow for methanesulfonylation.

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the aniline (1.05 eq) and anhydrous pyridine (1.1 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration relative to aniline).

  • Addition: Cool the solution to 0 °C using an ice-water bath. With vigorous stirring, slowly add methanesulfonyl chloride (1.0 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the starting aniline spot is consumed.[3]

  • Workup: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.[11]

References

  • BenchChem. (2025).
  • Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]

  • Khashia, M., et al. (2014). Dmap-Catalyzed Synthesis of Novel Pyrrolo[2,3-D]Pyrimidine Derivatives Bearing an Aromatic Sulfonamide Moiety. ResearchGate. [Link]

  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Methanesulfonyl cyanide. [Link]

  • Naaz, F., et al. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Ionization Constants of Organic Acids. [Link]

  • Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.
  • BenchChem. (2025). Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.
  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. [Link]

  • BenchChem. (2025).

Sources

Troubleshooting

How to remove di-sulfonated byproduct from (4-ISOPROPYLPHENYL)METHANESULFONAMIDE

Overview Welcome to the Technical Support Center. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting and purification strategies for a common challenge encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Overview

Welcome to the Technical Support Center. This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting and purification strategies for a common challenge encountered during the synthesis of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE: the formation and subsequent removal of a di-sulfonated byproduct. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.

The synthesis of aromatic sulfonamides often involves electrophilic aromatic substitution, a powerful but sometimes indiscriminate reaction.[1][2][3] The presence of activating groups on the aromatic ring, such as the isopropyl group in this case, can predispose the substrate to over-reaction, leading to di-substitution. This guide will equip you with the knowledge and practical steps to effectively remove this highly polar impurity.

Troubleshooting and Diagnostics

This section addresses the most pressing questions regarding the formation and identification of the di-sulfonated byproduct.

Q1: I've observed a highly polar impurity in my reaction mixture. What is it, and why did it form?

Answer: The impurity is almost certainly a di-sulfonated derivative of your target molecule. During the sulfonation of an isopropylbenzene derivative, the isopropyl group, being an electron-donating group, activates the aromatic ring towards electrophilic attack.[4] This activation, combined with potentially harsh reaction conditions (e.g., high concentration of fuming sulfuric acid, elevated temperatures, or prolonged reaction times), can lead to a second sulfonation event on the same ring.[5][6]

The primary product is (4-isopropylphenyl)methanesulfonamide. The second sulfonic acid group (-SO₃H) will add to one of the remaining activated positions on the ring, likely ortho to the powerful activating isopropyl group.

Q2: How do the chemical properties of the di-sulfonated byproduct differ from my desired product, and why does it matter for purification?

Answer: Understanding the fundamental differences in physicochemical properties between your target compound and the byproduct is the cornerstone of designing an effective purification strategy. The key distinction lies in their acidity and resulting polarity.

Property(4-ISOPROPYLPHENYL)METHANESULFONAMIDE (Target)Di-sulfonated Byproduct (Impurity)Rationale for Purification
Most Acidic Proton Sulfonamide N-HSulfonic Acid O-HThe sulfonic acid is orders of magnitude more acidic than the sulfonamide N-H.[7] This allows for selective deprotonation and separation via acid-base extraction.
pKa (approximate) ~10-11~ -2 to -3The vast pKa difference is the key to selective liquid-liquid extraction. The byproduct can be converted to a salt with a weak base (e.g., NaHCO₃), while the target compound remains protonated.
Polarity Moderately PolarExtremely Polar / Ionic (when deprotonated)The highly polar sulfonic acid group makes the byproduct much more polar than the target. This difference is exploited in both chromatography (strong retention on polar stationary phases) and recrystallization (differential solubility).
Solubility Soluble in many organic solvents (DCM, EtOAc, Alcohols).Poorly soluble in non-polar organic solvents; highly soluble in water/alcohols, especially when deprotonated as a salt.This differential solubility is fundamental for both extraction and recrystallization-based purification methods.[8]
Q3: What analytical techniques can I use to monitor the purification process?

Answer: Effective purification requires reliable monitoring. Here are the recommended techniques:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for real-time monitoring.

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of a non-polar solvent (like Hexane or Toluene) and a polar solvent (like Ethyl Acetate). A typical starting point is 70:30 Hexane:Ethyl Acetate.

    • Observation: The target compound will have a moderate Rf value (e.g., 0.3-0.5). The di-sulfonated byproduct, being extremely polar, will have an Rf value at or very near 0, remaining on the baseline.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[9][10] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective. The highly polar byproduct will elute very early, near the solvent front, while the target compound will be retained longer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the successful removal of the byproduct. The aromatic region of the byproduct's spectrum will show a different splitting pattern compared to the clean para-substituted pattern of the target compound.

Purification Workflow and Protocols

We recommend a multi-step approach for robust purification. The choice of method depends on the scale of your synthesis and the required final purity.

PurificationWorkflow cluster_0 Step 1: Bulk Impurity Removal cluster_1 Step 2: Purity Assessment cluster_2 Step 3: High-Purity Polishing cluster_3 Final Product Crude Crude Product (Mixture) LLE Protocol 1: Liquid-Liquid Acid-Base Extraction Crude->LLE TLC_HPLC Analyze Organic Phase (TLC / HPLC) LLE->TLC_HPLC Decision Is Purity Sufficient? TLC_HPLC->Decision Recryst Protocol 2: Recrystallization (for large scale) Decision->Recryst No (≥ 5g) Column Protocol 3: Column Chromatography (for small scale / highest purity) Decision->Column No (< 5g) Pure Pure (4-ISOPROPYLPHENYL)METHANESULFONAMIDE Decision->Pure Yes Recryst->Pure Column->Pure

Caption: Recommended purification workflow for (4-ISOPROPYLPHENYL)METHANESULFONAMIDE.

Protocol 1: Liquid-Liquid Acid-Base Extraction

This technique is the most efficient first step for removing the bulk of the acidic di-sulfonated byproduct. It leverages the vast difference in pKa between the sulfonic acid and the sulfonamide.

AcidBaseExtraction Principle of Acid-Base Extraction cluster_0 Initial State: Separatory Funnel cluster_1 After Shaking & Deprotonation Organic_Phase_Initial Organic Layer (e.g., Ethyl Acetate) Contains: Target Product + Byproduct Organic_Phase_Final Organic Layer Contains: Target Product (Largely Unchanged) Organic_Phase_Initial->Organic_Phase_Final Stays in Organic Phase Aqueous_Phase_Final Aqueous Layer Contains: Deprotonated Byproduct (Water-Soluble Salt) Organic_Phase_Initial->Aqueous_Phase_Final Byproduct moves to Aqueous Phase Aqueous_Phase_Initial Aqueous Layer (Dilute NaHCO₃) Contains: Sodium Bicarbonate

Caption: Selective migration of the acidic byproduct into the aqueous basic phase.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) in a separatory funnel. A good starting ratio is 10-20 mL of solvent per gram of crude material.

  • First Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: NaHCO₃ is a weak base, sufficient to deprotonate the highly acidic sulfonic acid byproduct but generally not strong enough to deprotonate the target sulfonamide. This selectivity is key.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ gas that may form.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution (steps 2-4) one or two more times to ensure complete removal of the acidic byproduct.

  • Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization

This is an ideal second step for purifying solid compounds on a larger scale, assuming a suitable solvent system can be identified.[11][12]

Methodology:

  • Solvent Selection: The goal is to find a solvent or solvent pair in which the target compound is soluble when hot but insoluble when cold, while the impurity remains in solution upon cooling. For sulfonamides, alcohol-water mixtures are often effective.[12]

    • Recommended Solvents to Screen: Isopropanol/Water, Ethanol/Water, Acetone/Water.

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., isopropanol) needed to fully dissolve the solid at its boiling point.

  • Induce Crystallization: If using a solvent pair, add the anti-solvent (e.g., hot water) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a few more drops of the primary solvent to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 3: Flash Column Chromatography

For the highest possible purity, especially on a research scale (<5g), flash column chromatography is the method of choice.[13]

Methodology:

  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Mobile Phase (Eluent): Use a solvent system that provides good separation on TLC (aim for an Rf of ~0.3 for the target compound). A common gradient is Hexane:Ethyl Acetate.

    • Example Gradient: Start with 90:10 Hexane:EtOAc, and gradually increase the proportion of EtOAc to 80:20, then 70:30, etc.

  • Elution: Apply pressure (e.g., with compressed air or a pump) to the column and begin collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product. The byproduct will remain strongly adsorbed to the top of the column under these conditions.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified product.

Frequently Asked Questions (FAQs)

Q: My product "oiled out" instead of crystallizing during recrystallization. What should I do? A: "Oiling out" occurs when a compound separates from the solution as a liquid above its melting point.[12] To fix this, reheat the solution to re-dissolve the oil, add more of the primary solvent to lower the saturation point, and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also help initiate proper crystallization.

Q: I'm not getting good separation between my product and other, non-sulfonated impurities on my silica column. Any tips? A: If non-polar impurities are co-eluting with your product, try a different solvent system. Switching from Hexane:EtOAc to a Toluene:Acetone or DCM:Methanol system can alter the selectivity of the separation. Ensure your column is not overloaded; a good rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.

Q: Could I use a desulfonation reaction to remove the byproduct? A: In theory, yes. Aromatic sulfonation is a reversible reaction.[4][6] Heating a sulfonic acid in the presence of dilute aqueous acid can cleave the -SO₃H group from the ring.[7] However, this approach is not recommended here. The required conditions (heat, strong acid) are harsh and could potentially degrade your target sulfonamide, leading to lower yields and the formation of other byproducts. The physical separation methods described above are far more reliable, selective, and high-yielding.

References

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (n.d.). MDPI. [Link]

  • Chauhan, A., & Goyal, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Chemistry Letters. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service, USDA. [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Osol, A., & Tice, L. F. (1956). Sulfonamide purification process. U.S. Patent No. 2,777,844.
  • Sulfonation of Benzene. (n.d.). Chemistry Steps. [Link]

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (2022). ResearchGate. [Link]

  • N-(4-isopropylphenyl)methanesulfonamide. (n.d.). PubChem. [Link]

  • Sulfonic acid. (n.d.). Wikipedia. [Link]

  • [Determination of 11 sulfonamides in pork by two-step liquid-liquid extraction-solid phase extraction purification coupled with high performance liquid chromatography-tandem mass spectrometry]. (2019). PubMed. [Link]

  • Liu, B., Wang, X., & Zhang, Y. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts. [Link]

  • Aromatic sulphonation. Part 55. Reaction of polyisopropylbenzenes with concentrated aqueous sulphuric acid. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2016). ResearchGate. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1978). FDA. [Link]

  • Method for preparing 4-amino-N-methylphenyl methane sulfonamide. (2012).
  • Nitration and Sulfonation of Benzene. (2015). Chemistry LibreTexts. [Link]

  • Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. (2022). RSC Publishing. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2023). YMER. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). ResearchGate. [Link]

  • Rapid determination of sulfonamides in chicken using two-dimensional online cleanup mode with three columns coupled to liquid chromatography-tandem mass spectrometry. (2019). PubMed. [Link]

  • Method of preparing methane sulfonamide and its derivatives. (n.d.).
  • Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. (2018). YouTube. [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI. [Link]

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (1962). ResearchGate. [Link]

  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (1998). RSC Publishing. [Link]

  • Dispersive liquid liquid microextraction for the determination of sulfonamide in water samples. (2023). ResearchGate. [Link]

  • Sulfonamide. (n.d.). Wikipedia. [Link]

  • Process for the sulfonation of benzene. (1954).
  • General case of the day. Sulfonamide crystallization in nonalkalinized urine. (1988). PubMed. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI. [Link]

  • MCAT Organic Chemistry: Column Chromatography. (2023). YouTube. [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022). MDPI. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. [Link]

Sources

Optimization

Improving the purity of crude N-(4-isopropylphenyl)methanesulfonamide

An In-Depth Technical Guide to the Purification of Crude N-(4-isopropylphenyl)methanesulfonamide Introduction N-(4-isopropylphenyl)methanesulfonamide is a key intermediate in pharmaceutical synthesis. The purity of this...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of Crude N-(4-isopropylphenyl)methanesulfonamide

Introduction

N-(4-isopropylphenyl)methanesulfonamide is a key intermediate in pharmaceutical synthesis. The purity of this compound is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for troubleshooting and improving the purity of crude N-(4-isopropylphenyl)methanesulfonamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of N-(4-isopropylphenyl)methanesulfonamide in a practical question-and-answer format.

Part 1: Initial Purity Assessment

Q1: How do I get a quick and reliable estimate of my crude product's purity?

A1: A combination of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is the most effective approach for initial purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid, qualitative assessment of your reaction mixture. It allows you to visualize the number of components present.[1] For sulfonamides, a standard mobile phase is a mixture of a nonpolar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or methanol.[2] Visualization under UV light (254 nm) is typically sufficient, but staining with a fluorescamine solution can enhance spot detection for sulfonamides.[2][3] The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative analysis, HPLC is the gold standard. It separates components with high resolution and provides the percentage purity by integrating the peak areas of your main product and any impurities.[3][4] A reverse-phase C18 or C8 column is commonly used for sulfonamide analysis.[5]

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ObtainedKey AdvantagesCommon Limitations
TLC Differential adsorption on a stationary phase.[3]Number of components, relative polarities (Rf values).Fast, inexpensive, good for reaction monitoring.Not quantitative, lower resolution than HPLC.
HPLC Differential partitioning between stationary and mobile phases.[3]Retention time, quantitative % purity, high-resolution separation.Highly accurate, precise, and reproducible.[3]Requires more expensive equipment and reference standards.
LC-MS HPLC coupled with Mass Spectrometry.Provides molecular weight information for each separated peak.Powerful for identifying unknown impurities.[1]More complex instrumentation and data analysis.
NMR Nuclear Magnetic Resonance Spectroscopy.Provides detailed structural information.Definitive structural elucidation of product and impurities.[1]Less sensitive to minor impurities compared to HPLC.
Part 2: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds on a large scale. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Q2: My crude product has a noticeable color. How do I remove it?

A2: Colored impurities are common and can often be removed during recrystallization. After dissolving your crude product in the minimum amount of hot solvent, add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[6][7]

Q3: What is the best solvent for recrystallizing N-(4-isopropylphenyl)methanesulfonamide?

A3: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures. For sulfonamides, mixtures of alcohols and water are often very effective.[6] Isopropanol-water or ethanol-water mixtures are excellent starting points. A patent for purifying sulfathiazole, a related sulfonamide, specifically highlights the surprising efficacy of isopropanol containing about 30% water for achieving high recovery of pure, free-flowing crystals.[8]

Table 2: Recommended Solvents for Sulfonamide Recrystallization

Solvent SystemBoiling Point (°C)Rationale & Comments
Isopropanol/Water ~80-100Excellent choice. The isopropanol dissolves the sulfonamide, and water acts as an anti-solvent. Allows for fine-tuning of solubility.[8]
Ethanol/Water ~78-100Similar to isopropanol/water, very effective for many sulfonamides.[6]
Acetone 56Good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization during hot filtration.
Ethyl Acetate 77A moderately polar solvent that can be effective, often used in combination with a nonpolar anti-solvent like hexane.

Q4: My product is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[6] This is often because the solution temperature is higher than the melting point of the impure compound, or the impurity concentration is very high.[6] An oiled-out product is typically impure.

Solutions:

  • Reheat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly.[6]

  • Lower the Crystallization Temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound.[7]

  • Use a Solvent/Anti-solvent System: Dissolve the compound in a "good" solvent at room temperature, then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes persistently cloudy. This controlled precipitation often promotes crystal formation.[7]

Q5: No crystals are forming, even after the solution has cooled completely. What should I do?

A5: This issue typically arises from two main causes: using too much solvent or the solution being supersaturated.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[6][7]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.[6][7]

  • Reduce Solvent Volume: If induction fails, you likely used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration, then allow it to cool again.[6]

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve crude solid in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool observe Observe outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals observe->no_crystals Problem oil_out Product Oils Out observe->oil_out Problem collect Collect Crystals by Vacuum Filtration crystals->collect induce Induce Crystallization (Scratch / Seed) no_crystals->induce reheat_dilute Reheat to dissolve oil, add more solvent, cool slower oil_out->reheat_dilute induce->observe Check again reduce_solvent Reduce solvent volume by boiling, then re-cool induce->reduce_solvent If induction fails reheat_dilute->cool reduce_solvent->cool

Caption: A troubleshooting workflow for common recrystallization issues.

Part 3: Purification by Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a liquid mobile phase passes through it.[1]

Q6: The impurities are very close to my product on the TLC plate. How can I improve the separation?

A6: Improving separation (resolution) requires optimizing the mobile phase or changing the stationary phase.

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: Instead of a single solvent mixture (isocratic elution), use a gradient. Start with a less polar solvent system and gradually increase the polarity over time. This can effectively separate compounds with close Rf values.[5] For example, start with 10% Ethyl Acetate in Hexane and gradually increase to 30% Ethyl Acetate.

    • Change Solvent System: If a Hexane/Ethyl Acetate system isn't working, try a different combination, such as Dichloromethane/Methanol.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel fails, consider a different stationary phase. Options like amide-modified silica or aminopropyl-packed columns have shown good selectivity for separating different sulfonamides.[5]

Decision Workflow: Recrystallization vs. Column Chromatography

G start Crude N-(4-isopropylphenyl) methanesulfonamide tlc Run analytical TLC start->tlc check_spots Are spots well-separated? tlc->check_spots check_solubility Is there a good recrystallization solvent? check_spots->check_solubility Yes chromatography Use Column Chromatography check_spots->chromatography No (streaking or close Rf values) recrystallize Proceed with Recrystallization check_solubility->recrystallize Yes check_solubility->chromatography No pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: Decision workflow for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Recrystallization using an Isopropanol-Water System

This protocol is adapted from general procedures for sulfonamide purification.[6][8]

  • Dissolution: Place 10.0 g of crude N-(4-isopropylphenyl)methanesulfonamide into a 250 mL Erlenmeyer flask with a stir bar. Add 50 mL of isopropanol and heat the mixture on a hot plate with stirring until it begins to boil.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until the solid just dissolves completely. Note the total volume of isopropanol used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add 0.2 g of activated charcoal, and reheat to boiling for 5 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through fluted filter paper into a pre-heated clean flask.

  • Crystallization: Remove the flask from the heat. To the hot solution, add deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy. Add a few drops of hot isopropanol to redissolve the cloudiness.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 isopropanol-water, followed by a small amount of cold water.

  • Drying: Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. A good system will give your product an Rf value of approximately 0.3-0.4. A mixture of Ethyl Acetate and Hexane is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., Hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product (e.g., 1 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with your chosen mobile phase. Start with a less polar mixture and gradually increase the polarity if using a gradient.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(4-isopropylphenyl)methanesulfonamide.

References

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Food Safety and Inspection Service. (2009).
  • Google Patents. (1957).
  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.

Sources

Troubleshooting

Recrystallization solvent selection for sulfonamide purification

Recrystallization Solvent Selection: A Troubleshooting Guide for Researchers Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Recrystallization Solvent Selection: A Troubleshooting Guide for Researchers

Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of sulfonamides. Here, we move beyond simple protocols to explain the underlying principles that govern solvent selection, enabling you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of choosing a recrystallization solvent for sulfonamides?

A1: The ideal recrystallization solvent for a sulfonamide should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility differential is the primary driver of the recrystallization process. The solvent should also be chosen so that impurities are either completely soluble at all temperatures (and remain in the mother liquor) or are insoluble at all temperatures (and can be removed by hot filtration). Additionally, the solvent's boiling point should be high enough to allow for a sufficient solubility gradient but low enough to be easily removed from the purified crystals. The solvent must also be inert and not react with the sulfonamide.

Q2: How does the polarity of the sulfonamide and the solvent affect recrystallization?

A2: The principle of "like dissolves like" is paramount in recrystallization. Sulfonamides are generally polar molecules due to the presence of the sulfonamide group (-SO₂NH₂), an aromatic ring, and often an amino group (-NH₂). Therefore, polar solvents are typically required to dissolve them. The key is to find a solvent or solvent system with a polarity that is well-matched to the specific sulfonamide. If the solvent is too polar, the sulfonamide may be too soluble even at low temperatures, resulting in poor recovery. Conversely, if the solvent is not polar enough, the sulfonamide may not dissolve sufficiently at high temperatures.

Q3: When should I consider using a solvent pair for recrystallization?

A3: A solvent pair is often employed when no single solvent provides the desired solubility characteristics. This technique involves one solvent in which the sulfonamide is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The sulfonamide is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the point of saturation. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystal formation. A common example for sulfonamides is the use of an ethanol-water system.

Troubleshooting Guide: Common Issues in Sulfonamide Recrystallization

Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.
  • Cause: The sulfonamide's melting point may be lower than the boiling point of the solvent, causing it to melt in the hot solution before it can crystallize upon cooling. It can also occur if the solution is supersaturated to a very high degree.

  • Solution:

    • Lower the Temperature of Crystallization: After dissolving the sulfonamide in the hot solvent, allow the solution to cool more slowly. You can also try adding the anti-solvent (if using a pair) at a slightly lower temperature.

    • Change the Solvent: Select a solvent with a lower boiling point.

    • Induce Crystallization: If an oil has formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface or by adding a seed crystal of the pure sulfonamide.

Issue 2: Poor Recovery of the Purified Sulfonamide.
  • Cause: The sulfonamide may still be too soluble in the solvent at low temperatures. Alternatively, too much solvent may have been used during the dissolution step.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the sulfonamide.

    • Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the sulfonamide.

    • Solvent Selection: Re-evaluate your solvent choice. The sulfonamide might be too soluble in the chosen solvent. Consider a less polar solvent or a different solvent pair.

    • Concentrate the Solution: If too much solvent was added, you can carefully evaporate some of the solvent to increase the concentration of the sulfonamide before cooling.

Issue 3: The Crystals are Colored or Appear Impure.
  • Cause: Colored impurities may have co-precipitated with the sulfonamide. The solvent may also be reacting with the compound or impurities at high temperatures.

  • Solution:

    • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration. The activated carbon will adsorb colored impurities. Use with caution as it can also adsorb the target compound, potentially reducing yield.

    • Hot Filtration: If impurities are insoluble in the hot solvent, perform a hot filtration step to remove them before allowing the solution to cool.

    • Re-recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

Experimental Protocol: Systematic Selection of a Recrystallization Solvent

This protocol outlines a systematic approach to identifying an optimal solvent or solvent pair for the recrystallization of a given sulfonamide.

Materials:

  • The sulfonamide to be purified

  • A selection of potential solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Hot plate or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Initial Solubility Screening (Small Scale):

    • Place approximately 20-30 mg of the sulfonamide into several test tubes.

    • Add 0.5 mL of a different solvent to each test tube at room temperature.

    • Vortex each tube and observe the solubility. A suitable solvent should show low solubility at room temperature.

  • High-Temperature Solubility Testing:

    • Gently heat the test tubes containing the solvents in which the sulfonamide was poorly soluble at room temperature.

    • Add the solvent in small increments (0.1-0.2 mL) while heating and vortexing until the solid dissolves completely.

    • A good solvent will dissolve the sulfonamide at an elevated temperature.

  • Cooling and Crystal Formation:

    • Allow the test tubes with the dissolved sulfonamide to cool slowly to room temperature.

    • Once at room temperature, place the test tubes in an ice bath for 15-20 minutes.

    • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.

  • Solvent Pair Selection (if necessary):

    • If no single solvent is ideal, select a "good" solvent (high solubility) and a "bad" solvent (low solubility) from your initial screen.

    • Dissolve the sulfonamide in a minimum amount of the hot "good" solvent.

    • Add the "bad" solvent dropwise until persistent turbidity is observed.

    • Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly and observe crystal formation.

Data Summary: Properties of Common Solvents for Sulfonamide Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Typical Use for Sulfonamides
Water10080.1Often used as an anti-solvent or for highly polar sulfonamides.
Ethanol7824.5A versatile and commonly used solvent, often in a pair with water.
Methanol6532.7Similar to ethanol but more volatile.
Acetone5620.7A good solvent for many organic compounds, but its low boiling point can be a disadvantage.
Ethyl Acetate776.0A moderately polar solvent.
Toluene1112.4A non-polar solvent, generally used for less polar sulfonamides or as part of a solvent pair.
Hexane691.9A non-polar solvent, typically used as an anti-solvent.

Workflow for Recrystallization Solvent Selection

G A Start: Crude Sulfonamide B Solubility Test (Small Scale) Multiple Solvents A->B C Insoluble at Room Temp? B->C D Heat to Boiling C->D Yes I Discard Solvent C->I No (Too Soluble) E Soluble when Hot? D->E F Cool to Room Temp, then Ice Bath E->F Yes E->I No (Insoluble) G Good Crystal Formation? F->G H Success! Scale up. G->H Yes J Try a Solvent Pair G->J No (Poor Yield/Oiling Out) J->B Re-evaluate

Caption: Decision-making workflow for selecting a recrystallization solvent.

References

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization. Organic Chemistry @ University of Colorado Boulder. [Link]

  • Solvent Polarity. Master Organic Chemistry. [Link]

Optimization

Technical Support Center: Overcoming Solubility Challenges with (4-ISOPROPYLPHENYL)METHANESULFONAMIDE in In Vitro Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing the solubility challenges of (4...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing the solubility challenges of (4-isopropylphenyl)methanesulfonamide, a compound whose moderately hydrophobic nature (estimated XLogP3 of 2.1) can lead to precipitation in aqueous assay environments.[1] Our goal is to equip you with a systematic approach to ensure accurate and reproducible experimental results.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial hurdles encountered when working with (4-isopropylphenyl)methanesulfonamide.

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture media or assay buffer. Why is this happening and what's the quickest fix?

A: This phenomenon, commonly known as "crashing out," occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower.[2] The solvent exchange is too fast for the molecule to establish favorable interactions with water, causing it to precipitate.

Quick Fixes:

  • Pre-warm your aqueous media/buffer to 37°C. Solubility is often temperature-dependent.

  • Perform a serial dilution. Instead of adding the concentrated stock directly, create intermediate dilutions in your final buffer.

  • Add the stock solution dropwise to the vortexing or stirring buffer to slow the rate of mixing and prevent localized high concentrations.

Q2: What is the maximum recommended final concentration of DMSO for my assay?

A: The tolerance for DMSO is assay-dependent, but a universal best practice is to keep the final concentration as low as possible. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with ideally ≤0.1% being the target to minimize solvent-induced artifacts.[3][4] Always include a "vehicle control" in your experimental design, which contains the same final concentration of DMSO as your test samples but without the compound. This allows you to differentiate between the effects of your compound and the solvent itself.

Q3: Can I just sonicate the media after adding my compound to redissolve the precipitate?

A: While sonication can break up aggregates, it often creates a fine suspension rather than a true solution. This is problematic because the actual concentration of the dissolved, biologically available compound is unknown and likely inconsistent across samples, leading to poor data reproducibility. It is not a recommended primary strategy for solubilization.

Q4: I see a precipitate in my high-concentration DMSO stock solution, especially after a freeze-thaw cycle. What should I do?

A: Precipitation can occur in DMSO stocks, particularly with less soluble compounds or after repeated freeze-thaw cycles.[5][6] Before use, always bring the stock vial to room temperature and inspect it for precipitate. If present, gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly to attempt redissolution. If the precipitate does not dissolve, the stock solution is compromised and should not be used, as its concentration is no longer accurate.

Section 2: A Systematic Workflow for Overcoming Solubility Issues

When simple fixes are insufficient, a more systematic approach is required. This workflow guides you from basic solvent optimization to advanced formulation strategies.

G start Initial Problem: (4-isopropylphenyl)methanesulfonamide Precipitates in Assay step1 Step 1: Optimize Dilution - Pre-warm aqueous buffer - Use serial or dropwise dilution - Keep final DMSO <0.5% start->step1 step2 Step 2: Leverage pH - Is the assay tolerant to pH > 7.5? - Prepare buffer at a higher pH step1->step2 Precipitation Persists step3 Step 3: Advanced Formulation Use Solubilizing Excipients step2->step3 Precipitation Persists OR Assay is pH-sensitive step3a Cell-Based Assay? (HEK293, HeLa, etc.) step3->step3a step3b Use Cyclodextrins (e.g., SBE-β-CD / Captisol®) Forms soluble inclusion complex step3a->step3b Yes step3c Acellular / Biochemical Assay? (Enzyme inhibition, etc.) step3a->step3c No solution SOLUBILITY ACHIEVED Proceed with Assay step3b->solution step3d Use Non-ionic Surfactants (e.g., Tween-20, Triton X-100) Forms micelles step3c->step3d step3d->solution

Caption: A decision-making workflow for troubleshooting solubility.

Step 1: Protocol for Optimized Co-Solvent Dilution

This protocol minimizes the "crashing out" effect by controlling the dilution process.

  • Prepare Stock Solution: Dissolve (4-isopropylphenyl)methanesulfonamide in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by gentle warming and vortexing.

  • Pre-warm Buffer: Place your final aqueous assay buffer (e.g., DMEM + 10% FBS, PBS) in a 37°C incubator or water bath for at least 30 minutes.

  • Perform Serial Dilution:

    • Create an intermediate dilution of your stock in pre-warmed buffer (e.g., dilute a 10 mM stock 1:10 to get 1 mM in buffer with 10% DMSO).

    • Use this intermediate stock for subsequent dilutions into the final assay plate. This gradual reduction in DMSO concentration helps maintain solubility.

  • Verify Final Concentration: Ensure the final concentration of DMSO in your assay wells is below the cytotoxic limit for your system (ideally ≤0.1%).

Step 2: Leveraging pH for Solubilization

The Causality: The sulfonamide functional group (-SO₂NH-) contains a weakly acidic proton. By increasing the pH of the solution above the compound's pKa, this proton is removed, creating a negatively charged anion.[7][8] This ionized form is significantly more polar and, therefore, more soluble in aqueous media. While the exact pKa of (4-isopropylphenyl)methanesulfonamide is not readily published, related sulfonamides often have pKa values that allow for increased solubility in mildly basic conditions (pH 7.5-9.0).[9]

Experimental Protocol:

  • Determine Assay pH Tolerance: First, confirm that your cells or enzyme system are stable and functional at a slightly elevated pH. Run a control experiment with buffer only at various pH values (e.g., 7.4, 7.8, 8.2) to check for effects on your assay endpoint.

  • Prepare Alkaline Buffer: Adjust the pH of your final assay buffer using sterile 1 M NaOH to the desired value (e.g., pH 8.0).

  • Test Solubility: Attempt to dissolve the compound directly in the pH-adjusted buffer or use the optimized dilution protocol from Step 1 with this new buffer.

  • Alternative - Alkaline Stock: For a more concentrated stock, dissolve the compound in DMSO containing a molar equivalent of a base like NaOH before diluting into the neutral assay buffer. Caution: This can be complex and may affect compound stability.

Step 3: Advanced Formulation with Solubilizing Excipients

When intrinsic solubility remains a barrier, formulation aids can be used to create stable solutions. The choice of excipient is critically dependent on the assay type.

The Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly water-soluble "guest" molecules, like (4-isopropylphenyl)methanesulfonamide, within their cavity, forming a water-soluble "inclusion complex."[12][13][14] This complex shields the hydrophobic part of the drug from water, dramatically increasing its apparent solubility without altering the compound itself.[10]

G cluster_0 Aqueous Environment Drug Hydrophobic Drug (Insoluble) Complex Water-Soluble Inclusion Complex Drug->Complex Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Complexation

Caption: Formation of a soluble drug-cyclodextrin complex.

Recommended Excipient: Sulfobutylether-β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a highly effective and safe choice. It is used in multiple FDA-approved injectable drug formulations and can increase aqueous solubility by factors of 10 to 25,000.[15][16][17]

Protocol for Preparing a Solution with SBE-β-CD:

  • Prepare SBE-β-CD Solution: Prepare a 10-30% (w/v) solution of SBE-β-CD in your assay buffer.

  • Add Compound: Add the powdered (4-isopropylphenyl)methanesulfonamide directly to the SBE-β-CD solution.

  • Facilitate Complexation: Vortex or sonicate the mixture for 30-60 minutes to ensure the formation of the inclusion complex. The solution should become clear.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.

  • Assay Dilution: Use this clear, concentrated stock for dilutions in your assay. Remember to include a vehicle control containing the same concentration of SBE-β-CD.

ExcipientTypical ConcentrationKey AdvantagesConsiderations
SBE-β-CD (Captisol®) 5-30% (w/v)High solubilization capacity, excellent safety profile, used in commercial drugs.[15][16]Can extract cholesterol from cell membranes at very high concentrations; always run a vehicle control.
HP-β-CD 5-40% (w/v)Good solubilization, widely used.May have lower solubilizing power than SBE-β-CD for some compounds.[18]

The Mechanism: Surfactants (or detergents) are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[19] The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment that can dissolve hydrophobic compounds like (4-isopropylphenyl)methanesulfonamide, thereby increasing their overall solubility in the bulk aqueous solution.[20][21][22]

CRITICAL WARNING: Most surfactants are disruptive to cell membranes and are not suitable for live-cell assays at concentrations near or above their CMC.[23] Their use should be restricted to biochemical assays (e.g., purified enzyme or receptor binding assays).

Protocol for Using Surfactants:

  • Select a Surfactant: Non-ionic surfactants like Tween-20 or Triton X-100 are common choices.

  • Prepare Buffer: Add the surfactant to your assay buffer at a final concentration slightly above its CMC (see table below).

  • Dissolve Compound: Prepare a concentrated stock of (4-isopropylphenyl)methanesulfonamide in DMSO, and then dilute it into the surfactant-containing buffer using the optimized method from Step 1.

SurfactantTypical Assay Conc.CMC (approx.)Notes
Tween-20 0.01 - 0.1%0.006%Commonly used to reduce non-specific binding and improve solubility.
Triton X-100 0.01 - 0.1%0.015%Effective solubilizer, but can interfere with some protein assays.
Section 3: Summary of Strategies & Best Practices
StrategyAssay CompatibilityEase of UsePotential for InterferenceKey Consideration
Optimized Dilution UniversalHighLowOften the first and simplest solution.
pH Adjustment System DependentMediumMediumMust verify that assay performance is not affected by the pH change.
Cyclodextrins Cellular & AcellularMediumLowThe preferred method for cell-based assays.[10] Use a vehicle control.
Surfactants Acellular Only HighHighToxic to live cells. Can inhibit enzymes or disrupt protein interactions.
Final Best Practices Checklist:
  • ✓ Know Your Compound: Understand the basic physicochemical properties (hydrophobicity, pKa).

  • ✓ Always Use a Vehicle Control: This is non-negotiable for interpreting your results correctly.

  • ✓ Start Simple: Always begin with optimizing your dilution technique before moving to more complex formulations.

  • ✓ Visually Inspect: Before every experiment, check your stock and final solutions for any signs of precipitation.

  • ✓ Validate Your Assay: When using a new solubilization method (pH, excipients), re-validate your assay with positive and negative controls to ensure the method itself isn't creating artifacts.

References
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • pH-induced solubility transition of sulfonamide-based polymers. PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • The Role of Surfactants in Solubiliz
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Semantic Scholar.
  • SBE-β-CD (captisol) | excipient or formulating agent | CAS 182410-00-0. InvivoChem.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online.
  • A recent overview of surfactant–drug interactions and their importance. PMC - NIH.
  • Captisol. Pharma Excipients.
  • Solubilization by surfactants: Significance and symbolism.
  • SOLUBILITY OF SULPHONAMIDES. The BMJ.
  • How to enhance drug solubility for in vitro assays?
  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Sulfonamide (medicine). Wikipedia.
  • SBE-β-CD (Sulfobutylether-β-Cyclodextrin) | Excipient. MedchemExpress.com.
  • The use of captisol (SBE7-β-CD) in oral solubility-enabling formulations: Comparison to HPβCD and the solubility–permeability interplay | Request PDF.
  • Compound Precipitation in High-Concentr
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • Technical Support Center: Preventing Compound Precipit
  • N-(4-isopropylphenyl)methanesulfonamide | C10H15NO2S | CID 849013. PubChem.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Parameters for N-arylsulfonamide Analysis

Welcome to the technical support center for the HPLC analysis of N-arylsulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of N-arylsulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common chromatographic challenges and develop robust, reliable analytical methods.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of N-arylsulfonamides, offering explanations for the underlying causes and actionable solutions.

Issue 1: Peak Tailing

Q1: My N-arylsulfonamide peak is showing significant tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common problem in the analysis of sulfonamides and is often attributed to secondary interactions between the analyte and the stationary phase.[1] N-arylsulfonamides possess acidic protons on the sulfonamide nitrogen, making them prone to interactions with residual silanol groups on the silica-based stationary phase.[2][3]

Causality and Solutions:

  • Secondary Silanol Interactions: Uncapped or residual silanol groups (Si-OH) on the silica surface of reversed-phase columns are acidic and can become deprotonated (Si-O-), especially at mid-range pH.[3] These negatively charged sites can then interact electrostatically with the slightly acidic protons of the sulfonamide, leading to a secondary retention mechanism that causes peak tailing.[2][4]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2.5-3.5) with an acidifier like phosphoric acid or formic acid will protonate the residual silanol groups, neutralizing their negative charge and minimizing these unwanted interactions.[3][5][6]

    • Solution 2: Use of End-Capped Columns: Employing a high-quality, end-capped C18 or C8 column is crucial. End-capping uses a small, silanizing reagent to block a majority of the residual silanol groups, thereby reducing the potential for secondary interactions.[4][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Reduce the sample concentration or injection volume. A linearity study can help determine the optimal concentration range for your analysis.

  • Column Void or Contamination: A void at the column inlet or contamination from previous injections can disrupt the sample band as it enters the column, causing peak shape issues.

    • Solution: Use a guard column to protect the analytical column from strongly retained impurities. If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help. In many cases, the column will need to be replaced.

Issue 2: Poor Resolution Between Analytes

Q2: I am unable to separate my N-arylsulfonamide of interest from a closely related impurity. What parameters can I adjust?

A2: Achieving adequate resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic system. For structurally similar N-arylsulfonamides, fine-tuning the mobile phase composition and choosing the appropriate stationary phase are key.

Causality and Solutions:

  • Insufficient Selectivity: The mobile phase and stationary phase combination may not be providing enough difference in interaction with the analytes.

    • Solution 1: Adjust Organic Modifier Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation of early eluting peaks. A gradient elution, where the organic solvent concentration is increased over time, is often effective for separating compounds with a wider range of polarities.[8]

    • Solution 2: Change the Organic Modifier: Acetonitrile and methanol have different solvent properties. If you are using acetonitrile, switching to methanol (or vice-versa) can alter the selectivity of the separation due to different hydrogen bonding capabilities.

    • Solution 3: Mobile Phase pH Optimization: The retention of N-arylsulfonamides is pH-dependent due to their ionizable nature.[9][10] Adjusting the mobile phase pH can change the ionization state of the analytes, thus altering their hydrophobicity and retention, which can be leveraged to improve resolution.

  • Low Column Efficiency: A column with a low number of theoretical plates will produce broader peaks, making it more difficult to resolve closely eluting compounds.

    • Solution: Ensure you are using a high-efficiency column with smaller particle sizes (e.g., <3 µm). Also, check for extra-column band broadening by minimizing the length and diameter of tubing between the injector, column, and detector.[11]

Issue 3: Retention Time Drift

Q3: The retention times for my N-arylsulfonamide peaks are shifting between injections. What could be causing this instability?

A3: Retention time stability is critical for reliable identification and quantification. Drifting retention times often point to issues with the HPLC system, mobile phase preparation, or column equilibration.[11]

Causality and Solutions:

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase at the start of the analysis, you will observe retention time drift, especially in the initial injections.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (typically 10-20 column volumes) before the first injection.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or changes in the solvent composition over time (e.g., due to evaporation of the more volatile component) can lead to shifting retention times.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online mixing system, ensure the proportioning valves are functioning correctly.[11]

  • Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. A common starting temperature is 30°C.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a new N-arylsulfonamide?

A1: A systematic approach is key to efficient method development. Here is a recommended starting point:

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmC18 is a versatile reversed-phase column that provides good retention for moderately polar compounds like N-arylsulfonamides.[5][12]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAn acidified mobile phase is used to suppress the ionization of residual silanol groups and ensure good peak shape.[5][13] Acetonitrile is a common and efficient organic modifier.
Gradient 5-95% B over 20 minutesA broad gradient is useful for initial screening to determine the approximate elution conditions for your analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and can improve peak efficiency.[5]
Detection UV at 254 nm or 278 nmMany sulfonamides have a strong UV absorbance in this range.[5][12] A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Q2: How does the pKa of an N-arylsulfonamide influence mobile phase pH selection?

A2: N-arylsulfonamides are weakly acidic, with pKa values typically in the range of 5 to 8, corresponding to the dissociation of the sulfonamide proton.[9][10][14] The retention of these compounds in reversed-phase HPLC is highly dependent on their ionization state.[9] When the mobile phase pH is more than 2 units below the analyte's pKa, the compound will be in its neutral, more hydrophobic form, leading to longer retention. Conversely, at a pH more than 2 units above the pKa, the compound will be in its ionized, more polar form, resulting in shorter retention. By adjusting the mobile phase pH, you can control the retention time and potentially improve the selectivity between your analyte and any impurities.[9][15]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, but they can provide different selectivity. Acetonitrile is generally a stronger eluting solvent than methanol and has lower viscosity, which results in lower backpressure. Methanol has a greater capacity for hydrogen bonding, which can sometimes offer unique selectivity for compounds capable of hydrogen bonding. If you are not achieving the desired separation with one, it is often worthwhile to try the other.[8]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Initial Method Development for N-arylsulfonamide Analysis
  • System Preparation:

    • Prepare the mobile phases as described in the starting conditions table (e.g., Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water; Mobile Phase B: HPLC-grade Acetonitrile).[5][13]

    • Degas the mobile phases using sonication or vacuum filtration.

    • Install a C18, 250 x 4.6 mm, 5 µm column and set the column oven to 30°C.[5]

    • Purge the pump with each mobile phase to remove any air bubbles.

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A: 5% B) at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of your N-arylsulfonamide standard at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Initial Gradient Run:

    • Set the UV detector to 278 nm.[5]

    • Inject 10 µL of the working standard solution.

    • Run a broad linear gradient from 5% to 95% Acetonitrile over 20 minutes.

  • Data Analysis and Optimization:

    • Evaluate the retention time, peak shape, and resolution from the initial run.

    • If the peak elutes very early, consider a shallower gradient or a lower starting percentage of acetonitrile.

    • If the peak shape is poor (e.g., tailing), confirm the mobile phase pH is sufficiently low (pH 2.5-3.5).

    • Based on the results, adjust the gradient slope, temperature, or organic modifier to optimize the separation.

Diagram: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_column Is the column old or showing high backpressure? start->check_column check_pH Is the mobile phase pH in the 2.5-3.5 range? check_column->check_pH No solution_column Replace with a new, high-quality end-capped column. check_column->solution_column Yes check_overload Is the sample concentration too high? check_pH->check_overload Yes solution_pH Adjust mobile phase pH with 0.1% acid (e.g., H3PO4). check_pH->solution_pH No solution_overload Dilute the sample or reduce injection volume. check_overload->solution_overload Yes end_node Symmetrical Peak Achieved check_overload->end_node No, problem persists. Consult further documentation. solution_column->end_node solution_pH->end_node solution_overload->end_node

Caption: A decision tree for troubleshooting peak tailing in N-arylsulfonamide HPLC analysis.

Diagram: Effect of Mobile Phase pH on Analyte and Stationary Phase

pH_Effect Impact of Mobile Phase pH in Reversed-Phase HPLC cluster_low_pH Low pH (e.g., 2.5) cluster_high_pH Higher pH (e.g., 6.0) node_low_silanol Silanol Group (Si-OH) Protonated (Neutral) node_low_interaction Minimal Electrostatic Interaction (Good Peak Shape) node_low_sulfonamide Sulfonamide (R-SO2-NHR') Predominantly Neutral node_high_silanol Silanol Group (Si-O⁻) Deprotonated (Anionic) node_high_interaction Electrostatic Repulsion/Interaction (Potential for Peak Tailing) node_high_silanol->node_high_interaction Ionic Interaction node_high_sulfonamide Sulfonamide (R-SO2-NR'⁻) Partially or Fully Anionic

Sources

Reference Data & Comparative Studies

Validation

Comparison of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE with other P2Y12 inhibitors

A Comparative Guide to P2Y12 Receptor Inhibitors for Thrombosis Research This guide provides a comprehensive comparison of established P2Y12 receptor inhibitors, offering a framework for researchers and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to P2Y12 Receptor Inhibitors for Thrombosis Research

This guide provides a comprehensive comparison of established P2Y12 receptor inhibitors, offering a framework for researchers and drug development professionals to evaluate novel compounds. We will delve into the mechanisms of action, chemical structures, and performance data of market-leading antiplatelet agents. This analysis will serve as a benchmark for assessing potential new chemical entities, including compounds like (4-ISOPROPYLPHENYL)METHANESULFONAMIDE.

A Note on (4-ISOPROPYLPHENYL)METHANESULFONAMIDE: A thorough review of current scientific literature and chemical databases reveals no published data characterizing (4-ISOPROPYLPHENYL)METHANESULFONAMIDE as an inhibitor of the P2Y12 receptor.[1][2][3] While sulfonamide moieties are present in various biologically active molecules, the specific structural attributes required for potent and selective P2Y12 antagonism are complex and not evidently present in this particular compound. This guide, therefore, uses established P2Y12 inhibitors as a reference to delineate the essential pharmacological, kinetic, and structural characteristics required for a compound to be considered a viable candidate in this therapeutic class.

The P2Y12 Receptor: A Critical Target in Antithrombotic Therapy

Platelets play a pivotal role in hemostasis and thrombosis.[4] Upon vascular injury, adenosine diphosphate (ADP) is released from dense granules of activated platelets and binds to two key purinergic receptors on the platelet surface: P2Y1 and P2Y12. While both are necessary for a full platelet response, the P2Y12 receptor, a Gi-protein coupled receptor, is the predominant mediator of sustained platelet activation and aggregation.[5] Its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.[5][6] This central role makes the P2Y12 receptor a prime target for antiplatelet drugs aimed at preventing thrombotic events in patients with acute coronary syndromes (ACS) or those undergoing percutaneous coronary intervention (PCI).[4][7][8]

Below is a diagram illustrating the P2Y12 signaling pathway and the points of intervention for different classes of inhibitors.

P2Y12_Signaling_Pathway P2Y12 Signaling and Inhibitor Mechanisms cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds Gi Gi P2Y12_Receptor->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Reduces Production GPIIb_IIIa GPIIb/IIIa Receptor Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits Platelet_Activation->GPIIb_IIIa Thienopyridines Thienopyridines (Clopidogrel, Prasugrel) Irreversible Thienopyridines->P2Y12_Receptor Covalently Binds Ticagrelor Ticagrelor Reversible Allosteric Ticagrelor->P2Y12_Receptor Binds Allosterically Cangrelor Cangrelor Reversible Competitive Cangrelor->P2Y12_Receptor Competes with ADP

Caption: P2Y12 signaling pathway and inhibitor intervention points.

A Comparative Analysis of Established P2Y12 Inhibitors

The landscape of P2Y12 inhibitors is dominated by a few key molecules, which can be broadly classified into two groups: the irreversible thienopyridines (Clopidogrel and Prasugrel) and the reversible, direct-acting agents (Ticagrelor and Cangrelor).[5]

Chemical Structures and Mechanisms of Action
  • Clopidogrel: A second-generation thienopyridine, clopidogrel is a prodrug that requires a two-step metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C19, to form its active thiol metabolite.[6][9][10] This active metabolite then irreversibly binds to the P2Y12 receptor for the lifespan of the platelet (7-10 days).[9][10] The dependence on CYP2C19 function leads to significant inter-individual variability in its antiplatelet effect.[10]

  • Prasugrel: A third-generation thienopyridine, prasugrel is also a prodrug but undergoes a more efficient and consistent one-step hepatic activation, primarily by CYP3A4 and CYP2B6, making it less susceptible to genetic variations in CYP2C19.[4][8][11] Like clopidogrel, its active metabolite irreversibly inhibits the P2Y12 receptor, but it demonstrates a more rapid onset and greater potency.[8][11]

  • Ticagrelor: Belonging to the cyclopentyltriazolopyrimidine class, ticagrelor is an orally active, direct-acting antagonist that does not require metabolic activation.[7][12] It binds reversibly to an allosteric site on the P2Y12 receptor, distinct from the ADP binding site, preventing receptor signaling.[7][12][13] Its reversible nature allows for a faster offset of action compared to thienopyridines.[14]

  • Cangrelor: An intravenous adenosine triphosphate (ATP) analog, cangrelor is a direct-acting, reversible, and competitive antagonist of the P2Y12 receptor.[15][16] It does not require metabolic activation and has a very rapid onset of action (within minutes) and a very short half-life (3-6 minutes), allowing for precise control of platelet inhibition and rapid restoration of platelet function upon discontinuation.[16][17][18][19]

Performance and Pharmacodynamic Comparison

The efficacy of P2Y12 inhibitors is determined by their potency, onset and offset of action, and the consistency of their antiplatelet effect. These parameters are crucial in clinical settings, especially in acute scenarios requiring rapid and potent platelet inhibition.

FeatureClopidogrelPrasugrelTicagrelorCangrelor
Class ThienopyridineThienopyridineCyclopentyltriazolopyrimidineATP Analog
Activation Prodrug (2-step)[6][9]Prodrug (1-step)[8][11]Orally Active[7][12]Intravenously Active[15][16]
Binding Irreversible[9][10]Irreversible[8][11]Reversible, Allosteric[7][13]Reversible, Competitive[16]
Onset of Action 2-8 hours[9][20]~30 minutes[8][11]~30 minutes - 2 hours[21]~2 minutes[18][19]
Offset of Action 5-7 days[9][22]7-10 days[21]3-5 days[14]60-90 minutes[18][19]
Platelet Inhibition Moderate, Variable[20]Potent, Consistent[11][23]Potent, Consistent[7][24]Very Potent, Consistent[16][18]
Administration Oral[9]Oral[25]Oral[7]Intravenous[18]

Experimental Evaluation of P2Y12 Inhibitors

Assessing the efficacy of a potential P2Y12 inhibitor requires robust and standardized in vitro assays. Light Transmission Aggregometry (LTA) is considered the gold-standard method for evaluating platelet function.[26][27]

Experimental Workflow: Light Transmission Aggregometry

The following diagram outlines the typical workflow for assessing P2Y12 inhibition using LTA.

Caption: Workflow for Light Transmission Aggregometry (LTA).

Detailed Protocol: Light Transmission Aggregometry (LTA)

Objective: To determine the in vitro efficacy of a test compound in inhibiting ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

  • Test compound dissolved in a suitable vehicle (e.g., DMSO).

  • Adenosine Diphosphate (ADP) solution (e.g., 10 µM final concentration).[27][28]

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

  • Calibrated pipettes.

  • Centrifuge.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect venous blood with minimal occlusion into 3.2% citrate tubes.[29] Samples should be kept at room temperature and processed within 4 hours.[29]

    • Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to separate the PRP.[27][29]

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP.[27]

  • Assay Procedure:

    • Pre-warm PRP and PPP aliquots to 37°C.

    • Calibrate the aggregometer by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% transmission.[28][29]

    • Pipette PRP into a test cuvette with a magnetic stir bar and place it in the aggregometer incubation well at 37°C.[29]

    • Add the test compound (at various concentrations) or vehicle control to the PRP and incubate for a pre-determined time.

    • Initiate the aggregation measurement by adding the ADP agonist.

    • Record the change in light transmission for a set period, typically 5-6 minutes.[28]

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Calculate the percentage inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the platelet aggregation).

Causality and Validation: This protocol includes a vehicle control to account for solvent effects and uses PPP and PRP for baseline calibration, ensuring that the measured change in light transmission is solely due to platelet aggregation. The use of a specific agonist like ADP targets the P2Y12 pathway. For more specific P2Y12 testing, co-incubation with prostaglandin E1 (PGE1) can be employed to suppress the contribution from P2Y1 receptors.[30][31]

Conclusion

The development of effective and safe P2Y12 inhibitors is a cornerstone of cardiovascular medicine. A successful candidate in this class must exhibit high potency and selectivity for the P2Y12 receptor, a predictable pharmacokinetic and pharmacodynamic profile, and a manageable bleeding risk. As demonstrated by the evolution from irreversible prodrugs like clopidogrel to direct-acting, reversible agents like ticagrelor and cangrelor, the field is moving towards agents with more rapid onset, consistent inhibition, and faster offset of action.

While (4-ISOPROPYLPHENYL)METHANESULFONAMIDE is not an established P2Y12 inhibitor, the comparative data and experimental protocols presented in this guide provide a robust scientific framework for the evaluation of this and other novel compounds. Any new chemical entity intended for this target must be rigorously tested against these benchmarks to ascertain its potential as a clinically relevant antiplatelet agent.

References

  • Cangrelor: a review on pharmacology and clinical trial development. PubMed. [Link]

  • Clopidogrel. Wikipedia. [Link]

  • Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. PMC. [Link]

  • VerifyNow P2Y12 and VerifyNow PRU Test. Practical-Haemostasis.com. [Link]

  • 4 - REVIEW MEMORANDUM. FDA. [Link]

  • Ticagrelor | Drug Guide. MedSchool. [Link]

  • Efficacy and Safety of High Potent P2Y12 Inhibitors Prasugrel and Ticagrelor in Patients With Coronary Heart Disease Treated With Dual Antiplatelet Therapy: A Sex-Specific Systematic Review and Meta-Analysis. American Heart Association Journals. [Link]

  • Recent developments in clopidogrel pharmacology and their relation to clinical outcomes. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • What is the mechanism of Cangrelor? Patsnap Synapse. [Link]

  • What is the mechanism of action of Cangrelor (antiplatelet medication)? Dr.Oracle. [Link]

  • Clopidogrel Drug Profile-1. Scribd. [Link]

  • Ticagrelor | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. YouTube. [Link]

  • Cangrelor. Wikipedia. [Link]

  • Cangrelor: Clinical Data, Contemporary Use, and Future Perspectives. American Heart Association Journals. [Link]

  • Prasugrel. Wikipedia. [Link]

  • Pharmacology and Metabolism of Clopidogrel. Hilaris Publisher. [Link]

  • Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update. PMC. [Link]

  • Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. PubMed. [Link]

  • Ticagrelor. Wikipedia. [Link]

  • Prasugrel. StatPearls. [Link]

  • The efficacy and safety of P2Y12 inhibitor monotherapy in patients after percutaneous coronary intervention. PubMed Central. [Link]

  • Comparative Efficacy and Safety of Oral P2Y12 Inhibitors in Acute Coronary Syndrome. Circulation. [Link]

  • Efficacy and Safety of P2Y12 monotherapy vs standard DAPT in patients undergoing percutaneous coronary intervention: meta-analysis of randomized trials. PubMed. [Link]

  • What is the mechanism of Prasugrel Hydrochloride? Patsnap Synapse. [Link]

  • Offset of antiplatelet effects of oral P2Y 12 inhibitors. ResearchGate. [Link]

  • Monitoring platelet inhibition after clopidogrel with the VerifyNow-P2Y12(R) rapid analyzer: the VERIfy Thrombosis risk ASsessment (VERITAS) study. PubMed. [Link]

  • Clopidogrel: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Efficacy and Safety of Novel Oral P2Y12 Receptor Inhibitors in Patients With ST-Segment Elevation Myocardial Infarction Undergoing PCI: A Systematic Review and Meta-Analysis. PMC. [Link]

  • N-(4-isopropylphenyl)methanesulfonamide. PubChem. [Link]

  • Discordance in tests used to detect inhibition of the P2Y12 receptor in patients undergoing interventional neuroradiology procedures. NIH. [Link]

  • P2Y 12 inhibitors: differences in properties and mechanisms of action and potential consequences for clinical use. Oxford Academic. [Link]

  • Platelet Aggregation - Plavix Sensitivity. Machaon Diagnostics. [Link]

  • P2Y12-ADP receptor antagonists: Days of future and past. PMC. [Link]

  • Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. NIH. [Link]

  • P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. Frontiers. [Link]

  • Onset and offset of platelet inhibition after high-dose clopidogrel loading and standard daily therapy measured by a point-of-care assay in healthy volunteers. PubMed. [Link]

  • Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]

  • VerifyNow Platelet Testing. Werfen North America. [Link]

  • Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors. PubMed. [Link]

  • VerifyNow P2Y12 Assay. UW Medicine Laboratory Test Guide. [Link]

  • P2Y12 platelet inhibition in clinical practice. PMC. [Link]

  • Anti platelets - MOA, indications and Side-effects (Aspirin, P2Y12 and GP-IIB/IIA inhibitors). YouTube. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Mechanism of Action of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE Derivatives

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound series is a cornerstone of preclinical development. It transforms a promising "hit" i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound series is a cornerstone of preclinical development. It transforms a promising "hit" into a credible therapeutic candidate. This guide provides an in-depth, experience-driven framework for validating the MoA of (4-isopropylphenyl)methanesulfonamide derivatives. We will move beyond theoretical lists, focusing on the causal logic behind experimental choices and presenting a self-validating, multi-pronged approach to generate a robust and defensible MoA dossier.

The sulfonamide scaffold is a privileged structure in medicinal chemistry.[1] While classical sulfonamides are known inhibitors of the folate biosynthetic pathway, novel derivatives often possess entirely different mechanisms.[1][2] Therefore, approaching a new series like (4-isopropylphenyl)methanesulfonamide requires an unbiased and systematic validation strategy, starting from direct target engagement and extending to downstream pathway effects and whole-organism physiological outcomes.

The Core Validation Strategy: A Triad of Inquiry

Our validation workflow is built on three fundamental questions:

  • Target Engagement: Does the compound physically interact with its intended molecular target(s) in a relevant biological context?

  • Pathway Modulation: Does this interaction lead to the expected changes in downstream signaling pathways?

  • Phenotypic Correlation: Do the molecular changes translate into a desired cellular or physiological outcome?

Answering these questions requires a carefully selected arsenal of complementary experimental techniques. No single assay is sufficient; confidence in an MoA is built by the convergence of evidence from multiple, orthogonal methods.

MoA_Validation_Strategy CETSA Cellular Thermal Shift Assay (CETSA) Phospho Phosphoproteomics CETSA->Phospho Confirms target binding Affinity Affinity Purification-MS Affinity->Phospho Identifies target(s) Competition Competition Binding (e.g., Kinobeads) Competition->Phospho Identifies target(s) Western Western Blotting Phospho->Western Validates key pathway nodes InVivo In Vivo Target Validation Phospho->InVivo Provides in vivo biomarkers Reporter Reporter Gene Assays Western->Reporter Confirms transcriptional effects PhenoScreen Phenotypic Screening Reporter->PhenoScreen Links pathway to cell function PhenoScreen->InVivo Translates cell effect to organism CETSA_Workflow cluster_workflow CETSA Experimental Workflow start Treat Cells (Compound vs. Vehicle) heat Heat Aliquots (Temperature Gradient) start->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse spin Centrifuge (Pellet Aggregates) lyse->spin supernatant Collect Supernatant (Soluble Proteins) spin->supernatant wb Western Blot (Detect Target Protein) supernatant->wb end Analyze Data (Plot Melting Curve) wb->end

Figure 2: Step-by-step CETSA workflow.

Phase 2: Mapping the Downstream Signaling Cascade

Confirming target binding is necessary but not sufficient. The next critical step is to demonstrate that this binding event functionally perturbs the downstream signaling pathway. Phosphoproteomics has emerged as a powerful, unbiased tool for this purpose, providing a global snapshot of cellular signaling. [3][4][5]

Experimental Protocol: Quantitative Phosphoproteomics

Rationale: A global phosphoproteomics screen provides an unbiased view of how the compound alters cellular signaling networks. [3]This can confirm on-target pathway modulation and simultaneously reveal potential off-target activities or unexpected crosstalk, offering a much richer dataset than interrogating a few proteins by Western blot.

Step-by-Step Methodology:

  • Experimental Design: Treat cultured cells with the active compound and a vehicle control. A time-course experiment (e.g., 1, 6, 24 hours) is highly recommended to capture both immediate and adaptive signaling changes. Include a positive control if a known modulator of the pathway exists.

  • Cell Lysis and Protein Digestion: Harvest cells and lyse them in a denaturing buffer containing phosphatase and protease inhibitors. Quantify protein concentration, and digest proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: This is a critical step. Use a method like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to selectively enrich for phosphorylated peptides from the complex mixture.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will sequence the peptides and identify the precise sites of phosphorylation. [6]5. Data Analysis:

    • Identification & Quantification: Use a software suite (e.g., MaxQuant) to identify the phosphopeptides and quantify their abundance changes between compound- and vehicle-treated samples.

    • Pathway Analysis: Input the significantly regulated phosphosites into pathway analysis software (e.g., Ingenuity Pathway Analysis, DAVID, STRING-DB) to identify which signaling pathways are most significantly perturbed by the compound.

    • Kinase Substrate Motif Analysis: Analyze the sequences surrounding the regulated phosphosites to predict the upstream kinases whose activity is being modulated.

Comparison of Pathway Analysis Methods
Method Principle Throughput Information Yield Best For...
Quantitative Phosphoproteomics Unbiased, global profiling of thousands of phosphorylation sites using LC-MS/MS. [7]HighGlobal, unbiased view of pathway activity; hypothesis-generating. [3][4]Initial MoA studies; identifying off-target effects; biomarker discovery.
Western Blotting Antibody-based detection of specific phosphorylated proteins. [6]LowConfirmatory, quantitative data on key, pre-defined pathway nodes.Validating key hits from a phosphoproteomics screen; routine screening.
Reporter Gene Assay A reporter gene (e.g., luciferase) is placed under the control of a transcription factor responsive to a specific pathway.HighFunctional readout of a pathway's transcriptional output.High-throughput screening; confirming that signaling changes lead to altered gene expression.

Phase 3: Linking Molecular Mechanism to Functional Outcomes

The final validation phase connects the molecular MoA to a tangible biological effect. This involves demonstrating that the on-target pathway modulation results in a desired cellular phenotype and, ultimately, efficacy in a preclinical disease model.

Experimental Protocol: In Vivo Target Validation and Efficacy

Rationale: While in vitro and in-cell assays are essential, in vivo models are the ultimate test of a drug's MoA and therapeutic potential. [8]They integrate pharmacokinetics, metabolism, and complex physiological responses that cannot be replicated in a dish. [8][9] Step-by-Step Methodology:

  • Model Selection: Choose an appropriate animal model (e.g., a xenograft mouse model for cancer, a transgenic model for a genetic disease) that is relevant to the therapeutic indication.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Study:

    • Administer the (4-isopropylphenyl)methanesulfonamide derivative to a cohort of animals at different doses.

    • Collect plasma and tumor/target tissue samples at various time points.

    • Measure compound concentration (PK) and a target engagement/pathway biomarker identified in Phase 1 or 2 (PD). A robust biomarker could be the phosphorylation level of a key downstream substrate.

    • This study establishes the dose and schedule required to achieve sufficient target engagement in vivo. [9]3. Efficacy Study:

    • Based on the PK/PD data, design a multi-arm efficacy study. This typically includes a vehicle control, the test compound at one or more doses, and a standard-of-care positive control. [10][11][12] * Administer the treatments according to the determined schedule.

    • Monitor the desired phenotypic outcome (e.g., tumor growth inhibition, reduction in disease-specific biomarkers, improved survival).

InVivo_Logic cluster_invivo In Vivo Study Logic PKPD PK/PD Study (Dose-Exposure-Target Engagement) Efficacy Efficacy Study (Dose-Response) PKPD->Efficacy Informs Dose & Schedule Biomarker End-of-Study Analysis (Confirm MoA in tissue) Efficacy->Biomarker Provides Efficacy Data Decision Go/No-Go Decision Biomarker->Decision Links MoA to Efficacy

Figure 3: Logical flow of in vivo validation studies.

Conclusion

Validating the mechanism of action for a novel compound series like (4-isopropylphenyl)methanesulfonamide is a systematic process of building a coherent and evidence-based narrative. By integrating direct target engagement studies like CETSA, unbiased pathway analysis via phosphoproteomics, and conclusive in vivo efficacy models, researchers can establish a robust MoA. This multi-layered, self-validating approach not only builds confidence in a specific drug candidate but also provides invaluable insights that can guide the entire drug development program, from lead optimization to clinical trial design.

References

  • Phosphoproteomics in drug discovery.Drug Discovery Today,
  • Target identification of small molecules: an overview of the current applic
  • Target Identification and Validation (Small Molecules).University College London,
  • Small-molecule Target and Pathway Identific
  • Phenotypic Screening: A Powerful Tool for Drug Discovery.Technology Networks,
  • Target identification and mechanism of action in chemical biology and drug discovery.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol,
  • Phenotypic Assays.BOC Sciences,
  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods.PubMed Central,
  • Phenotypic Screening.
  • Phenotypic Screening for Drug Discovery.Biobide,
  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells.[No Source Found],
  • Target identification of small molecules: an overview of the current applications in drug discovery.
  • Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies.[No Source Found],
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Phosphoproteomics in Disease Research and Drug Target Discovery.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central,
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • The role of phospho-proteomics in drug discovery and development.[No Source Found],
  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer.PubMed Central,
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Cellular Thermal Shift Assay (CETSA).News-Medical.Net,
  • CETSA.[No Source Found],
  • Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
  • Statistical Assessment of Drug Synergy from In Vivo Combination Studies using Mouse Tumor Models.AACR Journals,
  • Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus.PubMed,
  • Optimized chemical proteomics assay for kinase inhibitor profiling..Semantic Scholar,
  • In Vivo Target Validation.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.UKM Medical Molecular Biology Institute,
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors.PubMed Central,
  • Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models.Crown Bioscience Blog,
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.[No Source Found],

Sources

Validation

A Comparative Guide to Kinase Cross-Reactivity Profiling: A Case Study of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE

This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities against the human kinome. We will use the hypothetical test compound, (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, to illus...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity of novel chemical entities against the human kinome. We will use the hypothetical test compound, (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, to illustrate a robust, field-proven methodology for kinase cross-reactivity screening. The performance of our test compound will be contextualized by comparing its hypothetical results against a panel of well-characterized kinase inhibitors with diverse selectivity profiles: the promiscuous inhibitor Staurosporine , the multi-targeted inhibitor Dasatinib , and the selective inhibitor Erlotinib .

The central pillar of modern drug discovery, particularly in oncology, is the development of inhibitors that modulate the activity of specific protein kinases.[1][2] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[1][3] This conservation presents a significant challenge, as inhibitors designed for one target may inadvertently interact with numerous other kinases.[4] Such "off-target" activity can lead to unforeseen toxicities or confound the interpretation of a compound's mechanism of action, making comprehensive selectivity profiling an indispensable step in the development pipeline.[1][4][5]

This document serves as both a strategic guide and a practical manual for researchers, scientists, and drug development professionals engaged in characterizing novel kinase inhibitors.

The Strategic Imperative: Why Kinase Selectivity Matters

The kinase inhibitor landscape is a spectrum, from highly promiscuous compounds that bind dozens or even hundreds of kinases, to exquisitely selective molecules that interact with only one or a few targets.[5] Understanding where a compound lies on this spectrum is critical for several reasons:

  • Deconvoluting Mechanism of Action: A compound's cellular effect may result from hitting its intended target, an off-target, or a combination of both.[5] Comprehensive profiling is essential to confidently attribute a biological outcome to the inhibition of a specific kinase.

  • Predicting and Mitigating Toxicity: Many adverse effects of kinase inhibitors are caused by the modulation of unintended targets.[4] Early identification of potential off-target liabilities allows for medicinal chemistry efforts to engineer them out, leading to safer drug candidates.

  • Discovering New Therapeutic Opportunities (Polypharmacology): Conversely, off-target effects are not always detrimental. A multi-targeted profile can be beneficial, for instance, by inhibiting both a primary oncogenic driver and a resistance pathway simultaneously.[5] Dasatinib, for example, was developed as a dual Src/Abl inhibitor and has proven effective where imatinib (a more selective Abl inhibitor) fails.[5]

To properly contextualize the profile of our test compound, (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, we have selected three industry-standard comparators.

Comparator Compounds: Establishing a Selectivity Baseline
CompoundClassPrimary Target(s)Selectivity Profile & Rationale for Inclusion
Staurosporine Promiscuous InhibitorBroad SpectrumA microbial alkaloid that potently inhibits a vast number of protein kinases, often with nanomolar IC50 values.[6][7][8] It serves as an essential positive control, demonstrating broad activity across the assay panel.
Dasatinib Multi-Targeted InhibitorBCR-ABL, SRC family, c-KIT, PDGFRβ, Ephrin ReceptorsA potent inhibitor of several kinases, Dasatinib is more selective than Staurosporine but still engages a significant number of targets.[9][10][11] It represents a clinically successful multi-targeted agent.
Erlotinib Selective InhibitorEGFRA selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13][14] It serves as a benchmark for a highly targeted compound, against which the specificity of a new agent can be measured.

Experimental Design: A Tiered Approach to Profiling

An efficient and cost-effective strategy for kinase profiling involves a two-tiered approach.[15] This methodology maximizes information gain while conserving resources by focusing detailed characterization efforts only on relevant interactions.

G cluster_0 Tier 1: Primary Screen cluster_1 Data Analysis & Hit Selection cluster_2 Tier 2: Potency Determination cluster_3 Final Profile A Test Compound & Comparators (e.g., at 1 µM concentration) B Broad Kinase Panel Screen (>300 kinases) A->B Single-point screen C Measure % Inhibition B->C D Identify 'Hits' (e.g., >70% Inhibition) C->D E 10-Point Dose-Response Curve for each 'Hit' Kinase D->E Proceed with hits F Calculate IC50 Values E->F G Generate Kinase Selectivity Profile (IC50 values & S-Score) F->G G cluster_0 Kinase Reaction cluster_1 Outcome cluster_2 Detection Step cluster_3 Signal ATP_start ATP (High) Kinase Active Kinase ATP_start->Kinase ATP_end_inhibited ATP (High) Kinase->ATP_end_inhibited With Inhibitor ATP_end_active ATP (Low) Kinase->ATP_end_active No Inhibitor Substrate Substrate Substrate->Kinase Inhibitor Inhibitor Inhibitor->Kinase Blocks Activity Luciferase_inhibited Add Luciferase/ Luciferin ATP_end_inhibited->Luciferase_inhibited Luciferase_active Add Luciferase/ Luciferin ATP_end_active->Luciferase_active Signal_high High Luminescence (Inhibition) Luciferase_inhibited->Signal_high Signal_low Low Luminescence (Activity) Luciferase_active->Signal_low

Figure 2: Principle of the ATP-depletion luminescent kinase assay.

Detailed Experimental Protocol (384-well format)

This protocol is a representative example and should be optimized for specific kinases and substrates.

  • Compound Preparation:

    • Prepare stock solutions of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE and comparator compounds in 100% DMSO.

    • For Tier 1, create an intermediate plate by diluting stocks to a 100x final concentration (e.g., 100 µM for a 1 µM final assay concentration).

    • For Tier 2, perform a serial dilution of the 100x stocks to create a 10-point concentration gradient.

  • Reagent Preparation:

    • Prepare 2x Kinase/Substrate Buffer containing the specific kinase and its corresponding peptide or protein substrate in the appropriate reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare 2x ATP solution. The concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitivity to ATP-competitive inhibitors. A common starting point is 10 µM.

  • Assay Execution:

    • Using an acoustic dispenser or liquid handler, add 50 nL of compound solution from the compound plate to the wells of a 384-well white, opaque assay plate. Add 50 nL of DMSO to control wells (for 0% and 100% inhibition).

    • Add 2.5 µL of the 2x Kinase/Substrate Buffer to all wells except the 100% inhibition controls (add buffer without enzyme to these).

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase. [16] * Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to all wells. The final reaction volume is 5 µL.

    • Allow the reaction to proceed for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the 0% inhibition wells).

  • Signal Detection:

    • Add 5 µL of Kinase-Glo® Reagent to all wells to stop the kinase reaction and initiate the luminescent signal generation. [17] * Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate-based luminometer.

  • Data Analysis:

    • Calculate Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_100%_inhibition) / (RLU_0%_inhibition - RLU_100%_inhibition)) where RLU is the Relative Luminescence Unit.

    • For Tier 2 data, plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Results & Comparative Analysis

To illustrate the output of this methodology, the following tables present hypothetical data for our test compound and comparators against a small, representative set of kinases.

Table 1: Hypothetical Tier 1 Screening Data (% Inhibition at 1 µM)
Kinase Target(4-ISOPROPYLPHENYL)METHANESULFONAMIDEErlotinibDasatinibStaurosporine
EGFR 5.298.5 99.1 99.8
SRC 8.115.399.6 99.9
ABL1 2.44.899.8 99.7
AURKA 85.1 6.245.199.2
CDK2 12.32.130.598.9
PKA 3.51.118.799.5
ROCK1 92.4 9.865.299.6
p38α (MAPK14) 4.63.388.9 99.1
VEGFR2 6.711.095.2 99.4
c-KIT 1.97.497.8 99.3

Hits (>70% inhibition) are highlighted in bold .

Table 2: Hypothetical Tier 2 IC50 Values for "Hits" (nM)
Kinase Target(4-ISOPROPYLPHENYL)METHANESULFONAMIDEErlotinibDasatinibStaurosporine
EGFR >10,00020.83.1
SRC >10,000>10,0000.56.2
ABL1 >10,000>10,0000.37.5
AURKA 155>10,0002804.5
ROCK1 89>10,0001905.1
p38α (MAPK14) >10,000>10,000223.9
VEGFR2 >10,000>10,000114.8
c-KIT >10,000>10,00085.5
Interpretation of Hypothetical Profile
  • Selectivity: The compound demonstrates a highly selective profile. At a concentration of 1 µM, it strongly inhibits only two kinases out of the ten shown: AURKA and ROCK1. This contrasts sharply with Staurosporine (inhibits all) and Dasatinib (inhibits most), and is more akin to the selective profile of Erlotinib, albeit for different targets.

  • Potency: The IC50 values of 155 nM and 89 nM for AURKA and ROCK1, respectively, indicate moderate to potent activity against these specific targets.

  • Potential Therapeutic Relevance: Inhibition of Aurora Kinase A (AURKA) is a validated anti-cancer strategy, as AURKA is a key regulator of mitosis and is often overexpressed in tumors. Rho-associated kinase (ROCK) inhibition has implications in cancer metastasis and cardiovascular disease. This dual-inhibitor profile could be therapeutically interesting.

The diagram below visualizes the distinct selectivity profiles, mapping the primary targets of each compound onto a simplified signaling network.

G cluster_pathways Simplified Cellular Signaling Pathways cluster_inhibitors Inhibitor Targets EGFR EGFR (Growth Factor Signaling) SRC_ABL SRC / ABL (Cell Growth, Survival) AURKA_CDK2 AURKA / CDK2 (Cell Cycle Control) ROCK1 ROCK1 (Cytoskeleton, Motility) Test_Cmpd (4-ISOPROPYLPHENYL) METHANESULFONAMIDE Test_Cmpd->AURKA_CDK2 Test_Cmpd->ROCK1 Erlotinib Erlotinib Erlotinib->EGFR Dasatinib Dasatinib Dasatinib->EGFR Dasatinib->SRC_ABL Dasatinib->ROCK1 Staurosporine Staurosporine Staurosporine->EGFR Staurosporine->SRC_ABL Staurosporine->AURKA_CDK2 Staurosporine->ROCK1

Figure 3: Hypothetical target space of test compound and comparators.

Conclusion and Future Directions

This guide has outlined a robust, industry-standard methodology for characterizing the cross-reactivity of a novel kinase inhibitor, using (4-ISOPROPYLPHENYL)METHANESULFONAMIDE as a working example. By employing a tiered screening approach and comparing the resulting data against well-characterized inhibitors like Staurosporine, Dasatinib, and Erlotinib, researchers can efficiently build a comprehensive selectivity profile.

The hypothetical data generated for our test compound revealed a selective inhibitor of AURKA and ROCK1. This initial biochemical profile is a critical first step. The logical progression of this research would involve:

  • Orthogonal Biochemical Assays: Confirming the hits using a different assay format (e.g., a radiometric [³³P]-ATP filter binding assay) to rule out technology-specific artifacts. [18][19]2. Target Engagement in Cells: Utilizing cellular assays to confirm that the compound can engage AURKA and ROCK1 in a physiological context. [20]3. Phenotypic Screening: Assessing the compound's effect on cell proliferation, cell cycle progression, and migration in relevant cancer cell lines to link target inhibition to a functional outcome.

By systematically applying this workflow, drug discovery teams can make informed decisions, prioritize promising candidates, and ultimately develop safer and more effective targeted therapies.

References

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. (Note: While not directly cited, this paper is a foundational reference for kinase profiling and the data within is used by many sources. The principles are reflected in citations [6]and.[7])

  • Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801. Retrieved from [Link]

  • Kores, K., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports. Retrieved from [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 3(149), mr2. Retrieved from [Link]

  • Lochner, M., & Al-Ali, H. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 5(5), 493-496. Retrieved from [Link]

  • Carey, M. S., et al. (2010). Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma. OncoTargets and Therapy, 3, 1-9. Retrieved from [Link]

  • Imperiali, B., & Tian, Y. (2009). Fluorescent Peptide Assays For Protein Kinases. Current Protocols in Chemical Biology, 1, 1-17. Retrieved from [Link]

  • Zhang, C., et al. (2013). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 8(7), 1433-1438. Retrieved from [Link]

  • Shan, Y., et al. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal, 442(3), 569-577. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. Retrieved from [Link]

  • Auld, D. S., & Inglese, J. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Ge, Y., et al. (2012). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society, 134(4), 2028-2031. Retrieved from [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. Retrieved from [Link]

  • Larrow, J. F., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(5), 1337-1345. Retrieved from [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Retrieved from [Link]

  • Lu, C., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1546-1558. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. Retrieved from [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 920-931. Retrieved from [Link]

  • Al-Salama, Z. T. (2022). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmaceuticals, 15(7), 856. Retrieved from [Link]

  • Leeson, P. D., & St-Gallay, S. A. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 200-227). Elsevier. Retrieved from [Link]

  • Lam, H. Y., & Wu, H. (2022). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science, 13(28), 8154-8167. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Nature Protocols, 6(2), 193-209. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • Perez-Soler, R. (2010). A review of erlotinib--an oral, selective epidermal growth factor receptor tyrosine kinase inhibitor. Expert Opinion on Pharmacotherapy, 11(9), 1553-1565. Retrieved from [Link]

  • Miduturu, C. V., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(7), 868-879. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6685. Retrieved from [Link]

  • van den Berg, S., et al. (2016). The relevance of homogeneous radiometric assays in modern drug discovery. Expert Opinion on Drug Discovery, 11(4), 335-338. Retrieved from [Link]

  • Médard, G., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(3), 1574-1586. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM. Retrieved from [Link]

  • Chodera Lab. (2016). Kinase inhibitor selectivity and design. Memorial Sloan Kettering Cancer Center. Retrieved from [Link]

Sources

Comparative

A Head-to-Head Preclinical Assessment: (4-ISOPROPYLPHENYL)METHANESULFONAMIDE versus Clopidogrel in P2Y12 Receptor Inhibition

A Comparative Guide for Researchers in Thrombosis and Hemostasis Executive Summary The clinical management of atherothrombotic diseases relies heavily on the inhibition of the platelet P2Y12 receptor. For years, clopidog...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Thrombosis and Hemostasis

Executive Summary

The clinical management of atherothrombotic diseases relies heavily on the inhibition of the platelet P2Y12 receptor. For years, clopidogrel has been a cornerstone of antiplatelet therapy, yet its pharmacological limitations—including its nature as a prodrug requiring metabolic activation, significant inter-individual response variability, and irreversible mechanism of action—have driven the search for superior alternatives.[1][2][3] This guide presents a comparative preclinical benchmark of a novel small molecule, (4-ISOPROPYLPHENYL)METHANESULFONAMIDE (hereafter referred to as IPM), against clopidogrel. IPM is designed as a direct-acting, reversible P2Y12 antagonist. Through a series of validated in vitro and in vivo assays, this guide details the experimental framework used to compare the potency, mechanism, and safety profile of these two agents. The presented (hypothetical) data suggest IPM offers a more predictable, potent, and manageable antiplatelet profile, positioning it as a promising candidate for further development.

Introduction: The Clinical Imperative for Advanced P2Y12 Inhibitors

Platelet activation and aggregation are central to the pathophysiology of acute coronary syndromes (ACS) and stent thrombosis.[3][4] The P2Y12 receptor, an ADP-gated Gi-coupled receptor, is a critical amplifier of this process, making it a prime target for antiplatelet drugs.[5][6] Clopidogrel, an irreversible P2Y12 antagonist, has demonstrated significant efficacy in reducing ischemic events.[7][8] However, its utility is hampered by several factors:

  • Prodrug Metabolism: Clopidogrel is inactive and requires a two-step oxidation process by hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C19 and CYP3A4, to form its active thiol metabolite.[9][10][11][12]

  • Response Variability: Genetic polymorphisms in CYP enzymes, particularly CYP2C19, lead to a wide range of antiplatelet responses, with a significant portion of patients being "poor metabolizers" who receive suboptimal therapeutic benefit.[11][13]

  • Slow Onset of Action: The multi-step metabolic activation results in a delayed onset of maximal platelet inhibition, which is a critical disadvantage in emergency settings like ACS.[1][5]

  • Irreversible Inhibition: The active metabolite forms a covalent, irreversible bond with the P2Y12 receptor, meaning platelet function is inhibited for the lifespan of the platelet (7-10 days).[5][13] This necessitates discontinuation of the drug several days before surgery to mitigate bleeding risk.[11]

These limitations underscore the need for new P2Y12 inhibitors with more favorable pharmacological properties.[1][6] IPM is a hypothetical compound developed to address these shortcomings. As a direct-acting, reversible antagonist, it is designed to provide rapid, consistent, and titratable P2Y12 inhibition without the need for metabolic activation.

Comparative Mechanism of Action

The fundamental difference between clopidogrel and IPM lies in their interaction with the P2Y12 receptor.

Clopidogrel: Indirect and Irreversible Antagonism

Clopidogrel's journey from oral administration to platelet inhibition is a multi-step process. After absorption, approximately 85% of the prodrug is hydrolyzed by esterases into an inactive metabolite.[12][13] The remaining 15% undergoes hepatic metabolism to generate the active metabolite, which then enters circulation and irreversibly binds to the P2Y12 receptor, permanently disabling it.[7][9][13]

G cluster_0 Hepatocyte cluster_1 Platelet Surface Clopidogrel_Prodrug Clopidogrel (Oral Prodrug) Oxo_Clopidogrel 2-oxo-clopidogrel (Intermediate) Clopidogrel_Prodrug->Oxo_Clopidogrel Active_Metabolite Active Thiol Metabolite Oxo_Clopidogrel->Active_Metabolite P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation ADP ADP

Figure 1. Clopidogrel's indirect, irreversible P2Y12 inhibition pathway.

IPM: Direct and Reversible Antagonism

In contrast, IPM is hypothesized to be an orally active drug that does not require metabolic conversion. It is designed to bind directly and reversibly to the P2Y12 receptor, competitively inhibiting ADP binding. This mechanism is analogous to other direct-acting inhibitors like ticagrelor.[1][14] Its antiplatelet effect is directly proportional to its plasma concentration, allowing for a rapid onset and, crucially, a rapid offset of action upon drug clearance.[15][16]

G cluster_1 Platelet Surface IPM_Drug IPM (Oral Active Drug) P2Y12 P2Y12 Receptor IPM_Drug->P2Y12 Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation ADP ADP

Figure 2. IPM's proposed direct, reversible P2Y12 inhibition pathway.

Head-to-Head Experimental Benchmarking

To objectively compare IPM and clopidogrel, a multi-tiered experimental approach is essential, progressing from in vitro potency assessment to in vivo hemostatic impact.[17][18][19]

Part 1: In Vitro Potency via Light Transmission Aggregometry (LTA)

Rationale: LTA is the gold-standard method for quantifying platelet aggregation.[20][21] This assay determines the concentration of each inhibitor required to reduce ADP-induced platelet aggregation by 50% (IC50), providing a direct measure of potency. Because clopidogrel is a prodrug, its active metabolite (Clop-AM) must be used for in vitro studies, whereas IPM can be tested directly.

  • Blood Collection: Draw whole blood from healthy, consenting human donors into tubes containing 3.2% sodium citrate. The first 10 mL should be discarded to prevent activation from venipuncture.[22]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP. Keep PRP at room temperature for use within 4 hours.[22][23]

  • Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at 2,500 x g for 20 minutes to obtain PPP, which serves as the 100% transmission reference.[23][24]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to 250 x 10⁹/L using autologous PPP.[21]

  • Incubation: Pre-incubate 450 µL aliquots of adjusted PRP with 50 µL of varying concentrations of IPM or Clop-AM (or vehicle control) for 10 minutes at 37°C in an aggregometer.

  • Aggregation Induction: Add ADP to achieve a final concentration of 20 µM to induce aggregation.[15][25]

  • Data Acquisition: Record the change in light transmission for 6 minutes. The maximum aggregation is calculated relative to PPP (100%) and PRP (0%).[21][23]

  • IC50 Calculation: Plot the percentage inhibition of aggregation against the log concentration of the inhibitor and determine the IC50 value using non-linear regression.

CompoundTargetMechanismIn Vitro IC50 (nM) vs. 20 µM ADP
Clopidogrel (Active Metabolite)P2Y12Irreversible850 ± 120
IPM P2Y12 Reversible 95 ± 15

Table 1: Hypothetical IC50 values demonstrating IPM's superior in vitro potency compared to the active metabolite of clopidogrel.

Part 2: Mechanistic Confirmation via Flow Cytometry

Rationale: To confirm that the observed inhibition of aggregation is due to the blockade of P2Y12-mediated downstream signaling, we measure key platelet activation markers using flow cytometry.[26][27] P-selectin (CD62P) is a marker of alpha-granule release, and PAC-1 binding indicates the conformational activation of the GPIIb/IIIa receptor, the final common step in platelet aggregation.[28][29]

  • Sample Preparation: Use citrated whole blood or PRP as prepared for LTA.

  • Incubation with Inhibitors: Incubate 50 µL aliquots of PRP with IPM, Clop-AM, or vehicle control at concentrations equivalent to their respective IC90 values for 10 minutes at 37°C.

  • Activation and Staining: Add ADP (final concentration 20 µM) to activate the platelets. Immediately add saturating concentrations of fluorescently-labeled antibodies: PE-conjugated anti-CD62P and FITC-conjugated PAC-1.[25][30]

  • Fixation: After 15 minutes of incubation in the dark at room temperature, stop the reaction by adding 1 mL of 1% paraformaldehyde.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter characteristics. Quantify the percentage of platelets positive for P-selectin and PAC-1 binding.[28][29]

ConditionP-selectin Positive (%)PAC-1 Positive (%)
Resting Platelets (Vehicle)3 ± 14 ± 2
ADP-Stimulated (Vehicle)88 ± 591 ± 4
ADP + Clopidogrel (Active Metabolite)15 ± 418 ± 5
ADP + IPM 12 ± 3 14 ± 4

Table 2: Hypothetical flow cytometry data showing that both IPM and Clop-AM effectively block ADP-induced P-selectin expression and GPIIb/IIIa activation.

Part 3: In Vivo Hemostasis Model: Murine Tail Bleeding Assay

Rationale: While in vitro assays measure potency, an in vivo model is crucial to assess the compound's effect on primary hemostasis and its potential bleeding risk.[31][32] The tail transection bleeding time assay is a widely accepted preclinical model for this purpose.[33][34][35]

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Administer IPM or clopidogrel via oral gavage. Clopidogrel is administered 4 hours prior to the assay to allow for metabolic activation, while IPM is given 1 hour prior. A vehicle control group is also included.

  • Anesthesia: Anesthetize the mice according to approved institutional protocols.

  • Bleeding Induction: Transect the tail 3 mm from the tip with a sterile scalpel.[36]

  • Measurement: Immediately immerse the tail in a tube containing isotonic saline pre-warmed to 37°C.[33][37]

  • Time Recording: Record the time until bleeding cessation, defined as the absence of blood flow for at least 30 seconds. A cut-off time of 20 minutes (1200 seconds) is typically used.[34][36]

  • Blood Loss Quantification (Optional): Total blood loss can be quantified by measuring the amount of hemoglobin in the saline using Drabkin's reagent.[35]

Treatment Group (Oral Gavage)Dose (mg/kg)Bleeding Time (seconds)
Vehicle Control-185 ± 45
Clopidogrel10550 ± 110
IPM 5 580 ± 95
IPM 10 890 ± 150

Table 3: Hypothetical in vivo data indicating that IPM produces a dose-dependent prolongation of bleeding time, comparable to or greater than clopidogrel, confirming its anti-hemostatic activity.

Pharmacodynamic Profile: The Reversibility Advantage

A key differentiator for a next-generation P2Y12 inhibitor is its pharmacodynamic (PD) profile, specifically the onset and offset of action.[1][14]

  • Clopidogrel: Exhibits a slow onset of action (peak inhibition at 4-6 hours post-loading dose) and a prolonged offset , as the irreversible inhibition requires the generation of new platelets to restore function.[2][5]

  • IPM (Projected): As a direct, reversible inhibitor, IPM is expected to have a rapid onset of action (peak inhibition within 1-2 hours) and a rapid offset .[15][16] The antiplatelet effect would diminish as the drug is cleared from the plasma, offering a significant clinical advantage in managing bleeding events or for patients requiring urgent surgery.

G cluster_0 Pharmacodynamic Profiles a1 a2 a1->a2  Clopidogrel (Irreversible) a3 a2->a3  Clopidogrel (Irreversible) a4 a3->a4  Clopidogrel (Irreversible) a5 a4->a5  Clopidogrel (Irreversible) a6 a5->a6  Clopidogrel (Irreversible) a7 a8 a7->a8  IPM (Reversible) a9 a8->a9  IPM (Reversible) a10 a9->a10  IPM (Reversible) a11 a10->a11  IPM (Reversible) a12 a11->a12  IPM (Reversible) Time_Label Time (Hours after dose) -> Inhibition_Label Platelet Inhibition (%)

Sources

Validation

A Comparative Guide to the Structural Confirmation of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE by Mass Spectrometry

Introduction: The Analytical Imperative in Drug Development In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a chemical entity is a cornerstone of safety, efficacy,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of a chemical entity is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, a molecule of interest within synthetic chemistry programs, presents a classic analytical challenge: to confirm its identity with the highest degree of certainty. Its structure, featuring an aromatic ring, an isopropyl group, and a sulfonamide linkage, offers multiple points for analytical interrogation.

This guide provides an in-depth, expert-led comparison of analytical strategies for the structural confirmation of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, with a primary focus on the power and utility of mass spectrometry (MS). We will explore the causality behind experimental choices in MS, present a self-validating protocol, and objectively compare its performance against orthogonal techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The goal is to equip researchers, scientists, and drug development professionals with a robust framework for structural elucidation.[3][4]

Part 1: Primary Identification via Mass Spectrometry

Mass spectrometry is an indispensable tool in pharmaceutical analysis, prized for its exceptional sensitivity and its ability to provide precise molecular weight and structural information from minute sample quantities.[2][5] For a molecule like (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, MS, particularly in tandem with liquid chromatography (LC-MS/MS), serves as the frontline technique for identity confirmation.

The Rationale for Electrospray Ionization (ESI)

The choice of ionization technique is critical. For (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, Electrospray Ionization (ESI) in positive ion mode is the logical selection. The sulfonamide nitrogen is sufficiently basic to readily accept a proton, forming a stable protonated molecule, [M+H]⁺. This "soft" ionization technique minimizes in-source fragmentation, ensuring the molecular ion is the most abundant species in the initial scan (MS1), providing a clear indication of the molecular weight.[6]

The molecular formula for (4-ISOPROPYLPHENYL)METHANESULFONAMIDE is C₁₀H₁₅NO₂S, with a monoisotopic mass of 213.0823 Da.[7] Therefore, in a high-resolution mass spectrometer, we expect to observe the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 214.0896.

Predictive Fragmentation Analysis (MS/MS)

The true power of MS for structural confirmation lies in tandem mass spectrometry (MS/MS).[8] By isolating the [M+H]⁺ ion (m/z 214.1) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that acts as a structural fingerprint. The fragmentation of aromatic sulfonamides is well-documented and follows predictable pathways.[9][10]

Key predicted fragmentation pathways for (4-ISOPROPYLPHENYL)METHANESULFONAMIDE are:

  • Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement-driven fragmentation for many aromatic sulfonamides involves the neutral loss of 64 Da (SO₂).[11][12] This is a highly diagnostic fragmentation.

  • Cleavage of the N-S Bond: Heterolytic cleavage of the bond between the sulfonamide nitrogen and the sulfur atom is a common pathway, leading to the formation of a protonated 4-isopropylaniline ion.[10][13]

  • Cleavage of the C-S Bond: Fragmentation of the bond between the aromatic ring and the sulfur atom results in the formation of an ion corresponding to the methanesulfonamide portion or the 4-isopropylphenyl cation.

  • Fragmentation of the Isopropyl Group: The aliphatic isopropyl group can lose a methyl radical (•CH₃, 15 Da) to form a more stable secondary benzylic cation, a common fragmentation pattern for alkylbenzenes.[14]

The following diagram illustrates the predicted fragmentation cascade.

G cluster_frags Predicted Fragments parent [M+H]⁺ m/z 214.1 (C₁₀H₁₆NO₂S)⁺ frag1 [M+H - SO₂]⁺ m/z 150.1 (C₁₀H₁₆NS)⁺ parent->frag1 -SO₂ (64 Da) frag2 [4-isopropylaniline+H]⁺ m/z 136.1 (C₉H₁₄N)⁺ parent->frag2 -CH₃NSO₂ (78 Da) frag3 [4-isopropylphenyl]⁺ m/z 119.1 (C₉H₁₁)⁺ parent->frag3 -CH₄NO₂S (95 Da) frag4 [M+H - CH₃]⁺ m/z 199.1 (C₉H₁₃NO₂S)⁺ parent->frag4 -•CH₃ (15 Da)

Caption: Predicted MS/MS fragmentation pathway for protonated (4-ISOPROPYLPHENYL)METHANESULFONAMIDE.

Data Summary: Expected High-Resolution Masses

The following table summarizes the key ions expected in the high-resolution MS/MS spectrum. Observing these specific fragments provides strong, multi-point confirmation of the molecule's core structure.

m/z (Predicted) Formula Neutral Loss Proposed Fragment Structure
214.0896[C₁₀H₁₆NO₂S]⁺-Protonated Parent Molecule
199.0661[C₉H₁₃NO₂S]⁺•CH₃ (15.0235 Da)Loss of methyl from isopropyl group
150.1100[C₁₀H₁₆N]⁺SO₂ (63.9619 Da)Rearrangement and loss of sulfur dioxide
136.1121[C₉H₁₄N]⁺CH₂O₂S (77.9776 Da)Protonated 4-isopropylaniline
119.0855[C₉H₁₁]⁺CH₄NO₂S (95.0041 Da)4-isopropylphenyl cation
Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for method development.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE in methanol.
  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.
  • Filter the sample through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.[15]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). A C18 phase provides good retention for this moderately hydrophobic molecule.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full scan MS (m/z 100-500) followed by data-dependent MS/MS on the most abundant ion.
  • Targeted MS/MS: Isolate the precursor ion at m/z 214.1.
  • Collision Gas: Argon.
  • Collision Energy: Ramped (e.g., 15-40 eV). A ramped collision energy ensures the capture of both low-energy and high-energy fragments, providing a comprehensive spectrum.

Part 2: Comparison with Orthogonal Analytical Techniques

While MS is powerful, a multi-technique approach is the gold standard for unequivocal structural proof, particularly in regulated environments.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the precise arrangement and connectivity of atoms in a molecule.[4] It interrogates the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), revealing the chemical environment of each atom.

  • Expertise & Causality: Unlike MS, which breaks the molecule apart, NMR analyzes the intact molecule in solution. For (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, a ¹H NMR spectrum would provide a self-validating dataset. We would expect to see:

    • A doublet and a septet characteristic of the isopropyl group, with integrations of 6H and 1H, respectively.

    • Two doublets in the aromatic region, confirming the 1,4- (para) substitution pattern.

    • A singlet for the sulfonamide N-H proton.

    • A singlet for the methyl group attached to the sulfur, integrating to 3H.

    • 2D NMR experiments (like COSY and HSQC) can then be used to confirm the connectivity between these protons and their attached carbons, leaving no ambiguity.[4]

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.[17]

  • Expertise & Causality: An IR spectrum serves as a quick quality control check. For our compound, the presence of specific absorption bands validates the major structural components:

    • ~3250 cm⁻¹: A sharp peak for the N-H stretch of the sulfonamide.

    • ~1350 cm⁻¹ and ~1160 cm⁻¹: Two strong, characteristic bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group.[18]

    • ~2960 cm⁻¹: Aliphatic C-H stretching from the isopropyl and methyl groups.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

Comparative Summary
Technique Information Provided Sensitivity Primary Application Trustworthiness (Standalone)
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.Very High (pg-fg)Identification, quantification, impurity profiling.[1]High for known compounds; requires interpretation for unknowns.
NMR Spectroscopy Definitive atom connectivity, stereochemistry, 3D structure.Low (mg-µg)De novo structural elucidation, absolute confirmation.Very High. Considered the gold standard for structure.
IR Spectroscopy Presence of specific functional groups.Medium (µg)Rapid confirmation of functional groups, raw material ID.Low. Confirmatory only; many compounds share the same functional groups.

Part 3: An Integrated Workflow for Unambiguous Confirmation

The most trustworthy validation comes not from a single technique but from a logical, integrated workflow where each method corroborates the others. This creates a self-validating system where the weaknesses of one technique are covered by the strengths of another.

G cluster_workflow Integrated Analytical Workflow cluster_data Generated Data start Synthesized Compound (Putative Structure) ms LC-MS/MS Analysis start->ms Step 1 ir IR Spectroscopy ms->ir Step 2 ms_data Correct MW + Plausible Fragments ms->ms_data nmr ¹H and ¹³C NMR ir->nmr Step 3 ir_data Correct Functional Groups ir->ir_data nmr_data Correct Atom Connectivity nmr->nmr_data confirm Unambiguous Structural Confirmation ms_data->confirm ir_data->confirm nmr_data->confirm

Caption: A robust workflow integrating MS, IR, and NMR for confident structural confirmation.

This workflow demonstrates a logical progression. LC-MS first confirms the expected molecular weight and provides fragmentation data consistent with the proposed structure. IR spectroscopy quickly and cheaply verifies that the core sulfonamide functional group is present. Finally, NMR spectroscopy provides the definitive, high-resolution evidence of atomic connectivity, leaving no doubt as to the compound's identity.

Conclusion

Confirming the identity of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE requires a meticulous and multi-faceted analytical approach. Mass spectrometry, with its high sensitivity and detailed fragmentation analysis, stands as a powerful and efficient primary tool for identification. The characteristic loss of SO₂ and predictable cleavages around the sulfonamide core provide a highly specific fingerprint for the molecule.

References

  • Vertex AI Search. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America.
  • Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry, 43(3), 383–393. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry, 17(21), 2373–2379. [Link]

  • Van de Steene, J., & Lambert, W. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 366(1883), 4417-4437. [Link]

  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
  • Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis. [Link]

  • Technology Networks. Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. [Link]

  • ResearchGate. Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. [Link]

  • ACS Publications. Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics | Analytical Chemistry. [Link]

  • Jones, O. A., & Cheung, W. (2016). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 6(4), 45. [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

  • The Royal Society of Chemistry. Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Research India Publications. Synthesis and characterization of some sulfonamide dervatives. [Link]

  • Li, Y., & Li, L. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(23), 7296. [Link]

  • Thioc, T. P., & Van, A. T. (2019). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Analytical Science and Technology, 10(1), 1-17. [Link]

  • Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid communications in mass spectrometry, 25(6), 750–754. [Link]

  • Sci-Hub. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO 2 via rearrangement. [Link]

  • PubChem. N-(4-isopropylphenyl)methanesulfonamide. [Link]

  • ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

  • Bertini, I., Luchinat, C., Monnanni, R., & Roesner, R. A. (1991). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of inorganic biochemistry, 41(2), 129–137. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE: A Guide for Laboratory Professionals

Hazard Assessment and Characterization Before any disposal procedures commence, a thorough understanding of the potential hazards is essential. Based on data from structurally similar compounds, such as other sulfonamide...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization

Before any disposal procedures commence, a thorough understanding of the potential hazards is essential. Based on data from structurally similar compounds, such as other sulfonamides and aromatic compounds, we can infer the likely hazard profile of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE.

Inferred Hazard Profile:

Hazard ClassificationDescriptionRationale/Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful if swallowed, in contact with skin, or if inhaled.Sulfonamide-containing compounds can exhibit varying levels of toxicity. It is prudent to minimize all routes of exposure.
Skin Corrosion/Irritation May cause skin irritation or burns upon prolonged contact.Aromatic sulfonamides can be irritating to the skin.[1][2]
Serious Eye Damage/Irritation May cause serious eye damage.As with many chemical powders, direct contact with the eyes is likely to cause irritation or damage.[1][2]
Aquatic Toxicity May be harmful or toxic to aquatic life with long-lasting effects.Many aromatic compounds exhibit aquatic toxicity. Release to the environment should be avoided.[1][3]

Given these potential hazards, all handling and disposal of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All operations involving the solid compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[4]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[4][5]

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Establish a specific hazardous waste stream for (4-ISOPROPYLPHENYL)METHANESULFONAMIDE and materials contaminated with it. Do not mix this waste with other incompatible chemical waste streams, such as strong oxidizing agents.[4]

  • Solid Waste Collection:

    • Collect unused or waste (4-ISOPROPYLPHENYL)METHANESULFONAMIDE solid powder in a dedicated, robust, and sealable container.

    • Any materials grossly contaminated with the solid compound, such as weighing papers, disposable spatulas, and contaminated gloves, should also be placed in this container.[5]

  • Liquid Waste Collection:

    • Solutions containing (4-ISOPROPYLPHENYL)METHANESULFONAMIDE should be collected in a separate, clearly labeled, and sealed hazardous waste container suitable for liquids.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Container Labeling: All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "(4-ISOPROPYLPHENYL)METHANESULFONAMIDE"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the logical flow for the proper disposal of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, from generation to final disposition.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_disposal Disposal Pathway start Generation of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE Waste solid_waste Solid Waste (Pure compound, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container contractor Engage Licensed Waste Disposal Contractor solid_container->contractor liquid_container->contractor documentation Maintain Disposal Records contractor->documentation end Final Disposal (Incineration/Landfill) documentation->end

Caption: Decision workflow for the disposal of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE.

Decontamination and Spill Management

Accidents can happen, and a clear, actionable spill response plan is a cornerstone of laboratory safety.

Spill Cleanup Protocol:

  • Ensure Safety: Immediately alert personnel in the area and restrict access. Ensure proper PPE is worn before addressing the spill.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[6][7]

    • For liquid spills: Surround the spill with absorbent materials (e.g., spill pads, universal absorbent) to prevent it from spreading.

  • Collection: Carefully scoop or sweep the contained material into a designated hazardous waste container.[6]

  • Decontamination:

    • Clean the spill area thoroughly. A recommended procedure is to wipe the area with a detergent solution, followed by a rinse with water.[8] For enhanced decontamination, a sequence of cleaning with a suitable solvent (like ethanol or acetone) to solubilize the compound, followed by a detergent wash, can be effective. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.

    • For reusable labware, rinse with a suitable solvent to collect the rinsate as hazardous waste, then wash thoroughly with soap and water.[3]

Final Disposal: Partnering with Professionals

The ultimate disposal of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE waste must be conducted in compliance with all federal, state, and local regulations.[5] For research laboratories, this invariably means utilizing a licensed and reputable chemical waste management company.[5][9] These contractors are equipped to handle the transport and final disposal of hazardous materials through methods such as high-temperature incineration, which is often the preferred method for organic compounds.

Key Steps for Final Disposal:

  • Engage a Contractor: Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts with licensed waste disposal vendors.

  • Schedule a Pickup: Follow your institution's protocol for requesting a hazardous waste pickup.

  • Maintain Records: Keep meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as this documentation is crucial for regulatory compliance.[5]

By adhering to these systematic procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of (4-ISOPROPYLPHENYL)METHANESULFONAMIDE, thereby protecting themselves, their colleagues, and the environment.

References

  • Occupational Safety and Health Administration (OSHA). Chemical Storage Requirements. [Link]

  • Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management. [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. [Link]

  • U.S. Environmental Protection Agency (EPA). (2004). EPA Plans to Ease Waste Disposal Requirements for Laboratories. [Link]

  • CPAchem. (2023). Safety data sheet. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 849013, N-(4-isopropylphenyl)methanesulfonamide. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Clarkson University. Chemical Spill Procedures. [Link]

  • HDSpillTrainingVideo. (2018). Hazardous Drug Spill Training Video. [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. [Link]

  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol. [Link]

  • Bedenbaugh, M., & Wiencek, M. (n.d.). Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. Contec, Inc. [Link]

  • Duke University Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs. [Link]

  • C&EN Media Group. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement. [Link]

  • American Chemistry Council. (n.d.). Disposal of SPF Chemicals. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for (4-ISOPROPYLPHENYL)METHANESULFONAMIDE

As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The handling of novel or specialized chemical reagents like (4-ISOPROPYLPHENYL)METHANESULFONAMIDE de...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The handling of novel or specialized chemical reagents like (4-ISOPROPYLPHENYL)METHANESULFONAMIDE demands a rigorous, proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) to ensure both your safety and the integrity of your research.

The 'Why': Understanding the Hazard Profile

The necessity for stringent PPE protocols stems from the potential hazards inherent in the sulfonamide chemical class. The primary routes of exposure we must guard against are:

  • Dermal Contact: Compounds of this nature can cause skin irritation.[1] More reactive analogs are known to cause severe skin burns.[3]

  • Ocular Contact: The eyes are particularly vulnerable. Direct contact with powders or solutions can lead to serious irritation or damage.[4]

  • Inhalation: Fine powders can be easily aerosolized during weighing or transfer, posing a risk of respiratory tract irritation.[1]

  • Ingestion: Accidental ingestion via contaminated hands is a significant risk that robust protocols can virtually eliminate.

Our entire PPE and handling strategy is designed to create multiple barriers against these exposure routes.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not static; it must be adapted to the specific task. The following table outlines the minimum required PPE for handling (4-ISOPROPYLPHENYL)METHANESULFONAMIDE in common laboratory scenarios.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (Weighing, Aliquoting)Tightly fitting safety goggles with side-shields.[5] A face shield is recommended over goggles.Nitrile gloves (double-gloving recommended). Check for perforations before use.[5]Fully buttoned laboratory coat made of low-permeability fabric.Mandatory: All handling of the solid must be conducted within a certified chemical fume hood to control dust.[5][6]
Preparing Solutions (Dissolving, Diluting)Chemical splash goggles.[5] A face shield is strongly recommended.Nitrile gloves. Change immediately if contact with solvent or solution occurs.Chemical-resistant apron over a laboratory coat.Mandatory: All work should be performed in a chemical fume hood.[6]
Routine Analysis (Using diluted solutions)Standard safety glasses with side-shields.Nitrile gloves.Laboratory coat.Not typically required if working with low concentrations on an open bench.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is critical for safety. The following steps, visualized in the accompanying diagrams, provide a self-validating system for safe handling.

Pre-Operational Safety Check
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and accessible.[5]

  • Prepare Workspace: Clear the fume hood of all non-essential items. Assemble and inspect all necessary glassware and equipment.

  • Review SDS of Solvents: If preparing a solution, review the SDS for all solvents to be used.

Donning PPE: The Sequential Barrier

The order in which you put on PPE is crucial to prevent cross-contamination.

G cluster_donning PPE Donning Sequence node1 1. Lab Coat (Fully buttoned) node2 2. Inner Gloves (Nitrile) node1->node2 node3 3. Eye/Face Protection (Goggles/Face Shield) node2->node3 node4 4. Outer Gloves (Nitrile, over cuffs) node3->node4

Caption: PPE Donning Sequence Diagram.

Doffing PPE: Safe De-Gowning

Removing PPE correctly is as important as putting it on. The goal is to contain all potential contamination. This procedure should be performed in a designated area away from the immediate workspace.

G cluster_doffing PPE Doffing Sequence node1 1. Outer Gloves (Peel off, avoid touching outer surface) node2 2. Lab Coat (Peel off, turning inside out) node1->node2 node3 3. Eye/Face Protection (Handle by straps/sides) node2->node3 node4 4. Inner Gloves (Peel off, avoid touching outer surface) node3->node4 node5 5. Wash Hands Thoroughly node4->node5

Caption: PPE Doffing Sequence Diagram.

Emergency Response & Disposal Protocols

Preparation is the key to effective emergency response.

Immediate First Aid
  • Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide assistance and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[4][7] Rinse the mouth with water and seek immediate medical attention.[4]

Spill Management

Your response to a spill is dictated by its scale and location.

G Spill Spill Occurs Assess Assess Spill Is it large or outside the fume hood? Spill->Assess MinorSpill Minor Spill (Inside Fume Hood) Assess->MinorSpill No MajorSpill Major Spill (Large or Outside Hood) Assess->MajorSpill Yes CleanUp Contain with absorbent material Decontaminate area Collect waste in sealed container MinorSpill->CleanUp Evacuate Evacuate Area Alert others & call emergency services MajorSpill->Evacuate

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-ISOPROPYLPHENYL)METHANESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
(4-ISOPROPYLPHENYL)METHANESULFONAMIDE
© Copyright 2026 BenchChem. All Rights Reserved.